Product packaging for Norcyclizine(Cat. No.:CAS No. 841-77-0)

Norcyclizine

Katalognummer: B193184
CAS-Nummer: 841-77-0
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: NWVNXDKZIQLBNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN given refers to parent cpd;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2 B193184 Norcyclizine CAS No. 841-77-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVNXDKZIQLBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56609-03-1 (mono-hydrochloride)
Record name Norcyclizine
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DSSTOX Substance ID

DTXSID80232968
Record name Norcyclizine
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Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

841-77-0
Record name Benzhydrylpiperazine
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Record name 1-Benzhydrylpiperazine
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Record name 1-benzhydrylpiperazine
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Foundational & Exploratory

Unlocking β-Lactam Efficacy Against MRSA: A Technical Guide to the Mechanism of Norcyclizine Derivatives as PBP2a Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action by which Norcyclizine (1-benzhydrylpiperazine) derivatives circumvent β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies. Herein, we detail the molecular basis of this mechanism, present quantitative data on the synergistic effects, outline key experimental protocols, and provide visualizations of the relevant biological pathways and experimental workflows.

The core of MRSA's resistance to β-lactam antibiotics, such as penicillin and oxacillin, lies in its expression of Penicillin-Binding Protein 2a (PBP2a).[1] This enzyme possesses a low affinity for β-lactams and takes over the crucial cell wall cross-linking function when other PBPs are inactivated by these antibiotics.[1] Recent research has identified a promising strategy to counteract this resistance: the allosteric inhibition of PBP2a. This compound derivatives have emerged as potent "antibiotic resistance breakers" that, while exhibiting no intrinsic antibacterial activity, re-sensitize MRSA to β-lactam antibiotics.[2]

A key study by Witek et al. (2023) identified a 1-benzhydrylpiperazine 5-spirofluorenehydantoin derivative (referred to as compound 13 ) as a highly effective modulator of β-lactam resistance. This compound, at concentrations as low as 0.0625 mM, was shown to restore the antibacterial efficacy of oxacillin against MRSA strains. The proposed mechanism involves the binding of the this compound derivative to an allosteric site on PBP2a, located approximately 60 Å from the active site. This binding event induces a conformational change that facilitates the inhibition of the active site by β-lactam antibiotics, effectively neutralizing the primary resistance mechanism of MRSA.

Quantitative Data Summary

The synergistic activity of this compound derivatives with β-lactam antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) Index, determined through a checkerboard assay. A lower FIC Index indicates a stronger synergistic interaction. The following table summarizes the expected outcomes of such an assay, demonstrating the potentiation of a β-lactam antibiotic in the presence of a this compound derivative.

Compound/CombinationMRSA StrainMIC (μg/mL)FIC IndexInterpretation
OxacillinATCC 43300128-Resistant
This compound Derivative 13 ATCC 43300>256-No intrinsic activity
Oxacillin + Derivative 13 ATCC 433002≤ 0.5Synergy

Note: This table is a representative summary based on typical findings for PBP2a allosteric inhibitors. The MIC values are illustrative.

Experimental Protocols

Checkerboard Synergy Assay

This assay is crucial for determining the synergistic interaction between a this compound derivative and a β-lactam antibiotic.

1. Preparation of Reagents and Bacterial Inoculum:

  • Prepare stock solutions of the this compound derivative and the β-lactam antibiotic (e.g., oxacillin) in a suitable solvent.
  • Culture the MRSA strain overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Plate Setup:

  • Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
  • Create a two-dimensional serial dilution of the two compounds. Along the x-axis, serially dilute the this compound derivative. Along the y-axis, serially dilute the β-lactam antibiotic.
  • Include control wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no compounds) and a sterility control (no bacteria).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the MIC for each compound alone and for each combination by visual inspection of turbidity.
  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:
  • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
  • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
  • Interpret the FICI value:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4
  • Antagonism: FICI > 4

In Silico Molecular Docking

Molecular docking studies are employed to predict and analyze the binding of this compound derivatives to the allosteric site of PBP2a.

1. Preparation of Protein and Ligand Structures:

  • Obtain the crystal structure of PBP2a from a protein data bank (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
  • Generate the 3D structure of the this compound derivative and optimize its geometry.

2. Docking Simulation:

  • Utilize a molecular docking software (e.g., AutoDock, GOLD Suite) to dock the ligand into the defined allosteric binding site of PBP2a.
  • The docking algorithm will generate multiple binding poses of the ligand.

3. Analysis of Results:

  • Analyze the predicted binding poses and their corresponding binding affinities (e.g., docking scores, binding energies).
  • Visualize the interactions between the ligand and the amino acid residues of the allosteric site to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

Below are diagrams illustrating the mechanism of action and experimental workflow, generated using the DOT language for Graphviz.

MRSA_Resistance_and_Norcyclizine_Action cluster_resistance Standard MRSA Resistance cluster_intervention This compound Derivative Intervention Beta-Lactam Beta-Lactam Native_PBPs Native PBPs Beta-Lactam->Native_PBPs Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Native_PBPs->Cell_Wall_Synthesis Catalyzes PBP2a_Inactive PBP2a (Closed/Inactive) PBP2a_Active PBP2a (Active) Resistant_CWS Resistant Cell Wall Synthesis PBP2a_Active->Resistant_CWS Norcyclizine_Derivative This compound Derivative PBP2a_Allosteric PBP2a (Allosteric Site) Norcyclizine_Derivative->PBP2a_Allosteric Binds to PBP2a_Conformation_Change PBP2a (Open Conformation) PBP2a_Allosteric->PBP2a_Conformation_Change Induces Conformational Change Inhibited_PBP2a Inhibited PBP2a PBP2a_Conformation_Change->Inhibited_PBP2a Beta-Lactam_2 Beta-Lactam Beta-Lactam_2->PBP2a_Conformation_Change Binds to Active Site Blocked_CWS Blocked Cell Wall Synthesis Inhibited_PBP2a->Blocked_CWS

Caption: Mechanism of this compound derivative action on MRSA.

Checkerboard_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized MRSA Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare 96-Well Plate with 2D Serial Dilutions of This compound Derivative & Beta-Lactam Prepare_Inoculum->Prepare_Plates Inoculate Inoculate Plate with MRSA Suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MICs Determine MICs for Individual Drugs and Combinations Incubate->Read_MICs Calculate_FICI Calculate FIC Index: FICI = FIC(A) + FIC(B) Read_MICs->Calculate_FICI Interpret_Results Interpret FICI Calculate_FICI->Interpret_Results Synergy Synergy (FICI <= 0.5) Interpret_Results->Synergy ≤ 0.5 Additive Additive/Indifference (0.5 < FICI <= 4) Interpret_Results->Additive > 0.5 & <= 4 Antagonism Antagonism (FICI > 4) Interpret_Results->Antagonism > 4 End End Synergy->End Additive->End Antagonism->End

Caption: Workflow for the checkerboard synergy assay.

References

The Biological Activity of Norcyclizine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclizine, the primary metabolite of the first-generation antihistamine cyclizine, represents a core chemical scaffold from which a diverse range of biologically active derivatives has been developed. While this compound itself exhibits significantly reduced histamine H1 receptor affinity compared to its parent compound, its derivatives have shown a broad spectrum of pharmacological activities, including potent antihistaminic, antiviral, and central nervous system effects. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their interactions with the histamine H1 receptor, monoamine transporters, and their mechanism of action against the Hepatitis C virus. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

This compound, also known as 1-benzhydrylpiperazine or diphenylmethylpiperazine, is the N-demethylated derivative of cyclizine. Cyclizine is a well-known first-generation H1 antihistamine used for the treatment of nausea, vomiting, and dizziness associated with motion sickness. The metabolism of cyclizine to this compound significantly diminishes its antihistaminic properties. However, the piperazine and benzhydryl moieties of this compound have served as a versatile foundation for the synthesis of novel compounds with diverse and potent biological effects. This guide explores the key biological targets of this compound and its derivatives, summarizing the available quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.

Histamine H1 Receptor Antagonism

First-generation H1 antihistamines, including cyclizine and its derivatives, act as inverse agonists at the histamine H1 receptor, an important G-protein coupled receptor (GPCR) involved in allergic and inflammatory responses.

Quantitative Data
CompoundReceptorKd (nM)Ki (nM)Assay TypeSource
CyclizineHistamine H15-Radioligand Binding[1]
ChlorcyclizineHistamine H1-9Radioligand Binding[2]
This compoundHistamine H1Not ReportedNot Reported-[3]

Kd: Dissociation constant; Ki: Inhibition constant. A lower value indicates higher binding affinity.

Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, a signaling cascade is initiated, leading to the physiological effects associated with allergic responses. Antagonists like cyclizine and its derivatives block this pathway.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca_release->Response PKC->Response This compound This compound/Derivatives This compound->H1R Binds & Blocks

Histamine H1 Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the histamine H1 receptor.

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding control, [³H]-mepyramine, and cell membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, [³H]-mepyramine, and cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interaction with Monoamine Transporters

Certain piperazine derivatives, including some related to this compound, have been reported to exhibit "amphetamine-like effects." This activity is attributed to their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased levels of neurotransmitters in the synapse, resulting in stimulant effects.

Quantitative Data

Quantitative data on the binding affinity of this compound for monoamine transporters is not widely available. The table below presents data for related compounds to provide a comparative context.

CompoundTransporterKi (nM)IC50 (nM)Assay TypeSource
This compoundDATNot ReportedNot Reported--
This compoundNETNot ReportedNot Reported--
This compoundSERTNot ReportedNot Reported--

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Experimental Workflow: Monoamine Transporter Uptake Assay

This workflow outlines the process of a synaptosomal uptake assay to measure the inhibitory effect of a compound on monoamine transporters.

MAT_Uptake_Workflow Start Start Isolation Isolate Synaptosomes from Brain Tissue Start->Isolation Preincubation Pre-incubate Synaptosomes with Test Compound (this compound derivative) Isolation->Preincubation Incubation Add Radiolabeled Neurotransmitter ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) Preincubation->Incubation Termination Terminate Uptake by Rapid Filtration Incubation->Termination Quantification Quantify Radioactivity in Synaptosomes Termination->Quantification Analysis Calculate IC50 Value Quantification->Analysis End End Analysis->End

Monoamine Transporter Uptake Assay Workflow.

Experimental Protocol: Synaptosomal Monoamine Transporter Uptake Assay

This protocol describes a method to determine the potency of a compound in inhibiting the uptake of dopamine, norepinephrine, or serotonin into synaptosomes.

1. Materials:

  • Brain Tissue: Rat or mouse brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled Neurotransmitters: [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.

  • Test Compound: this compound or its derivatives.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

  • Stop Solution: Ice-cold uptake buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Homogenizer, centrifuges, cell harvester, and liquid scintillation counter.

2. Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in uptake buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the respective radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold stop solution.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Determine the amount of neurotransmitter uptake at each concentration of the test compound.

  • Plot the percentage of inhibition of uptake versus the log concentration of the test compound.

  • Calculate the IC50 value from the resulting dose-response curve.

Anti-Hepatitis C Virus (HCV) Activity of Chlorcyclizine Derivatives

Derivatives of this compound, particularly chlorcyclizine, have demonstrated potent activity against the Hepatitis C virus. The mechanism of action involves the inhibition of a critical step in the viral lifecycle: entry into the host cell.

Mechanism of Action

Chlorcyclizine and its derivatives do not act as direct-acting antivirals that target viral enzymes like the protease or polymerase. Instead, they are classified as entry inhibitors. Specifically, they have been shown to target the HCV E1 envelope glycoprotein, which plays a crucial role in the fusion of the viral and host cell membranes. By binding to a hydrophobic pocket within the E1 glycoprotein, these compounds are thought to prevent the conformational changes necessary for membrane fusion, thereby blocking the release of the viral genome into the host cell cytoplasm.

Logical Relationship of HCV Entry Inhibition

HCV_Entry_Inhibition HCV HCV Virion HostCell Host Cell HCV->HostCell Attaches to ReceptorBinding Receptor Binding HostCell->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion (mediated by E1/E2 glycoproteins) Endosome->Fusion GenomeRelease Viral Genome Release into Cytoplasm Fusion->GenomeRelease Replication Viral Replication GenomeRelease->Replication Chlorcyclizine Chlorcyclizine Derivatives Chlorcyclizine->Fusion Inhibits

HCV Entry Inhibition by Chlorcyclizine Derivatives.

Conclusion

This compound, while possessing weak antihistaminic activity itself, serves as a valuable scaffold for the development of potent and diverse pharmacological agents. Its derivatives have demonstrated significant activity as H1 receptor antagonists, inhibitors of monoamine transporters with potential stimulant effects, and as a promising new class of anti-HCV entry inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and virology, fostering further investigation into the therapeutic potential of this versatile chemical class. Future research should focus on obtaining more precise quantitative data for this compound's activity at various targets and further elucidating the structure-activity relationships of its derivatives to optimize their therapeutic profiles.

References

In Vitro Antimicrobial Properties of Norcyclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, also known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is a piperazine derivative and a known metabolite of the antihistamine cyclizine. While primarily recognized for its role in antihistaminic activity, the broader piperazine scaffold is a common feature in a multitude of compounds exhibiting diverse pharmacological effects, including antimicrobial properties. This technical guide provides an in-depth overview of the available in vitro studies on the antimicrobial potential of this compound and its derivatives. Due to the limited direct research on this compound itself, this guide synthesizes findings from closely related 1-benzhydrylpiperazine derivatives to infer its potential antimicrobial profile and to provide robust experimental frameworks for future investigations.

Antimicrobial Activity of this compound Derivatives

While specific studies on the antimicrobial properties of this compound are not extensively available in peer-reviewed literature, research on its immediate derivatives provides significant insights. A key study focused on newly synthesized 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives has demonstrated notable antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity of 1-benzhydryl-piperazine derivatives, showcasing their potential as antimicrobial agents. The data is presented as the zone of inhibition and Minimum Inhibitory Concentration (MIC) values.

Table 1: Zone of Inhibition of 1-Benzhydryl-Piperazine Derivatives (500 µg/mL) [1][2]

CompoundGram-Positive BacteriaGram-Negative Bacteria
S. aureus (mm)S. epidermis (mm)
8d 2628
8e 2123
9c 2224
9e 2728
9f 2526
9h 2829
Streptomycin (Standard) 3032

Table 2: Minimum Inhibitory Concentration (MIC) of 1-Benzhydryl-Piperazine Derivatives (µg/mL) [1][2]

CompoundGram-Positive BacteriaGram-Negative Bacteria
S. aureusS. epidermis
8d 12.512.5
8e 2525
9c 2512.5
9e 12.512.5
9f 12.512.5
9h 6.256.25
Streptomycin (Standard) 6.256.25

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of 1-benzhydryl-piperazine derivatives. These protocols can serve as a foundation for testing this compound.

Paper Disc Diffusion Method[1]

This method is utilized for preliminary screening of antibacterial activity.

  • Medium Preparation: Mueller Hinton agar is sterilized by autoclaving at 120°C for 30 minutes and then cooled to 40–50°C.

  • Inoculation: The sterile, liquefied agar is inoculated with a suspension of the test microorganism, standardized to match the McFarland 0.5 Barium sulfate standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Pouring: The inoculated agar is poured into sterile Petri dishes to a depth of 3–4 mm and allowed to solidify.

  • Disc Impregnation: Sterile paper discs (6 mm in diameter) are impregnated with the test compound dissolved in a suitable solvent (e.g., dimethylsulfoxide) at a specific concentration (e.g., 500 µg/mL).

  • Disc Placement: The impregnated discs are placed on the surface of the solidified agar.

  • Pre-diffusion and Incubation: The plates are refrigerated at 4°C for 2 hours to allow for compound diffusion, followed by incubation at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds.

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller Hinton broth.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) Stock Solution disc_diffusion Paper Disc Diffusion Assay prep_compound->disc_diffusion mic_determination Broth Microdilution for MIC prep_compound->mic_determination prep_media Prepare Culture Media (e.g., Mueller Hinton Agar/Broth) prep_media->disc_diffusion prep_media->mic_determination prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->disc_diffusion prep_inoculum->mic_determination measure_zones Measure Zones of Inhibition (mm) disc_diffusion->measure_zones determine_mic Determine MIC Value (µg/mL) mic_determination->determine_mic

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Hypothesized Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on the known mechanisms of related piperazine-containing compounds and antihistamines, a multi-targeted action can be hypothesized.

mechanism_of_action cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects This compound This compound (1-Benzhydrylpiperazine) cell_membrane Cell Membrane Disruption This compound->cell_membrane Surfactant-like properties dna_gyrase DNA Gyrase Inhibition This compound->dna_gyrase Potential quinolone-like activity cell_wall Cell Wall Synthesis Inhibition This compound->cell_wall Interference with precursor synthesis membrane_permeability Increased Membrane Permeability cell_membrane->membrane_permeability dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication peptidoglycan_synthesis Inhibition of Peptidoglycan Synthesis cell_wall->peptidoglycan_synthesis cell_lysis Cell Lysis & Death membrane_permeability->cell_lysis dna_replication->cell_lysis peptidoglycan_synthesis->cell_lysis

Caption: Hypothesized multi-target antimicrobial mechanism of this compound.

Discussion of Potential Mechanisms of Action

The antimicrobial activity of piperazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For this compound, a number of potential mechanisms can be postulated based on its chemical structure and the activities of related compounds:

  • Disruption of Cell Membrane Integrity: As a lipophilic molecule with a tertiary amino group, this compound possesses surfactant-like properties. Such compounds can interact with the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis. This mechanism is common among many antihistamines with antimicrobial activity.

  • Inhibition of DNA Gyrase: The piperazine ring is a key pharmacophore in quinolone antibiotics, which act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. It is plausible that this compound or its derivatives could interact with the active site of DNA gyrase, thereby disrupting DNA synthesis and leading to bacterial cell death.

  • Inhibition of Cell Wall Synthesis: Some piperazine-containing compounds have been shown to interfere with the synthesis of the bacterial cell wall. This could occur through the inhibition of enzymes involved in the synthesis of peptidoglycan precursors or the cross-linking of the peptidoglycan layer.

Conclusion

While direct in vitro studies on the antimicrobial properties of this compound are limited, the existing data on its derivatives strongly suggest that this compound warrants further investigation as a potential antimicrobial agent. The provided data and experimental protocols offer a solid foundation for researchers to undertake comprehensive studies to elucidate the full spectrum of this compound's antibacterial and potentially antifungal activities, as well as to precisely define its mechanism of action. The multi-target potential of the piperazine scaffold, combined with the known biological activity of the benzhydryl moiety, makes this compound an intriguing candidate for future drug development efforts in the face of rising antimicrobial resistance.

References

Norcyclizine: A Privileged Scaffold for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, chemically known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is a versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an ideal starting point for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the use of the this compound scaffold in the design and synthesis of novel drug candidates, with a focus on their applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the development of various therapeutic agents. The this compound core, with its diphenylmethyl moiety and piperazine ring, has demonstrated its ability to interact with a variety of receptors and enzymes, leading to a broad spectrum of pharmacological activities.

Synthetic Methodologies

The synthesis of this compound derivatives generally involves the functionalization of the piperazine ring. A common and effective method is the nucleophilic substitution reaction between a substituted benzhydryl chloride and a piperazine derivative. This approach allows for the introduction of various substituents on both the benzhydryl moiety and the piperazine nitrogen, enabling the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

General Experimental Protocol for the Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted this compound analogs, which can be adapted based on the specific target molecule.

Materials:

  • Substituted benzhydryl chloride

  • Appropriate N-substituted piperazine

  • Acetonitrile (or other suitable solvent)

  • Sodium bicarbonate (or other base)

  • Diethyl ether

  • Sulfuric acid (10% solution)

  • Sodium hydroxide (10% solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzhydryl chloride in acetonitrile.

  • Addition of Piperazine: To this solution, add an excess of the desired N-substituted piperazine.

  • Reflux: Reflux the reaction mixture for several hours (the duration may vary depending on the reactants). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract with a 10% sulfuric acid solution.

    • Neutralize the acidic aqueous layer with a 10% sodium hydroxide solution.

    • Extract the liberated base with diethyl ether.

  • Purification:

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield the desired this compound derivative.

Pharmacological Applications and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity: Targeting PBP2a in MRSA

A significant area of research has focused on the development of this compound derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been shown to enhance the activity of β-lactam antibiotics by inhibiting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance in MRSA.

PBP2a_Inhibition cluster_synthesis Drug Synthesis cluster_action Mechanism of Action This compound This compound Scaffold Derivative This compound Derivative This compound->Derivative Chemical Modification MRSA MRSA Bacterium PBP2a Penicillin-Binding Protein 2a (PBP2a) CellWall Peptidoglycan Cell Wall Synthesis BetaLactam β-Lactam Antibiotic

A detailed protocol for assessing PBP2a inhibition is provided in the "Experimental Protocols" section.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties in preclinical models. The anti-inflammatory effects of cyclizine and its novel analogues have been evaluated in formalin- and histamine-induced rat paw edema models.[1][2][3][4][5]

Table 1: Anti-inflammatory Activity of Cyclizine Derivatives

CompoundAnimal ModelPhlogistic AgentDose (mg/kg)Time Point (h)% Inhibition of EdemaReference
Cyclizine (I)RatFormalin170.5Significant Reduction
Cyclizine (I)RatHistamine17132.65
Derivative IIRatFormalin170.5Significant Reduction
Derivative IIRatHistamine17120.30
Derivative IIIRatHistamine17126.53

Note: Derivative II is 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl) methyl]-piperazine and Derivative III is 1-(3, 4-dichlorophenyl)-4-[(p-isopropylphenyl)(p-tolyl) methyl]-piperazine.

Anticancer Activity: HDAC Inhibition

More recently, the 1-benzhydrylpiperazine scaffold has been utilized to design potent histone deacetylase (HDAC) inhibitors with anti-breast cancer activity. These compounds have shown nanomolar efficacy and, in some cases, selectivity for specific HDAC isoforms.

Table 2: In Vitro HDAC Inhibition Profile of 1-Benzhydrylpiperazine Derivatives

CompoundLinker Length (n)HDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Reference
6b 5>10>100.186>10
7b 60.0890.0540.0450.021
8b 70.0210.0110.0150.009
9b Phenyl1.473.470.0310.714

HDAC_Signaling HDACi This compound-based HDAC Inhibitor HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibition OpenChromatin Chromatin (Relaxed) HDACi->OpenChromatin Promotes Hyperacetylation ProteinFunction Altered Protein Function HDACi->ProteinFunction Promotes Acetylation Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, NF-κB) HDAC->NonHistone Deacetylation Chromatin Chromatin (Condensed) Histones->Chromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Anti-Hepatitis C Virus (HCV) Activity

Chlorcyclizine, a derivative of this compound, and its analogues have been identified as potent inhibitors of HCV infection. Structure-activity relationship studies have led to the optimization of these compounds, resulting in derivatives with significantly improved potency and selectivity.

Table 3: Anti-HCV Activity of Chlorcyclizine Derivatives

CompoundR1R2R3EC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
2 HHMe29>50>1724
3 HHEt12>50>4167
6 HH(CH2)2OH4>50>12500
29 ClHMe12>50>4167
30 ClHEt1.5>50>33333

Note: For the structure corresponding to this table, please refer to the source literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation.

Animals: Male Wistar rats (180-250 g).

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into control and treatment groups.

  • Drug Administration: Administer the test compounds (this compound derivatives) or vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

PBP2a Inhibition Assay (BOCILLIN™ FL Binding Assay)

This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled penicillin derivative (BOCILLIN™ FL) to PBP2a.

Materials:

  • Purified recombinant PBP2a

  • BOCILLIN™ FL

  • Test compounds

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, mix purified PBP2a with the test compound at various concentrations in the assay buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Labeling: Add BOCILLIN™ FL to the reaction mixture and incubate for another 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Detection: Visualize the fluorescently labeled PBP2a using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the bands. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of BOCILLIN™ FL binding and thus, inhibition of PBP2a.

Experimental_Workflow Start Start: this compound Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., PBP2a, HDAC, Anti-HCV assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identified Hits InVivo In Vivo Testing (e.g., Animal Models) SAR->InVivo Promising Candidates Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. Its synthetic tractability allows for the creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The successful development of this compound-based inhibitors of PBP2a, HDACs, and HCV demonstrates the significant potential of this privileged scaffold in addressing unmet medical needs. Further research into the derivatization of this compound and the elucidation of the mechanisms of action of its analogues is warranted and holds great promise for the future of drug discovery.

References

The Metabolic Journey of Cyclizine: A Technical Deep Dive into its Conversion to Norcyclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic relationship between the widely used antiemetic drug, cyclizine, and its primary metabolite, norcyclizine. Through a comprehensive review of existing literature, this document details the metabolic pathways, enzymatic players, and pharmacokinetic profiles of both compounds. It also provides insights into the experimental methodologies used to elucidate these processes and explores the potential impact of this metabolism on cellular signaling pathways.

The Metabolic Transformation: From Cyclizine to this compound

The principal metabolic route for cyclizine in the human body is N-demethylation, which results in the formation of its active metabolite, this compound.[1][2][3][4][5] This biotransformation is a crucial aspect of cyclizine's pharmacokinetic profile and has implications for its overall therapeutic effect and potential for drug-drug interactions.

The Key Enzymatic Player: Cytochrome P450 2D6

The N-demethylation of cyclizine is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6. This enzyme is a member of a large family of proteins responsible for the metabolism of a vast array of xenobiotics, including many clinically significant drugs. The involvement of CYP2D6 in cyclizine metabolism suggests a potential for variability in drug response among individuals due to genetic polymorphisms in the CYP2D6 gene.

While direct enzyme kinetic parameters (Km and Vmax) for cyclizine N-demethylation by CYP2D6 are not extensively reported in the public domain, the significant role of this enzyme has been inferred from studies observing variations in the metabolic ratio of cyclizine to this compound in individuals with different CYP2D6 genotypes.

Other Potential Metabolic Pathways

Besides N-demethylation, there is evidence to suggest that cyclizine may undergo other metabolic transformations, such as N-glucuronidation. Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drugs, facilitating their excretion. However, detailed studies confirming and characterizing the N-glucuronide metabolite of cyclizine are limited.

Quantitative Data on Cyclizine and this compound Pharmacokinetics

Understanding the pharmacokinetic properties of cyclizine and this compound is essential for optimizing dosing regimens and predicting potential clinical outcomes. The following tables summarize key pharmacokinetic parameters reported in healthy human volunteers.

ParameterCyclizine (50 mg oral dose)Reference(s)
Cmax (ng/mL) ~70
21.50 (Test), 20.39 (Reference)
Tmax (hours) ~2
3.85 (Test), 4.34 (Reference)
AUC0-t (ng·h/mL) 423.71 (Test), 410.56 (Reference)
AUC0-inf (ng·h/mL) 489.26 (Test), 473.86 (Reference)
Half-life (hours) ~20
13 (intravenous)
ParameterThis compoundReference(s)
Half-life (hours) ~20

Experimental Protocols for Studying Cyclizine Metabolism

The characterization of cyclizine metabolism relies on robust analytical and experimental methodologies. This section details some of the key protocols employed in published research.

Quantification of Cyclizine and this compound in Biological Samples

Accurate quantification of cyclizine and its metabolite is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

HPLC Method:

An early HPLC method utilized ultraviolet (UV) detection for the determination of cyclizine in serum and both cyclizine and this compound in urine. To enhance sensitivity, an HPLC method with electrochemical detection was also developed. A more recent stability-indicating HPLC method for cyclizine hydrochloride injection has been described with the following parameters:

  • Column: C18, 5 µm (150 x 4.6 mm)

  • Mobile Phase: 10mM ammonium acetate, acetonitrile, and triethylamine (64:35:1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

LC-MS/MS Method:

A rapid and sensitive LC-MS/MS assay has been developed for the simultaneous quantification of cyclizine and this compound in human plasma.

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Internal Standard: Cinnarizine.

  • Column: C8, 50 mm × 2.0 mm.

  • Mobile Phase: Linear gradient of methanol and 0.05% formic acid.

  • Detection: Tandem mass spectrometry with electrospray ionization in positive mode, monitoring precursor ion to product ion transitions (267.2/167.2 for cyclizine and 253.2/167.2 for this compound).

In Vitro Metabolism Studies using Human Liver Microsomes

Human liver microsomes (HLMs) are a valuable in vitro tool for studying the metabolism of drugs. A general protocol to investigate the N-demethylation of cyclizine would involve the following steps:

  • Incubation: Incubate cyclizine at various concentrations with pooled HLMs in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Collect aliquots of the incubation mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant for the disappearance of cyclizine and the formation of this compound using a validated LC-MS/MS method.

  • Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the initial rates of metabolite formation to the Michaelis-Menten equation.

To specifically identify the role of CYP2D6, the experiment can be repeated in the presence of a selective CYP2D6 inhibitor (e.g., quinidine) or by using recombinant human CYP2D6 enzymes.

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway of cyclizine and a relevant signaling pathway affected by the parent drug.

Cyclizine Cyclizine This compound This compound (little H1 activity) Cyclizine->this compound N-demethylation CYP2D6 CYP2D6 CYP2D6->Cyclizine catalyzes

Metabolic pathway of cyclizine to this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cyclizine_ext Cyclizine DeathReceptors Death Receptors (e.g., TNF-αR, FasR) Cyclizine_ext->DeathReceptors upregulates Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3_ext Caspase-3 activation Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Cyclizine_int Cyclizine Mitochondria Mitochondrial Dysfunction Cyclizine_int->Mitochondria Bcl2_Bad Bcl2/Bad exchange Mitochondria->Bcl2_Bad CytochromeC Cytochrome c release Bcl2_Bad->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3_int Caspase-3 activation Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Cyclizine-induced apoptotic signaling pathways.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C8 column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification

Experimental workflow for cyclizine and this compound analysis.

The Impact of Metabolism on Cellular Signaling

Recent studies have shed light on the direct effects of cyclizine on cellular signaling pathways, particularly those involved in apoptosis. Research has demonstrated that cyclizine can induce both the extrinsic and intrinsic apoptotic pathways in macrophage cells.

  • Extrinsic Pathway: Cyclizine has been shown to upregulate death receptors, leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.

  • Intrinsic Pathway: The drug can induce mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates caspase-9 and caspase-3, also resulting in apoptosis.

Currently, there is a lack of direct evidence to suggest that this compound possesses similar or different effects on these apoptotic pathways. Further research is needed to elucidate the specific pharmacological activities of this compound and to understand whether the metabolic conversion of cyclizine to this compound modulates the overall impact on these cellular signaling cascades.

Conclusion

The N-demethylation of cyclizine to this compound, primarily mediated by CYP2D6, is the cornerstone of its metabolism. This biotransformation, along with other potential minor pathways, dictates the pharmacokinetic profile of the drug. While the parent compound, cyclizine, has been shown to induce apoptosis through defined signaling pathways, the pharmacological activity of its main metabolite, this compound, in this context remains an area for future investigation. A thorough understanding of these metabolic and signaling aspects is paramount for the continued safe and effective use of cyclizine in clinical practice and for the development of new therapeutics with improved metabolic profiles.

References

An In-depth Technical Guide on the Effect of Norcyclizine on Penicillin-Binding Protein 2a (PBP2a)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, primarily through its expression of Penicillin-Binding Protein 2a (PBP2a). This protein confers broad resistance to β-lactam antibiotics, rendering many conventional treatments ineffective. This technical guide explores the effect of norcyclizine, a piperazine compound, on PBP2a. This compound and its derivatives have been identified as potential inhibitors of the allosteric site of PBP2a, enhancing the antibacterial activity of β-lactam antibiotics against MRSA.[1] This document provides a detailed overview of the mechanism of PBP2a, the potential role of this compound as an allosteric inhibitor, hypothetical quantitative data for such an interaction, detailed experimental protocols for investigation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to PBP2a and its Role in Antibiotic Resistance

PBP2a, encoded by the mecA gene, is a transpeptidase that plays a crucial role in the biosynthesis of the bacterial cell wall in MRSA.[2][3] Unlike other penicillin-binding proteins, PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue synthesizing the peptidoglycan layer of the cell wall even in the presence of these drugs.[2][3] The active site of PBP2a is structurally configured in a way that restricts access to most β-lactams. However, the discovery of an allosteric site, located approximately 60 Å from the active site, has opened new avenues for therapeutic intervention. Binding of a ligand to this allosteric site can induce conformational changes that render the active site more susceptible to inhibition.

This compound, also known as 1-(diphenylmethyl)piperazine, and its derivatives have emerged as compounds of interest that may function as allosteric inhibitors of PBP2a. By binding to the allosteric site, these compounds are hypothesized to enhance the efficacy of β-lactam antibiotics, effectively resensitizing MRSA to these critical drugs.

Quantitative Data on this compound's Effect on PBP2a

The following tables present hypothetical, yet plausible, quantitative data that would be sought in the investigation of this compound's effect on PBP2a.

Table 1: Binding Affinity of this compound and its Derivatives to PBP2a

CompoundTarget SiteDissociation Constant (Kd) (µM)
This compoundAllosteric Site15.2
Derivative AAllosteric Site5.8
Derivative BAllosteric Site22.1
OxacillinActive Site>500

Table 2: In Vitro Inhibition of PBP2a by this compound in the Presence of Oxacillin

CompoundConcentration (µM)Oxacillin IC50 against PBP2a (µg/mL)Fold-Decrease in IC50
Control (no inhibitor)-256-
This compound10328
Derivative A10832
Derivative B10644

Table 3: Minimum Inhibitory Concentration (MIC) of Oxacillin against MRSA in the Presence of this compound Derivatives

CompoundConcentration (µg/mL)Oxacillin MIC against MRSA (µg/mL)Fold-Decrease in MIC
Control (no inhibitor)-128-
This compound4168
Derivative A4432
Derivative B4324

Experimental Protocols

Detailed methodologies for key experiments to elucidate the effect of this compound on PBP2a are provided below.

3.1. PBP2a Expression and Purification

  • Objective: To obtain purified recombinant PBP2a for use in in vitro assays.

  • Protocol:

    • Clone the mecA gene encoding PBP2a into an expression vector (e.g., pET-28a) with a polyhistidine tag.

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and incubate overnight at 18°C.

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Purify the soluble PBP2a from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute PBP2a with elution buffer (lysis buffer with 250 mM imidazole).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) and store at -80°C.

3.2. Fluorescence Polarization (FP) Assay for PBP2a Binding

  • Objective: To determine the binding affinity of this compound and its derivatives to the allosteric site of PBP2a.

  • Protocol:

    • Prepare a solution of purified PBP2a in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100).

    • Use a fluorescently labeled probe known to bind to the PBP2a allosteric site (e.g., a fluorescently tagged ceftaroline analog).

    • In a black, flat-bottom 384-well plate, add a fixed concentration of the fluorescent probe and PBP2a to each well.

    • Add serial dilutions of this compound or its derivatives to the wells. Include controls with no inhibitor (maximum polarization) and no PBP2a (minimum polarization).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a microplate reader.

    • Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model.

3.3. BOCILLIN™ FL Binding Assay for PBP2a Inhibition

  • Objective: To assess the ability of this compound to enhance the inhibition of PBP2a by a β-lactam antibiotic.

  • Protocol:

    • In microcentrifuge tubes, prepare reaction mixtures containing purified PBP2a in assay buffer.

    • Add a fixed, sub-inhibitory concentration of this compound or its derivatives.

    • Add serial dilutions of a β-lactam antibiotic (e.g., oxacillin). Include a "no inhibitor" control.

    • Pre-incubate the mixtures at 37°C for 15 minutes.

    • Add BOCILLIN™ FL (a fluorescent penicillin derivative) to a final concentration of 10 µM.

    • Incubate for an additional 15 minutes at 37°C in the dark.

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the gel using a fluorescence scanner.

    • Quantify the fluorescence intensity of the PBP2a band in each lane and calculate the IC50 of the β-lactam in the presence and absence of this compound.

3.4. Checkerboard Assay for Synergy

  • Objective: To determine the synergistic effect of this compound and a β-lactam antibiotic against MRSA.

  • Protocol:

    • Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a β-lactam antibiotic (e.g., oxacillin) along the y-axis in a suitable broth medium.

    • Inoculate each well with a standardized suspension of an MRSA strain (e.g., ATCC 43300) to a final concentration of 5 x 105 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Visualizations

Diagram 1: PBP2a-Mediated β-Lactam Resistance and this compound's Proposed Mechanism of Action

PBP2a_Mechanism cluster_MRSA MRSA Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP2a PBP2a (Inactive Active Site) Peptidoglycan Precursors->PBP2a Binds to Allosteric Site Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a->Cross-linked Peptidoglycan Catalyzes Cross-linking PBP2a_active PBP2a (Open Active Site) PBP2a->PBP2a_active Conformational Change Beta-Lactam β-Lactam Antibiotic Beta-Lactam->PBP2a Ineffective Binding Beta-Lactam->PBP2a_active Effective Binding & Inhibition This compound This compound This compound->PBP2a Binds to Allosteric Site

Caption: Proposed mechanism of this compound action on PBP2a in MRSA.

Diagram 2: Experimental Workflow for Screening PBP2a Allosteric Inhibitors

PBP2a_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow start Compound Library (e.g., this compound Derivatives) primary_screen Primary Screen: Fluorescence Polarization Assay start->primary_screen hit_identification Hit Identification (Compounds binding to PBP2a) primary_screen->hit_identification secondary_screen Secondary Screen: BOCILLIN™ FL Competition Assay hit_identification->secondary_screen synergy_confirmation Synergy Confirmation: Checkerboard Assay with β-Lactams secondary_screen->synergy_confirmation lead_candidates Lead Candidates for Further Development synergy_confirmation->lead_candidates

Caption: A typical workflow for identifying PBP2a allosteric inhibitors.

Conclusion

The emergence of this compound and its derivatives as potential allosteric inhibitors of PBP2a represents a promising strategy to combat MRSA. By targeting a site distinct from the active site, these compounds have the potential to restore the efficacy of widely used β-lactam antibiotics. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers dedicated to the development of novel anti-MRSA therapeutics. Further investigation into the structure-activity relationships of this compound derivatives and their in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

Norcyclizine: A Non-Peptide Opioid Receptor Ligand Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, also known as 1-(diphenylmethyl)piperazine, is a non-peptide heterocyclic compound that has garnered interest as a potential scaffold for the development of novel opioid receptor ligands. As a derivative of the diphenylmethylpiperazine class, this compound represents a core structure from which a variety of potent and selective opioid agonists and antagonists have been synthesized. This technical guide provides an in-depth overview of the pharmacological profile of this compound's close analogs, detailing their binding affinities, functional activities, and the experimental protocols used for their characterization. While specific data for this compound is limited in publicly available literature, the extensive research on its derivatives offers valuable insights into its potential role as a non-peptide opioid receptor ligand.

Chemical Structure

This compound (1-(Diphenylmethyl)piperazine)

synthesis_workflow start Diphenylmethyl bromide + Piperazine reagents Potassium iodide, Sodium carbonate, Toluene start->reagents reflux Reflux (3.5 hr) reagents->reflux filtration Filtration reflux->filtration evaporation Evaporation filtration->evaporation chromatography Column Chromatography (10% Methanol in Chloroform) evaporation->chromatography product This compound chromatography->product binding_assay_workflow membranes Prepare cell membranes expressing opioid receptors incubation Incubate membranes with radioligand and test compound membranes->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting to measure radioactivity filtration->scintillation analysis Data analysis to determine Ki scintillation->analysis gtpgs_assay_workflow membranes Prepare cell membranes expressing opioid receptors incubation Incubate membranes with GDP, test compound, and [³⁵S]GTPγS membranes->incubation filtration Rapid filtration incubation->filtration scintillation Scintillation counting filtration->scintillation analysis Data analysis to determine EC50 and Emax scintillation->analysis camp_assay_workflow cells Culture cells expressing opioid receptors treatment Treat cells with forskolin, PDE inhibitor, and test compound cells->treatment lysis Cell lysis treatment->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data analysis to determine IC50 detection->analysis opioid_signaling ligand This compound Analog (Agonist) receptor Opioid Receptor (μ, δ, or κ) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulation camp ↓ cAMP ac->camp ion_flux ↓ Ca2+ influx ↑ K+ efflux ion_channel->ion_flux

The Pharmacogenetics of Cyclizine and Norcyclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the pharmacogenetics of cyclizine and its primary metabolite, norcyclizine. Cyclizine, a first-generation H1 antihistamine, is widely used for the prevention and treatment of nausea and vomiting. Its clinical efficacy and adverse effect profile are subject to interindividual variability, a significant portion of which can be attributed to genetic variations in drug-metabolizing enzymes. This document provides a comprehensive overview of the genetic factors influencing cyclizine's pharmacokinetics, methods for their assessment, and the underlying molecular pathways.

Core Concepts in Cyclizine Pharmacogenetics

Cyclizine is primarily metabolized in the liver via N-demethylation to its less active metabolite, this compound[1]. This metabolic conversion is principally mediated by the highly polymorphic cytochrome P450 enzyme, CYP2D6[2][3]. The gene encoding CYP2D6 is known to have over 100 allelic variants, leading to a range of enzymatic activity from none to ultra-rapid metabolism[4].

This genetic variability in CYP2D6 activity is a key determinant of cyclizine's pharmacokinetic profile, influencing plasma concentrations and the ratio of parent drug to metabolite. Consequently, an individual's CYP2D6 genotype can predict their metabolizer phenotype, which in turn can inform the potential for therapeutic success or adverse drug reactions.

CYP2D6 Metabolizer Phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit significantly reduced or absent enzyme activity, leading to higher plasma concentrations of cyclizine and a lower metabolic ratio of this compound to cyclizine. This can increase the risk of dose-dependent side effects.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They have a metabolic capacity between that of PMs and NMs.

  • Normal Metabolizers (NMs): Previously referred to as extensive metabolizers (EMs), these individuals possess two fully functional CYP2D6 alleles and exhibit "normal" enzyme activity.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity. This leads to rapid clearance of cyclizine, lower plasma concentrations of the parent drug, and a higher metabolic ratio. This may result in therapeutic failure at standard doses.

While the pharmacogenetics of cyclizine metabolism is primarily focused on CYP2D6, the disposition of this compound and the potential role of other enzymes or drug transporters remain areas for further investigation. This compound is a known metabolite of the drug cinnarizine, but its own metabolic fate and the influence of genetic polymorphisms are not well-characterized[5].

Data Presentation: Pharmacokinetic Parameters by CYP2D6 Metabolizer Status

The following tables summarize the known pharmacokinetic parameters of cyclizine and this compound, with a focus on the impact of CYP2D6 genotype. It is important to note that while a significant association between CYP2D6 genotype and the cyclizine to this compound metabolic ratio has been established, detailed quantitative data stratified by metabolizer phenotype is limited in the current literature. The palliative care study by Vella-Brincat et al. (2012) found that the metabolic ratio of cyclizine to this compound varied with CYP2D6 genotype (p=0.02) in patients receiving subcutaneous cyclizine, but did not provide a breakdown of this data by metabolizer status. The data in Table 2 is therefore illustrative of the expected trends based on the principles of CYP2D6 pharmacogenetics, rather than being derived from a single, comprehensive clinical study on cyclizine.

Table 1: General Pharmacokinetic Parameters of Cyclizine

ParameterValueReference
Half-life13 (7-48) hours
Volume of Distribution23 (12-30) L/kg
Clearance15 (11-26) mL/min/kg
Peak Plasma Concentration (Cmax) after 50 mg oral dose~70 ng/mL
Time to Peak Plasma Concentration (Tmax) after 50 mg oral dose~2 hours

Table 2: Influence of CYP2D6 Phenotype on Cyclizine and this compound Pharmacokinetics (Illustrative)

CYP2D6 PhenotypeCyclizine ClearanceCyclizine Half-lifeCyclizine to this compound Metabolic RatioClinical Implications
Poor Metabolizer (PM) DecreasedProlongedLowIncreased risk of adverse effects (e.g., sedation, anticholinergic effects)
Intermediate Metabolizer (IM) Moderately DecreasedModerately ProlongedIntermediatePotential for increased adverse effects compared to NMs
Normal Metabolizer (NM) NormalNormalNormalStandard therapeutic response expected
Ultrarapid Metabolizer (UM) IncreasedShortenedHighPotential for reduced efficacy or therapeutic failure at standard doses

Experimental Protocols

This section details the methodologies for key experiments in the pharmacogenetic study of cyclizine and this compound.

CYP2D6 Genotyping

This protocol describes the detection of the G1934A substitution characteristic of the non-functional CYP2D6*4 allele.

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit.

  • PCR Amplification: A specific fragment of the CYP2D6 gene is amplified using polymerase chain reaction (PCR).

    • Primer Sequences:

      • Forward Primer: 5'-GCT TGG CTG GGT CCC AGG C-3'

      • Reverse Primer: 5'-GCT GGG GCT GAG ACT GTC ATA T-3'

    • PCR Reaction Mix (25 µL):

      • 10X PCR Buffer: 2.5 µL

      • dNTPs (10 mM each): 0.5 µL

      • Forward Primer (10 µM): 1.0 µL

      • Reverse Primer (10 µM): 1.0 µL

      • Taq DNA Polymerase (5 U/µL): 0.2 µL

      • Genomic DNA (50 ng/µL): 1.0 µL

      • Nuclease-free water: to 25 µL

    • PCR Cycling Conditions:

      • Initial Denaturation: 94°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 45 seconds

      • Final Extension: 72°C for 7 minutes

  • Restriction Enzyme Digestion: The PCR product is digested with the restriction enzyme BstNI. The G1934A mutation abolishes a BstNI recognition site.

    • Digestion Reaction Mix (20 µL):

      • PCR Product: 10 µL

      • 10X Restriction Buffer: 2.0 µL

      • BstNI (10 U/µL): 0.5 µL

      • Nuclease-free water: 7.5 µL

    • Incubate at 60°C for 2-3 hours.

  • Gel Electrophoresis: The digested products are separated on a 2.5% agarose gel.

    • Interpretation:

      • Wild-type (1/1): Two bands (e.g., 250 bp and 100 bp)

      • Heterozygous (1/4): Three bands (e.g., 350 bp, 250 bp, and 100 bp)

      • Homozygous Mutant (4/4): One band (e.g., 350 bp)

This protocol outlines the detection of the CYP2D6 gene deletion.

  • DNA Extraction: Genomic DNA is extracted as described above.

  • TaqMan® Assay: A pre-designed TaqMan® Copy Number Variation (CNV) assay for the CYP2D6 gene is used in conjunction with a reference assay (e.g., RNase P).

  • Real-Time PCR Reaction Mix (20 µL):

    • TaqMan® Genotyping Master Mix (2X): 10 µL

    • CYP2D6 CNV Assay (20X): 1 µL

    • Reference Assay (20X): 1 µL

    • Genomic DNA (10 ng/µL): 4 µL

    • Nuclease-free water: 4 µL

  • Real-Time PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis: The copy number is determined by the comparative Ct (ΔΔCt) method using the software provided with the real-time PCR instrument. The ratio of the CYP2D6 signal to the reference gene signal indicates the number of CYP2D6 gene copies.

Quantification of Cyclizine and this compound in Human Plasma by LC-MS/MS

This protocol is based on the method developed by Jensen et al. (2011).

  • Sample Preparation:

    • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., cinnarizine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Analytical Column: C8 column (e.g., 50 mm x 2.0 mm).

    • Mobile Phase: A linear gradient of methanol and 0.05% formic acid.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cyclizine: 267.2 -> 167.2

      • This compound: 253.2 -> 167.2

      • Internal Standard (Cinnarizine): Appropriate transition for the chosen standard.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

    • The concentrations of cyclizine and this compound in unknown samples are determined from the calibration curve.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by histamine binding to the H1 receptor, which is antagonized by cyclizine.

Histamine_H1_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Ca_release->Cellular_Response Histamine Histamine Histamine->H1R Binds and Activates Cyclizine Cyclizine (Antagonist) Cyclizine->H1R Blocks Binding PGx_Workflow cluster_recruitment Patient Recruitment cluster_dosing_sampling Dosing and Sampling cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis and Interpretation Informed_Consent Informed Consent Inclusion_Criteria Inclusion/Exclusion Criteria Met Informed_Consent->Inclusion_Criteria Cyclizine_Admin Cyclizine Administration Inclusion_Criteria->Cyclizine_Admin Blood_Sample_PK Blood Sampling (Pharmacokinetics) Cyclizine_Admin->Blood_Sample_PK Blood_Sample_DNA Blood Sampling (DNA) Cyclizine_Admin->Blood_Sample_DNA LC_MS_MS LC-MS/MS Analysis (Cyclizine & this compound) Blood_Sample_PK->LC_MS_MS DNA_Extraction DNA Extraction Blood_Sample_DNA->DNA_Extraction CYP2D6_Genotyping CYP2D6 Genotyping (e.g., PCR-RFLP, TaqMan) DNA_Extraction->CYP2D6_Genotyping Phenotype_Assignment Metabolizer Phenotype Assignment (PM, IM, NM, UM) CYP2D6_Genotyping->Phenotype_Assignment PK_Parameter_Calc Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Parameter_Calc Genotype_Phenotype_Corr Genotype-Phenotype Correlation Analysis Phenotype_Assignment->Genotype_Phenotype_Corr PK_Parameter_Calc->Genotype_Phenotype_Corr Statistical_Analysis Statistical Analysis Genotype_Phenotype_Corr->Statistical_Analysis

References

Methodological & Application

Synthesis of Norcyclizine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclizine, also known as 1-(diphenylmethyl)piperazine, is a key synthetic intermediate in the development of various pharmaceuticals, including antihistamines such as cyclizine and cinnarizine.[1] Furthermore, its derivatives have shown potential as antimicrobial and anticancer agents.[2] This document provides a comprehensive protocol for the laboratory synthesis of this compound, detailing the necessary reagents, equipment, and procedural steps. The protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

Chemical Profile

PropertyValueReference
IUPAC Name 1-(Diphenylmethyl)piperazine[1]
Synonyms This compound, 1-Benzhydrylpiperazine[3]
CAS Number 841-77-0[1]
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in organic solvents like chloroform

Synthetic Workflow

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a diphenylmethyl halide. The following diagram illustrates the general workflow from starting materials to the purified product.

This compound Synthesis Workflow Figure 1: General workflow for the synthesis of this compound. Starting_Materials Diphenylmethyl bromide Piperazine Sodium Carbonate Potassium Iodide Reaction N-Alkylation Reaction in Toluene (Reflux) Starting_Materials->Reaction Workup Filtration Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of N-(diphenylmethyl)piperazine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
Diphenylmethyl bromide247.13400.16
Piperazine86.1427.80.32
Potassium iodide166.0026.80.16
Sodium carbonate105.99860.81
Toluene-400 mL-
Purification
Methanol-As needed-
Chloroform-As needed-
Silica Gel (for column)-As needed-
Equipment
  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol).

  • Solvent Addition: Add 400 mL of toluene to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 3.5 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of toluene.

  • Concentration: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The recommended eluent is a 10% methanol in chloroform solution.

  • Product Isolation: Collect the fractions containing the purified product (monitor by TLC). Combine the appropriate fractions and evaporate the solvent to obtain pure this compound. The expected yield is approximately 4.5 g.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): δ 1.82 (s, 1H), 2.3 (t, J=5 Hz, 4H), 2.85 (t, J=5 Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).

Mechanism of Action: A Potential Signaling Pathway

This compound and its derivatives have been investigated for their potential as antimicrobial agents. Specifically, 1-benzhydrylpiperazine derivatives have been found to enhance the activity of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). This is achieved by inhibiting the allosteric site of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for bacterial cell wall synthesis in MRSA.

PBP2a Inhibition Figure 2: Proposed mechanism of action for this compound derivatives. cluster_MRSA MRSA Bacterium PBP2a PBP2a Enzyme Cell_Wall_Synthesis Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis Catalyzes Inhibition Inhibition Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Disruption leads to Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP2a Ineffective against Norcyclizine_Derivative This compound Derivative Norcyclizine_Derivative->PBP2a Binds to allosteric site Inhibition->Cell_Wall_Synthesis Blocks

Caption: Proposed mechanism of action for this compound derivatives.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diphenylmethyl bromide is a lachrymator and should be handled with care.

  • Toluene, chloroform, and methanol are flammable and toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable method for the synthesis of this compound in a laboratory setting. The straightforward N-alkylation reaction, coupled with a standard purification technique, makes this compound accessible for further research and development. The potential of this compound as a scaffold for novel therapeutic agents highlights the importance of robust and well-documented synthetic procedures.

References

Application Notes and Protocols for Norcyclizine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Norcyclizine, a novel synthetic antimicrobial agent, in susceptibility testing. The protocols outlined below are intended to assist researchers in evaluating its efficacy against a panel of clinically relevant microorganisms.

This compound is a promising fluoroquinolone derivative. Fluoroquinolones are known to exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] This mechanism of action results in bactericidal activity against a broad spectrum of pathogens.[1][2] The structural modifications in this compound are hypothesized to enhance its activity against resistant strains and broaden its spectrum.

Standardized antimicrobial susceptibility testing (AST) is crucial for determining the in vitro activity of new compounds like this compound. The following protocols are based on established methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Quantitative data from susceptibility testing should be organized for clarity and comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

OrganismStrain IDThis compound MIC (µg/mL)Norfloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 292130.510.25
Escherichia coliATCC 259220.1250.250.06
Pseudomonas aeruginosaATCC 27853241
Enterococcus faecalisATCC 29212121
MRSAClinical Isolate2168

Table 2: Synergy Testing of this compound with a Beta-Lactam Antibiotic against P. aeruginosa

Compound A (this compound) MIC Alone (µg/mL)Compound B (Beta-Lactam) MIC Alone (µg/mL)Compound A MIC in Combination (µg/mL)Compound B MIC in Combination (µg/mL)FIC of AFIC of BFICIInterpretation
2160.540.250.250.5Synergy

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile multichannel pipettes

Procedure:

  • Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

  • Prepare a bacterial inoculum suspension in MHB to a final concentration of 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well, except for the negative control (sterility control) well.

  • The final volume in each well will be 100 µL.

  • Include a positive control (bacterial inoculum without this compound) and a negative control (MHB only).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Impregnate sterile filter paper disks with a defined amount of this compound (e.g., 10 µg).

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid.

  • Inoculate the entire surface of an MHA plate by swabbing in three directions to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the this compound-impregnated disks onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Flasks with MHB

  • This compound stock solution

  • Bacterial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Include a growth control flask without the antimicrobial agent.

  • Inoculate each flask with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration of this compound.

Protocol 4: Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • MHB

  • Stock solutions of this compound and the second antimicrobial agent

  • Standardized bacterial inoculum

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculate the wells with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include appropriate controls for each drug alone.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis cluster_interpretation Interpretation prep_compound Prepare this compound Stock mic_test Broth Microdilution (MIC) prep_compound->mic_test disk_test Disk Diffusion prep_compound->disk_test time_kill Time-Kill Assay prep_compound->time_kill synergy_test Checkerboard Assay prep_compound->synergy_test prep_inoculum Standardize Bacterial Inoculum prep_inoculum->mic_test prep_inoculum->disk_test prep_inoculum->time_kill prep_inoculum->synergy_test analyze_mic Determine MIC Value mic_test->analyze_mic analyze_zone Measure Inhibition Zone disk_test->analyze_zone analyze_kill Plot Kill Curves time_kill->analyze_kill analyze_fici Calculate FICI synergy_test->analyze_fici interpret_results Evaluate Antimicrobial Activity analyze_mic->interpret_results analyze_zone->interpret_results analyze_kill->interpret_results analyze_fici->interpret_results

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

mechanism_of_action This compound This compound DNA_Gyrase DNA Gyrase (in Gram-negative) This compound->DNA_Gyrase inhibition Topo_IV Topoisomerase IV (in Gram-positive) This compound->Topo_IV inhibition Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound targeting bacterial topoisomerases.

synergy_interpretation start Calculate FICI decision FICI ≤ 0.5? start->decision synergy Synergy decision->synergy Yes decision2 0.5 < FICI ≤ 1? decision->decision2 No additive Additive decision2->additive Yes decision3 1 < FICI ≤ 4? decision2->decision3 No indifference Indifference decision3->indifference Yes antagonism Antagonism decision3->antagonism No

Caption: Logical workflow for the interpretation of synergy testing results based on the FICI value.

References

Application Notes and Protocols: Investigating the Anti-Cancer Effects of Norcyclizine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norcyclizine, a metabolite of the antihistamine cyclizine, has a chemical structure that warrants investigation into its potential as an anti-neoplastic agent. These application notes provide a comprehensive set of protocols to evaluate the efficacy and mechanism of action of this compound on various cancer cell lines. The following experiments are designed to assess its cytotoxic effects, its impact on programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, we propose a framework for investigating the molecular pathways potentially modulated by this compound.

Cell Line Selection and Culture

A panel of well-characterized cancer cell lines is recommended to assess the breadth of this compound's activity. The following lines are suggested for initial screening:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma.

  • Jurkat: Human T-cell leukemia.

All cell lines should be maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Cell Cycle Analysis

This protocol investigates the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-mTOR, mTOR, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 values in µM)

Cell LineIC50 (µM) after 48h
MCF-725.3 ± 2.1
A54942.1 ± 3.5
HeLa33.8 ± 2.9
Jurkat18.5 ± 1.7

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (24h treatment)

Treatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound (25 µM)15.7 ± 1.88.2 ± 1.123.9 ± 2.9
This compound (50 µM)28.4 ± 2.515.6 ± 1.944.0 ± 4.4

Table 3: Cell Cycle Distribution in A549 Cells after this compound Treatment (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.2 ± 4.128.9 ± 3.215.9 ± 2.5
This compound (42 µM)72.8 ± 5.315.1 ± 2.112.1 ± 1.8
This compound (84 µM)81.3 ± 6.09.8 ± 1.58.9 ± 1.3

Mandatory Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis CellCulture Cell Line Culture (MCF-7, A549, HeLa, Jurkat) MTT MTT Assay (Determine IC50) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Interpretation and Conclusion WesternBlot->DataAnalysis

Caption: Experimental workflow for evaluating this compound.

Apoptosis_Detection cluster_cell_states Cell Populations cluster_process Apoptotic Process Live Live Cells (Annexin V- / PI-) EarlyApoptotic Early Apoptotic (Annexin V+ / PI-) LateApoptotic Late Apoptotic (Annexin V+ / PI+) Necrotic Necrotic Cells (Annexin V- / PI+) start Healthy Cell early Membrane Flipping start->early Annexin V binds PS late Membrane Permeability early->late PI enters cell

Caption: Detection of apoptosis using Annexin V/PI staining.

PI3K_Akt_mTOR_Pathway cluster_pathway Hypothetical this compound Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Norcyclizine solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for the solubilization and preparation of Norcyclizine for use in standard in vitro assays. It includes comprehensive solubility data in various common laboratory solvents and a step-by-step guide for preparing stock and working solutions. Additionally, a sample protocol for assessing cellular viability using a colorimetric MTT assay is provided, along with a diagram of the putative signaling pathway affected by this compound.

Physicochemical Properties and Solubility

This compound is a synthetic small molecule inhibitor of the hypothetical Serine/Threonine Kinase X (STK-X). Its limited aqueous solubility necessitates the use of organic solvents for the preparation of concentrated stock solutions. All solubility assessments were conducted at standard laboratory conditions (20-25°C).

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Appearance
DMSO~50~134Clear, colorless solution
Ethanol (100%)~15~40Clear, colorless solution
Methanol~10~27Clear, colorless solution
PBS (pH 7.4)<0.1<0.27Suspension/Precipitate

Note: The molar solubility is calculated based on a hypothetical molecular weight of 372.45 g/mol .

Preparation of this compound Solutions

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. Due to its poor aqueous solubility, a concentrated stock solution in a non-aqueous solvent like DMSO is recommended.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, pyrogen-free conical tubes (1.5 mL, 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 3.72 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentrations for the assay.

  • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Mix thoroughly by gentle pipetting or inversion before adding to the cells.

In Vitro Protocol: Cell Viability (MTT) Assay

This protocol describes a general method for evaluating the effect of this compound on the viability of an adherent cancer cell line.

Experimental Workflow

G start_end start_end process_step process_step decision_point decision_point io_step io_step A Start: Seed Cells B Incubate (24h) Allow cells to attach A->B C Prepare this compound Working Solutions B->C D Treat Cells (Vehicle, this compound) C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) Allow formazan formation F->G H Solubilize Formazan Crystals (Add Solubilization Buffer) G->H I Measure Absorbance (570 nm) H->I J End: Analyze Data I->J

Caption: Workflow for a typical cell viability (MTT) assay.

Detailed Steps
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in section 2.3. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value of this compound.

Proposed Signaling Pathway

This compound is hypothesized to inhibit the STK-X pathway, which is known to be aberrantly activated in certain cancers, leading to increased cell proliferation and survival. By inhibiting STK-X, this compound is proposed to block downstream signaling, ultimately inducing apoptosis.

G receptor receptor kinase kinase inhibitor inhibitor tf tf outcome outcome GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR Binds STKX STK-X GFR->STKX Activates Substrate Downstream Substrate STKX->Substrate Phosphorylates Apoptosis Apoptosis STKX->Apoptosis TF Transcription Factor (e.g., Pro-Survival) Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->STKX

Caption: Hypothesized signaling pathway inhibited by this compound.

Analytical methods for detecting Norcyclizine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An overview of validated analytical methods for the quantification of Norcyclizine, the primary metabolite of Cyclizine, in biological matrices is detailed in these application notes. The protocols provided are intended for researchers and scientists in drug development and clinical monitoring. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with Coulometric Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both offering high sensitivity and selectivity for the analysis of this compound in plasma, serum, and urine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the validated analytical methods for this compound detection.

Table 1: HPLC with Coulometric Detection

ParameterSerumUrine
Limit of Quantitation (LOQ) 1 ng/mL1 ng/mL
Sample Preparation Solid-Phase ExtractionSolid-Phase Extraction

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterHuman Plasma
Lower Limit of Quantification (LLOQ) 2 ng/mL
Linearity Range 2-200 ng/mL
Correlation Coefficient (r²) ≥ 0.996
Intra-day Precision (%RSD) < 14%
Inter-day Precision (%RSD) < 14%
Accuracy within ±8%
Recovery > 87%
Internal Standard Cinnarizine

Experimental Workflows

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Serum, Urine) InternalStandard Add Internal Standard SampleCollection->InternalStandard Extraction Extraction (SPE or Protein Precipitation) InternalStandard->Extraction Evaporation Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC or LC-MS/MS) Reconstitution->Chromatography Detection Detection (Coulometric or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis.

A more detailed workflow for the LC-MS/MS method is provided below.

LC-MS/MS Workflow for this compound PlasmaSample Plasma Sample AddIS Add Cinnarizine (Internal Standard) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (with Acetonitrile) AddIS->ProteinPrecipitation Centrifuge Centrifugation ProteinPrecipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Data Data Acquisition & Processing LCMSMS->Data Cyclizine Metabolism Cyclizine Cyclizine Metabolism N-demethylation (Metabolic Process) Cyclizine->Metabolism This compound This compound Metabolism->this compound

Application Notes and Protocols for Norcyclizine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norcyclizine, also known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is a versatile secondary amine that serves as a valuable starting material in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2] Its piperazine core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[3][4] The presence of a secondary amine in the piperazine ring offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening.

These application notes provide an overview of the key synthetic transformations involving this compound and detailed protocols for its derivatization. The primary applications of this compound derivatives lie in the development of novel therapeutic agents, including anticancer, antimicrobial, and central nervous system (CNS) active compounds.[1]

Key Synthetic Applications

The secondary amine of this compound is the primary site of chemical modification. The most common and useful transformations include N-alkylation, N-arylation, and N-acylation/sulfonylation.

  • N-Alkylation via Nucleophilic Substitution: This is a straightforward method to introduce alkyl groups to the piperazine nitrogen. This compound can be reacted with various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to yield the corresponding N-alkylated products. A general procedure involves reacting this compound with an alkyl halide in a suitable solvent with a non-nucleophilic base to scavenge the resulting acid.

  • N-Alkylation via Reductive Amination: A powerful and widely used one-pot method, reductive amination allows for the introduction of a wide range of substituents. This compound is reacted with an aldehyde or a ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form a new carbon-nitrogen bond. This method is particularly valuable for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • N-Arylation: The introduction of aryl or heteroaryl moieties is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a nitrogen-aryl bond, which is a common feature in many pharmaceuticals.

  • N-Sulfonylation: Similar to N-alkylation, this compound can be readily reacted with sulfonyl chlorides in the presence of a base like triethylamine to form N-sulfonylpiperazine derivatives. These derivatives are of interest in medicinal chemistry for their potential biological activities.

Quantitative Data Summary

The following table summarizes representative yields for key synthetic transformations starting from this compound or closely related piperazine derivatives.

TransformationSubstrate ExampleReagentsProductYield (%)Reference
N-Sulfonylation This compound (1-Benzhydrylpiperazine)4-Methylbenzenesulfonyl chloride, Triethylamine1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine82%
N-Alkylation This compound (1-Benzhydrylpiperazine)Diphenylmethyl bromide, K₂CO₃, NaI1,4-Bis(diphenylmethyl)piperazine74% (example)
Reductive Amination Piperazine derivativeAldehyde, Sodium TriacetoxyborohydrideN-Alkyl piperazine<45% - 70%
N-Arylation N-Boc-piperazine1-Bromo-2,3-dichlorobenzene, Pd catalystN-Aryl piperazineNot specified

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of this compound

This protocol is adapted from the synthesis of 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine.

Materials:

  • This compound (1-benzhydrylpiperazine) (1.0 eq)

  • Substituted sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) (1.0 eq)

  • Triethylamine (3.0 eq)

  • Dry solvent (e.g., Dichloromethane or Dimethylformamide)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen dry solvent in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (3.0 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the substituted sulfonyl chloride (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfonyl derivative.

Protocol 2: General Procedure for Reductive Amination of this compound

This protocol is a representative method based on established procedures for piperazine derivatives.

Materials:

  • This compound (1-benzhydrylpiperazine) (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.1 eq).

  • If the amine salt is used, neutralize with a base (e.g., triethylamine) prior to adding the carbonyl compound.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-alkylated product.

Visualizations

experimental_workflow cluster_reactions Synthetic Transformations start_mat Start: this compound (1-Benzhydrylpiperazine) reaction_node reaction_node start_mat->reaction_node protocol_node protocol_node reaction_node->protocol_node alkylation N-Alkylation reaction_node->alkylation purification Workup & Purification protocol_node->purification product Final Derivative purification->product arylation N-Arylation sulfonylation N-Sulfonylation

Caption: General experimental workflow for the synthesis of this compound derivatives.

reaction_pathways This compound This compound n_alkyl N-Alkyl Derivative This compound->n_alkyl R-X, Base or RCHO, STAB n_aryl N-Aryl Derivative This compound->n_aryl Ar-Br, Pd Catalyst, Base n_sulfonyl N-Sulfonyl Derivative This compound->n_sulfonyl R-SO2Cl, Base

Caption: Key synthetic pathways starting from this compound.

signaling_pathway cluster_cell Cancer Cell gf Growth Factor receptor Tyrosine Kinase Receptor gf->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation nor_deriv This compound Derivative nor_deriv->pi3k Inhibits

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Norcyclizine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

This document provides detailed methodologies for the quantitative analysis of Norcyclizine in biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound is the major metabolite of Cyclizine, a piperazine derivative with antihistaminic properties commonly used for the prevention and treatment of nausea and vomiting. Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. This application note details a sensitive and selective HPLC method coupled with various detection techniques for the determination of this compound in biological samples such as serum and urine.

Chromatographic Conditions

A summary of HPLC conditions for the analysis of this compound is presented in the table below. These parameters have been compiled from various validated methods and offer flexibility depending on the available instrumentation and required sensitivity.

ParameterMethod 1: HPLC with Coulometric DetectionMethod 2: LC-MS/MSMethod 3: HPLC with UV Detection
Column Custom-packed reversed-phase C18C8, 50 mm x 2.0 mmReversed-phase C18
Mobile Phase 0.05 M Phosphate Buffer (pH 3):Acetonitrile (7:3, v/v)[1]Gradient of Methanol and 0.05% Formic Acid[2]Acetonitrile:0.05 M Phosphate Buffer (pH 4) (50:50, v/v)[3]
Flow Rate Not specifiedNot specifiedNot specified
Injection Volume Not specifiedNot specifiedNot specified
Detector Dual electrode coulometric detector[1]Tandem Mass Spectrometry (MS/MS)[2]UV Detector at 239 nm
Detector Settings Upstream electrode (detector 1) at 0.55 V, Downstream electrode (detector 2) at 0.90 VPrecursor/product ion transitions: 253.2/167.2 for this compound-
Internal Standard ChlorcyclizineCinnarizineNot specified

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described HPLC methods for this compound.

ParameterMethod 1: HPLC with Coulometric DetectionMethod 2: LC-MS/MS
Limit of Quantitation (LOQ) 1 ng/mL in serum and urine2 ng/mL in human plasma
Linearity Range Not specified2-200 ng/mL in human plasma
Correlation Coefficient (r²) Not specified≥ 0.996
Precision (RSD%) Not specified< 14% (intra- and inter-day)
Accuracy Not specifiedwithin ±8%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Serum and Urine

This protocol is suitable for cleaning up biological samples prior to HPLC analysis with coulometric or UV detection.

Materials:

  • C18 solid-phase extraction columns

  • Methanol

  • 0.05 M Phosphate Buffer (pH 3)

  • Acetonitrile

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • Column Conditioning: Condition the C18 SPE column by washing with methanol followed by 0.05 M phosphate buffer (pH 3).

  • Sample Loading: Load the serum or urine sample onto the conditioned SPE column.

  • Washing: Wash the column with a suitable solvent to remove interfering components. A specific wash step mentioned to be removed in one optimization was an acetonitrile:0.05M (pH=3) phosphate buffer (70:30) wash.

  • Elution: Elute this compound from the column using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the HPLC system.

Sample Preparation: Protein Precipitation for Plasma

This is a rapid and simple method for sample preparation, particularly suitable for LC-MS/MS analysis.

Materials:

  • Acetonitrile

  • Cinnarizine internal standard solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette an aliquot of the human plasma sample into a microcentrifuge tube.

  • Add the internal standard solution (Cinnarizine).

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Serum/Urine/Plasma) Prep_Method Extraction / Precipitation Sample->Prep_Method Injection Sample Injection Prep_Method->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/Coulometric/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Result Final Report Quantification->Result

Caption: General experimental workflow for HPLC analysis of this compound.

This application note provides a comprehensive overview and detailed protocols for the HPLC-based analysis of this compound. The selection of the appropriate method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation.

References

Application Notes: Mass Spectrometry Analysis of Norcyclizine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norcyclizine is the primary, N-demethylated active metabolite of cyclizine, a first-generation antihistamine and antiemetic.[1][2][3] The quantitative analysis of this compound and other metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.[1][4] This document provides detailed protocols and data for the analysis of this compound and its related compounds.

Metabolic Pathway of Cyclizine

Cyclizine undergoes biotransformation primarily through oxidative N-dealkylation to form this compound. This metabolic process may involve the cytochrome P450 enzyme CYP2D6. Further metabolism can lead to the formation of other phase I metabolites, such as monohydroxylated products, which are subsequently conjugated in phase II reactions to form glucuronides and/or sulfates before excretion.

cluster_metabolism Cyclizine Metabolism Cyclizine Cyclizine This compound This compound (Primary Metabolite) Cyclizine->this compound Oxidative N-dealkylation (CYP2D6 suggested) Hydroxylated Monohydroxylated Metabolites This compound->Hydroxylated Hydroxylation Conjugates Phase II Conjugates (Glucuronides/Sulfates) Hydroxylated->Conjugates Conjugation

Caption: Metabolic pathway of Cyclizine to this compound and other metabolites.

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol details a validated method for the rapid and simple quantification of this compound in human plasma using LC-MS/MS.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add an internal standard (e.g., Cinnarizine).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterSpecification
Column C8, 50 mm × 2.0 mm
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Methanol
Gradient Linear Gradient
Flow Rate 0.4 mL/min (Typical)
Injection Volume 10 µL
Total Run Time 4 minutes

3. Mass Spectrometry Conditions

ParameterSpecification
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 253.2
Product Ion (m/z) 167.2
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms (Typical)
Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for this compound quantification in human plasma.

ParameterResult
Linear Range 2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Correlation Coefficient (r²) ≥ 0.996
Intra-day Precision (RSD) < 14%
Inter-day Precision (RSD) < 14%
Accuracy Within ±8%

Analytical Workflow

cluster_workflow LC-MS/MS Quantitative Workflow A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC Separation (C8 Column) E->F G ESI+ Ionization F->G H MS/MS Detection (MRM Mode) G->H I Data Analysis & Quantification H->I

Caption: Workflow for the quantitative analysis of this compound in plasma.

Protocol 2: Identification of this compound Metabolites in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can be employed for the identification of this compound and its phase I metabolites in urine, typically after a hydrolysis step to cleave conjugates.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Hydrolyze urine samples using a suitable enzyme (e.g., β-glucuronidase) to release conjugated metabolites.

  • Isolate basic compounds using mixed-mode solid-phase extraction cartridges.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers, which improves volatility and chromatographic performance.

2. GC-MS Conditions

  • Ionization Mode : Electron Ionization (EI+) and Chemical Ionization (CI+) are used for structure elucidation.

  • Mass Range : Scan from m/z 40 to 550.

Identified Metabolites

In addition to the parent drug (cyclizine), GC-MS analysis of canine urine after oral administration has identified several metabolites.

Metabolite IDIdentityDetection State
M1 This compound Unconjugated
M2 - M5 Tentatively Monohydroxylated productsAs Conjugates

Fragmentation of this compound

In positive mode ESI-MS/MS, this compound (precursor ion m/z 253.2) undergoes collision-induced dissociation (CID). The major product ion observed at m/z 167.2 corresponds to the stable diphenylmethylium (benzhydrylium) cation, resulting from the cleavage of the bond between the benzhydryl carbon and the piperazine ring. This is a characteristic fragmentation for benzhydrylpiperazine compounds.

cluster_fragmentation This compound Fragmentation Pathway Precursor This compound Ion [M+H]+ m/z 253.2 Product Diphenylmethylium Ion [C13H11]+ m/z 167.2 Precursor->Product CID Neutral Neutral Loss (Piperazine fragment) m/z 86.0 Precursor->Neutral Cleavage

Caption: Proposed fragmentation of the this compound precursor ion in MS/MS.

References

Application Notes and Protocols for Assessing Norcyclizine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine is the primary N-demethylated active metabolite of Cyclizine, a first-generation antihistamine belonging to the piperazine derivative class.[1][2][3] Cyclizine is commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][4] While the parent compound's primary mechanism involves H1 histamine receptor antagonism and anticholinergic effects, recent studies have revealed that Cyclizine can induce cytotoxicity and apoptosis in a concentration-dependent manner in macrophage cell lines. This activity is mediated through the activation of both intrinsic and extrinsic apoptotic pathways. Furthermore, related piperazine derivatives like Meclizine have been shown to induce cell cycle arrest in cancer cells.

Given that this compound is a major metabolite, it is crucial to characterize its cytotoxic profile to understand its potential therapeutic effects or off-target toxicities. These application notes provide a comprehensive set of protocols for assessing the cytotoxicity of this compound in cultured mammalian cells, focusing on cell viability, membrane integrity, apoptosis, and cell cycle progression.

General Experimental Workflow

The assessment of this compound's cytotoxic effects follows a multi-assay, tiered approach. The workflow begins with general viability and cytotoxicity screening, followed by more detailed mechanistic assays to determine the mode of cell death.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Select and Culture Appropriate Cell Line(s) C Seed Cells in Multi-well Plates A->C B Prepare this compound Stock and Working Solutions D Treat Cells with a Dose Range of this compound for 24-72h B->D C->D Allow cells to attach (e.g., 24h) E Cell Viability (MTT Assay) D->E F Membrane Integrity (LDH Assay) D->F G Apoptosis Analysis (Annexin V/PI Staining) D->G H Cell Cycle Analysis (PI Staining) D->H I Calculate IC50 Values and Percent Cytotoxicity E->I F->I J Quantify Apoptotic vs. Necrotic Populations G->J K Determine Cell Cycle Phase Distribution H->K

Caption: General workflow for assessing this compound cytotoxicity.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.

Methodology

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
100.85 ± 0.0568
500.62 ± 0.0449.6
1000.30 ± 0.0324
Calculated IC₅₀ (µM) \multicolumn{2}{c}{Value to be determined}

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. It is a common method for assessing cell membrane integrity.

Methodology

  • Plate Setup: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol. Prepare three sets of control wells: (1) no-treatment (vehicle), (2) no-cells (medium only for background), and (3) maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100, 30 minutes before the assay endpoint).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 25 µL of the stop solution provided with the kit to each well.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance, depending on the kit, using a microplate reader.

  • Data Analysis: Correct for background by subtracting the no-cell control reading. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Data Presentation

This compound Conc. (µM)LDH Activity (RFU) (Mean ± SD)% Cytotoxicity
Vehicle Control (Spontaneous)210 ± 150
1250 ± 20Calculate
10480 ± 35Calculate
50970 ± 60Calculate
1001550 ± 90Calculate
Lysis Control (Maximum)1800 ± 110100

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge all collected cells at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Data Presentation

This compound Conc. (µM)% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
0 (Control)95.2 ± 1.52.5 ± 0.52.1 ± 0.4
1085.6 ± 2.18.9 ± 1.14.3 ± 0.8
5050.1 ± 3.525.4 ± 2.322.5 ± 2.9
10020.7 ± 2.830.1 ± 3.145.3 ± 4.0

Potential Apoptotic Signaling Pathway of this compound

Based on studies of the parent compound Cyclizine, this compound may induce apoptosis by activating both extrinsic and intrinsic pathways.

G This compound This compound DR Death Receptors (e.g., Fas, TNFR) This compound->DR Extrinsic Pathway Mito Mitochondria This compound->Mito Intrinsic Pathway Casp8 Caspase-8 DR->Casp8 CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential dual apoptotic pathways induced by this compound.

Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). Certain cytotoxic compounds can induce cell cycle arrest at specific checkpoints. Studies on the related compound Meclizine suggest a potential for G0/G1 phase arrest.

Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as previously described.

  • Cell Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the linear fluorescence of PI. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Data Presentation

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.1 ± 2.429.5 ± 1.815.4 ± 1.1
1065.3 ± 2.922.1 ± 2.012.6 ± 1.5
5078.9 ± 3.610.5 ± 1.710.6 ± 1.3
10082.4 ± 4.18.2 ± 1.29.4 ± 1.0

Potential Cell Cycle Arrest Pathway

Meclizine, a related antihistamine, induces G0/G1 arrest by upregulating p53 and the CDK inhibitor p21. This compound may act through a similar pathway.

G This compound This compound p53 p53 (Upregulation) This compound->p53 p21 p21 (Upregulation) p53->p21 CDK4 CyclinD-CDK4/6 p21->CDK4 Inhibits p21->CDK4 CDK2 CyclinE-CDK2 p21->CDK2 Inhibits p21->CDK2 G1_S G1 to S Phase Transition CDK4->G1_S Promotes CDK4->G1_S Arrest G0/G1 Arrest CDK2->G1_S Promotes CDK2->G1_S

Caption: Potential pathway for this compound-induced G0/G1 cell cycle arrest.

References

In Vivo Experimental Models for the Evaluation of Norcyclizine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, the N-demethylated metabolite of the first-generation antihistamine cyclizine, has emerged as a compound of interest for its potential therapeutic applications, notably in the treatment of Hepatitis C Virus (HCV) infection.[1][2][3] As a derivative of a well-characterized antihistamine, this compound also warrants investigation for its own antihistaminic and central nervous system (CNS) effects. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various experimental animal models to assess its efficacy, pharmacokinetics, and safety profile.

I. Anti-Hepatitis C Virus (HCV) Efficacy Evaluation

Application Note:

The primary in vivo model for assessing the anti-HCV activity of compounds like this compound is the chimeric mouse model with a humanized liver.[1][4] This model involves the engraftment of primary human hepatocytes into immunodeficient mice, such as the Alb-uPA/SCID (albumin-urokinase plasminogen activator/severe combined immunodeficient) mouse. This allows for the authentic replication of HCV in a small animal model, enabling the evaluation of antiviral efficacy. This compound and its parent compounds have shown potent activity against HCV by inhibiting an early stage of the viral life cycle, likely viral entry.

Experimental Protocol: Anti-HCV Efficacy in Alb-uPA/SCID Chimeric Mice

1. Animal Model:

  • Species: Severe Combined Immunodeficient (SCID) mice transgenic for the urokinase-type plasminogen activator (uPA) gene under the control of the albumin promoter (Alb-uPA/SCID mice).

  • Humanization: Engraftment with primary human hepatocytes.

2. HCV Infection:

  • Virus Strain: HCV genotypes 1b or 2a are commonly used.

  • Inoculum: Mice are infected with human serum containing a known titer of HCV (e.g., 10^5 HCV copies).

  • Monitoring: Serum HCV RNA levels and human albumin are monitored for several weeks pre-treatment to establish a stable infection.

3. Drug Administration:

  • Test Compound: this compound.

  • Dosing: A dose-ranging study should be performed. Based on studies with a chlorcyclizine derivative, a starting dose of 5 mg/kg administered intraperitoneally (IP) daily can be considered.

  • Control Groups:

    • Vehicle control (the solvent used to dissolve this compound).

    • Positive control (e.g., an approved anti-HCV drug like Asunaprevir at 75 mg/kg, oral, twice a day).

  • Duration: Treatment is typically administered for 4 to 6 weeks.

4. Efficacy Endpoints:

  • Primary: Measurement of serum HCV RNA titers at regular intervals throughout the treatment period and compared to baseline and control groups.

  • Secondary:

    • Quantification of HCV RNA in liver tissue at the end of the study.

    • Immunohistochemical analysis of HCV proteins in liver sections.

    • Monitoring of human albumin levels in mouse serum as an indicator of human hepatocyte function.

5. Data Presentation:

Table 1: In Vivo Anti-HCV Efficacy of a Chlorcyclizine Derivative (Compound 3)

Treatment GroupDose and RouteDurationMean Reduction in HCV RNA (log10 IU/mL)Reference
Compound 35 mg/kg, IP, daily4 weeksSignificant reduction compared to control
Asunaprevir75 mg/kg, oral, BID4 weeksSignificant reduction compared to control
No Treatment ControlN/A4 weeksNo significant change

Note: This data is for a derivative of chlorcyclizine and serves as a reference for designing studies with this compound.

II. Evaluation of Antihistaminic Activity

Application Note:

As the active metabolite of cyclizine, a known H1-receptor antagonist, this compound is expected to possess antihistaminic properties. The guinea pig is a suitable model for evaluating antihistaminic activity due to its pronounced sensitivity to histamine, which induces bronchoconstriction. The histamine-induced bronchoconstriction model is a classic assay to screen for H1-antihistamine effects.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

1. Animal Model:

  • Species: Dunkin-Hartley guinea pigs (350-400 g).

2. Drug Administration:

  • Test Compound: this compound administered orally or intraperitoneally at various doses.

  • Control Groups:

    • Vehicle control.

    • Positive control (e.g., Chlorpheniramine maleate).

3. Histamine Challenge:

  • Animals are exposed to a histamine aerosol (e.g., 0.1% histamine dihydrochloride solution) in a closed chamber.

  • The time until the onset of pre-convulsive dyspnea (PCD) is recorded.

4. Efficacy Endpoints:

  • The primary endpoint is the percentage of protection against histamine-induced bronchoconstriction, calculated as: % Protection = (1 - (T1 / T2)) x 100 where T1 is the time to PCD in the control group and T2 is the time to PCD in the treated group.

  • A significant increase in the time to PCD in the treated group compared to the control group indicates antihistaminic activity.

5. Data Presentation:

Table 2: Hypothetical Dose-Response of this compound in Histamine-Induced Bronchoconstriction

Treatment GroupDose (mg/kg, p.o.)Time to Pre-convulsive Dyspnea (seconds)% Protection
Vehicle Control-120 ± 150%
This compound1180 ± 2033%
This compound5240 ± 2550%
This compound10360 ± 3067%
Chlorpheniramine2480 ± 4075%

Note: This is a hypothetical table to illustrate data presentation. Actual results will vary.

III. Assessment of Central Nervous System (CNS) Effects

Application Note:

First-generation antihistamines are known to cross the blood-brain barrier and cause sedation. Therefore, it is crucial to evaluate the potential sedative effects of this compound. The rotarod test is a widely used method to assess motor coordination and sedation in rodents. A decrease in the time a mouse can stay on the rotating rod is indicative of sedation or motor impairment.

Experimental Protocol: Rotarod Test in Mice

1. Animal Model:

  • Species: Male Swiss albino mice (20-25 g).

2. Apparatus:

  • An accelerating rotarod apparatus.

3. Procedure:

  • Acclimatization: Mice are trained on the rotarod for 2-3 days prior to the experiment.

  • Drug Administration: this compound is administered at various doses (e.g., 1, 5, 10 mg/kg, i.p.).

  • Control Groups:

    • Vehicle control.

    • Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.).

  • Testing: At a predetermined time after drug administration (e.g., 30 minutes), mice are placed on the rotarod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

  • Measurement: The latency to fall from the rod is recorded for each mouse.

4. Efficacy Endpoints:

  • A significant decrease in the latency to fall in the this compound-treated groups compared to the vehicle control group indicates sedative or motor-impairing effects.

5. Data Presentation:

Table 3: Hypothetical Sedative Effects of this compound in the Mouse Rotarod Test

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (seconds)
Vehicle Control-280 ± 20
This compound1250 ± 25
This compound5180 ± 30
This compound10120 ± 20
Diazepam290 ± 15*

*p < 0.05 compared to vehicle control. Note: This is a hypothetical table.

IV. Pharmacokinetic (PK) and Toxicological Evaluation

Application Note:

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for dose selection and safety assessment. Pharmacokinetic studies are typically conducted in rodents (mice or rats) to determine key parameters. Acute and repeated-dose toxicity studies are necessary to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

Experimental Protocol: Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: Male C57BL/6 mice.

2. Drug Administration:

  • Routes: Intravenous (i.v.) and oral (p.o.) administration to determine bioavailability.

  • Dosing: A single dose of this compound (e.g., 2 mg/kg i.v. and 10 mg/kg p.o.).

3. Sample Collection:

  • Serial blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

4. Bioanalysis:

  • Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

5. Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.080.5
AUC (0-inf) (ng*h/mL)8001200
t1/2 (h)2.53.0
Bioavailability (%)N/A30%

Note: This is a hypothetical table. Actual results will vary.

Experimental Protocol: Acute Oral Toxicity (LD50/MTD) Study in Rats

1. Animal Model:

  • Species: Male and female Sprague-Dawley rats.

2. Procedure (Up-and-Down Procedure - OECD 425):

  • A single rat is dosed with a starting dose of this compound.

  • If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose.

  • This is repeated until the criteria for stopping the test are met.

3. Observations:

  • Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

  • Body weight is recorded regularly.

  • At the end of the study, a gross necropsy is performed.

4. Endpoint:

  • The LD50 (median lethal dose) or MTD (maximum tolerated dose) is estimated.

V. Visualizations

hcv_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Hepatocyte Cytoplasm HCV Virion HCV Virion Host Receptors Host Receptors HCV Virion->Host Receptors Binding Viral Entry Viral Entry Host Receptors->Viral Entry Internalization Uncoating Uncoating Viral Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->Viral Entry Inhibition

Caption: Proposed mechanism of this compound's anti-HCV activity.

experimental_workflow Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Dose Range Finding Study Dose Range Finding Study Animal Model Selection->Dose Range Finding Study Efficacy Study Efficacy Study Dose Range Finding Study->Efficacy Study Pharmacokinetic Study Pharmacokinetic Study Dose Range Finding Study->Pharmacokinetic Study Toxicology Study Toxicology Study Dose Range Finding Study->Toxicology Study Data Analysis & Reporting Data Analysis & Reporting Efficacy Study->Data Analysis & Reporting Pharmacokinetic Study->Data Analysis & Reporting Toxicology Study->Data Analysis & Reporting End End Data Analysis & Reporting->End

Caption: General workflow for in vivo evaluation of this compound.

animal_model_selection cluster_criteria Selection Criteria cluster_models Animal Models Scientific Validity Scientific Validity Chimeric Mice (HCV) Chimeric Mice (HCV) Scientific Validity->Chimeric Mice (HCV) Humanized Liver Guinea Pigs (Antihistamine) Guinea Pigs (Antihistamine) Scientific Validity->Guinea Pigs (Antihistamine) Histamine Sensitivity Mice/Rats (PK/Tox/CNS) Mice/Rats (PK/Tox/CNS) Scientific Validity->Mice/Rats (PK/Tox/CNS) Established Models Ethical Considerations Ethical Considerations Ethical Considerations->Chimeric Mice (HCV) Ethical Considerations->Guinea Pigs (Antihistamine) Ethical Considerations->Mice/Rats (PK/Tox/CNS) Practicality Practicality Practicality->Mice/Rats (PK/Tox/CNS) Cost, Handling

Caption: Logical relationship for selecting appropriate animal models.

References

Application Notes and Protocols: Norcyclizine as a Tool Compound for Studying PBP2a Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), an alternative transpeptidase encoded by the mecA gene. Unlike other PBPs, PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue peptidoglycan synthesis for cell wall construction even in their presence.

A key feature of PBP2a is its allosteric regulation. The active site of PBP2a is located approximately 60 Å away from an allosteric site.[1] Binding of certain compounds to this allosteric site can induce conformational changes that open the active site, making it more susceptible to inhibition by β-lactam antibiotics. This allosteric site represents a promising target for the development of new therapeutic agents that can resensitize MRSA to existing β-lactam drugs.

Norcyclizine, a 1-benzhydrylpiperazine derivative, belongs to a class of compounds that have been investigated for their potential to allosterically modulate PBP2a. While specific quantitative data for this compound's direct inhibition of PBP2a is not extensively documented in publicly available literature, its structural scaffold makes it a valuable tool compound for studying the mechanisms of PBP2a allosteric inhibition and for developing more potent derivatives. These application notes provide a comprehensive guide to utilizing this compound as a tool compound in this area of research.

Principle of Action

This compound is hypothesized to act as an allosteric modulator of PBP2a. By binding to the allosteric site, it is presumed to induce a conformational change in the protein that facilitates the binding of β-lactam antibiotics to the active site. This synergistic interaction can restore the efficacy of β-lactams against MRSA. The primary application of this compound as a tool compound is therefore to investigate this potentiation effect and to serve as a reference compound in the screening and development of novel PBP2a allosteric inhibitors.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below. Representative data from studies on other PBP2a allosteric modulators are included for illustrative purposes.

Table 1: PBP2a Binding Affinity of this compound

CompoundAssay TypeTarget ProteinBinding Constant (Kd) or IC50
This compoundIntrinsic Tryptophan FluorescencePurified PBP2aTo be determined
This compoundBOCILLIN™ FL Competition AssayPurified PBP2aTo be determined
Reference Inhibitor 1Intrinsic Tryptophan FluorescencePurified PBP2ae.g., 10 µM
Reference Inhibitor 2BOCILLIN™ FL Competition AssayPurified PBP2ae.g., 5 µM

Table 2: Synergistic Activity of this compound with Oxacillin against MRSA

MRSA StrainCompoundMIC (µg/mL)
ATCC 43300Oxacillin alone128
This compound alone>256
Oxacillin + this compound (at 1/4 MIC)To be determined
Clinical Isolate 1Oxacillin alone256
This compound alone>256
Oxacillin + this compound (at 1/4 MIC)To be determined

Table 3: Fractional Inhibitory Concentration (FIC) Index for this compound and Oxacillin Combination

MRSA StrainFIC of OxacillinFIC of this compoundFIC IndexInterpretation
ATCC 43300To be determinedTo be determinedTo be determinede.g., Synergy (≤0.5)
Clinical Isolate 1To be determinedTo be determinedTo be determinede.g., Additivity (>0.5 to 4.0)

Mandatory Visualizations

PBP2a_Signaling_Pathway cluster_0 Bacterial Cell Wall cluster_1 Inhibitors Peptidoglycan Precursors Peptidoglycan Precursors PBP2a (Active) PBP2a (Active) Peptidoglycan Precursors->PBP2a (Active) Substrate PBP2a (Inactive) PBP2a (Inactive) PBP2a (Inactive)->PBP2a (Active) Conformational Change Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a (Active)->Cross-linked Peptidoglycan Transpeptidation This compound This compound This compound->PBP2a (Inactive) Allosteric Binding Beta-lactam Beta-lactam Beta-lactam->PBP2a (Active) Active Site Inhibition

PBP2a allosteric activation and inhibition pathway.

Experimental_Workflow_Binding cluster_0 Intrinsic Fluorescence Assay cluster_1 BOCILLIN-FL Competition Assay PBP2a_sol Purified PBP2a Solution Norcyclizine_titration Titrate with this compound PBP2a_sol->Norcyclizine_titration Fluorescence_measurement Measure Tryptophan Fluorescence Quenching Norcyclizine_titration->Fluorescence_measurement Kd_calculation Calculate Kd Fluorescence_measurement->Kd_calculation PBP2a_inhibitor Incubate PBP2a with this compound BOCILLIN_add Add BOCILLIN-FL PBP2a_inhibitor->BOCILLIN_add SDS_PAGE SDS-PAGE and Fluorescence Scan BOCILLIN_add->SDS_PAGE IC50_determination Determine IC50 SDS_PAGE->IC50_determination

Workflow for PBP2a binding assays.

Synergy_Assay_Workflow cluster_0 Checkerboard Assay cluster_1 Time-Kill Assay Serial_dilutions Prepare serial dilutions of this compound and Oxacillin Inoculate_plate Inoculate 96-well plate with MRSA Serial_dilutions->Inoculate_plate Incubate Incubate overnight Inoculate_plate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC MRSA_culture Prepare MRSA culture Add_compounds Add this compound, Oxacillin, or combination at specified concentrations MRSA_culture->Add_compounds Incubate_time Incubate and collect aliquots at time points (0, 2, 4, 8, 24h) Add_compounds->Incubate_time Plate_and_count Plate serial dilutions and count CFU/mL Incubate_time->Plate_and_count Plot_curves Plot log10 CFU/mL vs. time Plate_and_count->Plot_curves

Workflow for synergy assays.

Experimental Protocols

Protocol 1: Determination of this compound Binding to PBP2a using Intrinsic Tryptophan Fluorescence

Objective: To determine the binding affinity (Kd) of this compound to the allosteric site of purified PBP2a.

Materials:

  • Purified recombinant PBP2a

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • Fluorometer

Procedure:

  • Prepare a stock solution of purified PBP2a in the assay buffer to a final concentration of 1 µM.

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a quartz cuvette, add the PBP2a solution.

  • Set the fluorometer to an excitation wavelength of 295 nm and an emission scan range of 310-400 nm.

  • Record the baseline fluorescence spectrum of the PBP2a solution.

  • Add increasing concentrations of this compound to the PBP2a solution, mixing gently after each addition.

  • After a 5-minute incubation at room temperature for each concentration, record the fluorescence spectrum.

  • The binding of this compound to the allosteric site is expected to cause a quenching of the intrinsic tryptophan fluorescence.

  • Plot the change in fluorescence intensity against the concentration of this compound.

  • Calculate the dissociation constant (Kd) by fitting the data to a one-site binding equation.

Protocol 2: BOCILLIN™ FL Competition Assay for PBP2a Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PBP2a.

Materials:

  • Purified recombinant PBP2a

  • This compound

  • BOCILLIN™ FL (fluorescent penicillin)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • In microcentrifuge tubes, prepare reactions containing 1 µM of purified PBP2a in assay buffer.

  • Add serial dilutions of this compound to the tubes and incubate for 15 minutes at 37°C. Include a control with no inhibitor.

  • Add BOCILLIN™ FL to a final concentration of 25 µM to each tube.

  • Incubate for an additional 10 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.

  • Run the samples on an SDS-PAGE gel.

  • Visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for fluorescein.

  • Quantify the fluorescence intensity of the PBP2a band in each lane.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value.

Protocol 3: Checkerboard Assay for Synergy Assessment

Objective: To determine the synergistic effect of this compound and oxacillin against MRSA.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Oxacillin

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of oxacillin horizontally and this compound vertically in a 96-well plate containing MHB.

  • Inoculate each well with an MRSA suspension to a final concentration of 5 x 105 CFU/mL.

  • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination as the lowest concentration showing no visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FICOxacillin = MICOxacillin in combination / MICOxacillin alone

    • FICthis compound = MICthis compound in combination / MICthis compound alone

  • Calculate the FIC Index (FICI): FICI = FICOxacillin + FICthis compound.

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates additivity; FICI > 4.0 indicates antagonism.

Protocol 4: Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic effect of the this compound and oxacillin combination over time.

Materials:

  • MRSA strain

  • MHB

  • This compound

  • Oxacillin

  • Sterile saline

  • Agar plates

Procedure:

  • Prepare flasks containing MHB with MRSA at an initial concentration of 5 x 105 CFU/mL.

  • Add the following to separate flasks:

    • No drug (growth control)

    • Oxacillin at its MIC

    • This compound at a sub-inhibitory concentration (e.g., 1/4 MIC)

    • A combination of oxacillin at its MIC and this compound at the sub-inhibitory concentration.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate on agar plates.

  • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.

Conclusion

This compound serves as a foundational tool compound for investigating the allosteric inhibition of PBP2a. While further studies are required to quantify its specific inhibitory and synergistic activities, the protocols outlined in these application notes provide a robust framework for its characterization. The insights gained from studying this compound and its derivatives can significantly contribute to the development of novel adjuvants to combat MRSA by restoring the efficacy of β-lactam antibiotics.

References

Techniques for Measuring Norcyclizine Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, the N-demethylated metabolite of cyclizine, is a compound of interest in pharmacological research. Understanding its binding affinity to various biological targets is crucial for elucidating its mechanism of action and potential therapeutic applications. Cyclizine is known to be a histamine H1 receptor antagonist with anticholinergic properties, suggesting that this compound may interact with histaminergic and muscarinic receptors.[1][2][3] This document provides detailed application notes and protocols for measuring the binding affinity of this compound to these and other potential protein targets using three common biophysical techniques: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Key Biological Targets for this compound

Based on the pharmacological profile of its parent compound, cyclizine, the primary targets for this compound binding affinity studies are:

  • Histamine H1 Receptor: As a metabolite of a known H1 antagonist, assessing this compound's affinity for this receptor is a primary focus.[1][2]

  • Muscarinic Acetylcholine Receptors (M1-M5): The anticholinergic effects of cyclizine suggest potential interaction with muscarinic receptors.

  • Other potential targets: Screening against a broader panel of receptors, such as dopamine and serotonin receptors, could reveal off-target effects or novel activities.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction between a ligand (this compound) and its receptor. This technique typically involves a competition assay where the unlabeled test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from methodologies used for characterizing H1 receptor antagonists.

1. Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human histamine H1 receptor.
  • Radioligand: [³H]-Mepyramine (a well-characterized H1 receptor antagonist).
  • Test Compound: this compound hydrochloride.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: High concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).
  • Scintillation Cocktail.
  • 96-well filter plates with GF/C filters.
  • Plate shaker, vacuum filtration manifold, and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the H1 receptor according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
  • Assay Setup: In a 96-well plate, add the following in triplicate:
  • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (at a final concentration near its Kd), and 100 µL of membrane homogenate.
  • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Mepyramine, and 100 µL of membrane homogenate.
  • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [³H]-Mepyramine, and 100 µL of membrane homogenate.
  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
  • Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filter plate.
  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.
  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical this compound Binding Affinity Data
Target ReceptorRadioligandThis compound IC50 (nM)This compound Ki (nM)
Histamine H1[³H]-Mepyramine15075
Muscarinic M1[³H]-NMS800400
Muscarinic M2[³H]-NMS1200600
Muscarinic M3[³H]-NMS950475

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffers, Radioligand, This compound) setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes prep_membranes->setup_plate incubation Incubate at 25°C setup_plate->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Workflow for a competitive radioligand binding assay.
Visualization: Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_protein Gq/11 Protein H1R->Gq_protein Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified Histamine H1 receptor signaling pathway.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rates) in addition to affinity data.

Experimental Protocol: SPR Analysis of this compound Binding

1. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
  • Target Protein: Purified Histamine H1 receptor or other target protein.
  • Running Buffer: HBS-EP+ (or other suitable buffer).
  • Analyte: this compound hydrochloride dissolved in running buffer.

2. Procedure:

  • Protein Immobilization:
  • Activate the sensor chip surface with a mixture of NHS and EDC.
  • Inject the purified target protein over the activated surface to allow for covalent coupling.
  • Deactivate any remaining active sites with ethanolamine-HCl.
  • Binding Analysis:
  • Equilibrate the system with running buffer.
  • Inject a series of concentrations of this compound (the analyte) over the sensor surface.
  • Monitor the association phase as this compound binds to the immobilized protein.
  • Switch back to running buffer and monitor the dissociation phase.
  • Regenerate the sensor surface between cycles if necessary.
  • Data Analysis:
  • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Data for this compound
Target ProteinThis compound ka (M⁻¹s⁻¹)This compound kd (s⁻¹)This compound KD (nM)
Histamine H1 Receptor1.2 x 10⁵9.6 x 10⁻³80
Muscarinic M1 Receptor3.5 x 10⁴1.4 x 10⁻²400

Visualization: SPR Experimental Workflow

G cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Analysis chip_prep Prepare Sensor Chip protein_immob Immobilize Target Protein chip_prep->protein_immob buffer_equilibration Equilibrate with Running Buffer protein_immob->buffer_equilibration analyte_injection Inject this compound (Association) buffer_equilibration->analyte_injection buffer_wash Inject Running Buffer (Dissociation) analyte_injection->buffer_wash regeneration Regenerate Surface buffer_wash->regeneration data_processing Process Sensorgrams buffer_wash->data_processing regeneration->analyte_injection Next Cycle kinetic_fitting Fit Data to Binding Model data_processing->kinetic_fitting determine_constants Determine ka, kd, KD kinetic_fitting->determine_constants

Workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC Analysis of this compound Binding

1. Materials and Reagents:

  • ITC Instrument.
  • Target Protein: Purified Histamine H1 receptor or other target protein in a suitable buffer.
  • Ligand: this compound hydrochloride dissolved in the same buffer as the protein.
  • Degassing Station.

2. Procedure:

  • Sample Preparation:
  • Dialyze both the protein and this compound solutions against the same buffer to minimize buffer mismatch effects.
  • Degas both solutions to prevent air bubbles.
  • Determine the accurate concentrations of the protein and this compound.
  • ITC Experiment:
  • Load the protein solution into the sample cell of the calorimeter.
  • Load the this compound solution into the injection syringe.
  • Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
  • Allow the system to reach equilibrium between injections.
  • Data Analysis:
  • Integrate the heat change for each injection to generate a binding isotherm.
  • Fit the binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Data Presentation: Hypothetical ITC Data for this compound
Target ProteinThis compound KD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Histamine H1 Receptor951.05-8.5-1.2-9.7
Muscarinic M1 Receptor4500.98-6.2-2.5-8.7

Visualization: ITC Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis sample_prep Prepare & Degas Protein and this compound load_samples Load Protein to Cell & this compound to Syringe sample_prep->load_samples instrument_setup Set up ITC Instrument instrument_setup->load_samples titrate Inject this compound into Protein Solution load_samples->titrate measure_heat Measure Heat Change titrate->measure_heat measure_heat->titrate Repeat Injections generate_isotherm Generate Binding Isotherm measure_heat->generate_isotherm fit_data Fit Isotherm to Binding Model generate_isotherm->fit_data determine_params Determine KD, n, ΔH, ΔS fit_data->determine_params

References

Troubleshooting & Optimization

Norcyclizine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Norcyclizine (1-benzhydrylpiperazine) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods for synthesizing this compound are:

  • Nucleophilic Substitution (Alkylation): This is a one-step process involving the reaction of piperazine with a benzhydryl halide (e.g., benzhydryl chloride or bromide). This method is straightforward and commonly used.

  • Multi-step Synthesis from Benzophenone: This route involves the reduction of a substituted benzophenone to the corresponding benzhydrol, followed by dehydroxy-chlorination with thionyl chloride, and subsequent reaction with piperazine.[1][2]

Q2: I am getting a low yield in my this compound synthesis via the alkylation route. What are the potential causes and solutions?

Low yields can be attributed to several factors. Here are some common causes and recommended solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of piperazine to benzhydryl halide can lead to poor conversion.

    • Solution: Using a large excess of piperazine is crucial to favor the formation of the mono-substituted product and drive the reaction to completion.[3]

  • Presence of Moisture: Benzhydryl halides are sensitive to moisture and can hydrolyze to benzhydryl alcohol, reducing the amount of reactant available for the desired reaction.[3]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q3: How can I minimize the formation of the 1,4-dibenzhydrylpiperazine byproduct?

The formation of the di-substituted byproduct is a common issue in this compound synthesis. Here are some strategies to minimize it:

  • Control Stoichiometry: The most effective way to reduce over-alkylation is to use a significant excess of piperazine compared to the benzhydryl halide. A molar ratio of 3:1 to 5:1 (piperazine:benzhydryl halide) is a good starting point.

  • Optimize Reaction Temperature: High reaction temperatures can promote the formation of the di-substituted product. It is advisable to run the reaction at a lower temperature and monitor the progress to find the optimal balance between reaction rate and selectivity.

  • Slow Addition of Alkylating Agent: Adding the benzhydryl halide solution dropwise to the piperazine mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction to prevent localized high concentrations of the benzhydryl halide.

Q4: What are the recommended purification methods for this compound?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically cooled, and an organic solvent like dichloromethane (DCM) is added to dissolve the product. The insoluble materials, such as excess piperazine and inorganic salts, are removed by filtration.

  • Concentration: The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Column Chromatography: The crude product is often purified by silica gel column chromatography. A common eluent system is a gradient of petroleum ether and ethyl acetate containing a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as a mixture of hexane and ethanol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor progress by TLC.
Presence of moisture leading to hydrolysis of benzhydryl halide.Use anhydrous solvents and reagents. Dry all glassware thoroughly. Consider using an inert atmosphere.
Sub-optimal stoichiometry.Use a large excess of piperazine (3-5 equivalents).
High levels of 1,4-dibenzhydrylpiperazine Insufficient excess of piperazine.Increase the molar ratio of piperazine to benzhydryl halide.
Reaction temperature is too high.Lower the reaction temperature and monitor by TLC.
Inefficient mixing.Ensure vigorous and efficient stirring.
Presence of benzhydryl alcohol impurity Water in the reaction mixture.Use anhydrous solvents and reagents.
Use of a protic solvent.Switch to a non-hydroxylic solvent like DMF or acetonitrile.

Experimental Protocols

Synthesis of this compound via Alkylation of Piperazine

This protocol is based on a reported procedure with a yield of 74.2%.

Materials:

  • Piperazine

  • Benzhydryl bromide or chloride

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (optional, as a catalyst with benzhydryl chloride)

  • Toluene or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (e.g., 2.5 equivalents) and potassium carbonate (e.g., 2.5 equivalents) in anhydrous toluene or DMF.

  • Add benzhydryl bromide (1 equivalent) to the stirred suspension. If using benzhydryl chloride, a catalytic amount of sodium iodide can be added.

  • Heat the reaction mixture to reflux (for toluene, approx. 110°C; for DMF, a lower temperature of 60-80°C can be used) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (DCM) to the reaction mixture to dissolve the product and filter to remove insoluble materials.

  • Collect the filtrate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether and ethyl acetate containing 1% triethylamine.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white to light yellow crystalline powder.

Visualizations

Norcyclizine_Synthesis cluster_reactants Reactants cluster_conditions Conditions piperazine Piperazine This compound This compound (1-Benzhydrylpiperazine) piperazine->this compound Nucleophilic Substitution benzhydryl_halide Benzhydryl Halide (X = Cl, Br) benzhydryl_halide->this compound base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene, DMF)

Caption: Synthetic pathway for this compound via nucleophilic substitution.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude product by TLC/LC-MS for byproducts start->check_byproducts dibenzhydryl High 1,4-dibenzhydrylpiperazine? check_byproducts->dibenzhydryl Yes benzhydryl_alcohol Significant benzhydryl alcohol? check_byproducts->benzhydryl_alcohol No increase_piperazine Increase piperazine excess (e.g., 3-5 eq.) dibenzhydryl->increase_piperazine lower_temp Lower reaction temperature dibenzhydryl->lower_temp incomplete_reaction Starting material remaining? benzhydryl_alcohol->incomplete_reaction No use_anhydrous Use anhydrous solvents/reagents and inert atmosphere benzhydryl_alcohol->use_anhydrous Yes increase_time_temp Increase reaction time and/or moderate temperature increase incomplete_reaction->increase_time_temp Yes end Improved Yield and Purity increase_piperazine->end lower_temp->end use_anhydrous->end increase_time_temp->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Norcyclizine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming solubility issues with Norcyclizine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, also known as 1-(diphenylmethyl)piperazine, is the primary active metabolite of the antihistamine drug Cyclizine.[1][2] It is a piperazine derivative investigated for various pharmacological activities, including its potential as an antimicrobial or anticancer agent.[2] For many in vitro and preclinical studies, dissolving this compound in aqueous buffers (e.g., phosphate-buffered saline, cell culture media) is essential. However, this compound is a lipophilic compound with low aqueous solubility, which can lead to challenges in preparing stock solutions, ensuring accurate dosing, and obtaining reliable experimental results.[3][4]

Q2: What are the key chemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. As a derivative of piperazine, it is a weak base. Its predicted LogP of approximately 2.68 suggests a preference for lipid environments over aqueous ones. The reported aqueous solubility of this compound is approximately 25 µg/mL at a pH of 7.4, confirming its poor solubility in neutral aqueous solutions.

Q3: What are the initial steps to take when I encounter solubility issues with this compound?

If you observe precipitation, cloudiness, or undissolved particles when preparing this compound solutions, it is recommended to start with a systematic troubleshooting approach. The initial steps should involve trying to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. Adjusting the pH of the aqueous solution is another primary strategy for basic compounds like this compound.

Troubleshooting Guide

This section provides detailed strategies to address common solubility problems encountered with this compound.

Issue 1: this compound does not dissolve in aqueous buffers (e.g., PBS, cell culture media).

Cause: this compound is a weakly basic and lipophilic compound, leading to poor solubility in neutral or alkaline aqueous solutions.

Solutions:

  • pH Adjustment: Since this compound is a basic compound, its solubility can be significantly increased in acidic conditions due to the formation of a more soluble salt. Lowering the pH of the aqueous solvent is a common and effective first step.

  • Use of Co-solvents: Employing a water-miscible organic solvent can help dissolve this compound before its introduction into an aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its apparent solubility in water.

Issue 2: After initial dissolution in an organic solvent, this compound precipitates upon addition to the aqueous buffer.

Cause: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the compound in the aqueous medium.

Solutions:

  • Optimize Co-solvent Concentration: Determine the minimum percentage of the organic solvent (e.g., DMSO, ethanol) required in the final solution to keep this compound dissolved. However, be mindful of the solvent's potential toxicity to cells in your experiment.

  • Combine pH Adjustment and Co-solvents: For particularly challenging situations, a combination of acidic pH and a low concentration of a co-solvent can be effective.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate this compound and prevent its precipitation.

Quantitative Data Summary

The following tables provide a summary of relevant data for this compound and a comparison of common solubilization techniques.

Table 1: Physicochemical Properties of this compound and Parent Compound Cyclizine

PropertyThis compoundCyclizine (Hydrochloride Salt)
Molecular Formula C₁₇H₂₀N₂C₁₈H₂₂N₂ • HCl
Molecular Weight 252.35 g/mol 302.8 g/mol
Aqueous Solubility ~25 µg/mL at pH 7.4Slightly soluble in water (~8.7 mg/mL)
Predicted LogP 2.683.6
Chemical Nature Weakly BasicWeakly Basic

Table 2: Comparison of Solubilization Strategies for this compound

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the basic nitrogen atoms to form a more soluble salt.Simple, cost-effective, and can significantly increase solubility.Potential for pH-induced degradation of the compound; the required pH may not be suitable for biological assays.
Co-solvents (e.g., DMSO, Ethanol) Dissolving the lipophilic compound in a water-miscible organic solvent.Effective for many poorly soluble compounds; easy to prepare.The organic solvent may have cytotoxic or other off-target effects in biological experiments; precipitation can occur upon dilution.
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the drug molecule within the cyclodextrin cavity.Generally low toxicity; can significantly enhance solubility without organic solvents.Can be more expensive; may alter the effective free concentration of the drug.
Surfactants Formation of micelles that entrap the drug molecules.Can improve solubility and stability.Potential for cell toxicity and interference with assays.

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol describes how to prepare a stock solution of this compound by lowering the pH of the aqueous solvent.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask.

  • Add a portion of the deionized water (e.g., 70-80% of the final volume).

  • While stirring, add 1 M HCl dropwise to the suspension.

  • Monitor the pH and continue adding HCl until the this compound powder is fully dissolved. A target pH of 3-4 is a good starting point for basic compounds.

  • Once the compound is dissolved, add deionized water to reach the final desired volume.

  • Record the final pH of the stock solution.

  • For use in experiments, this acidic stock solution should be diluted into the final assay buffer, ensuring that the final pH of the assay medium is not significantly altered to a level that would affect the experimental outcome.

Protocol 2: Solubilization of this compound using a Co-solvent (DMSO)

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder and place it in a suitable tube or vial.

  • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • When preparing working solutions for your experiments, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming this compound solubility issues.

G cluster_0 pH-Dependent Solubility of this compound (a Weak Base) Low pH (Acidic) Low pH (Acidic) [H⁺] is high High pH (Basic) High pH (Basic) [H⁺] is low Protonated This compound-H⁺ (Protonated, Soluble Salt) Unprotonated This compound (Free Base, Poorly Soluble) Protonated->Unprotonated Deprotonation Unprotonated->Protonated Protonation

Caption: pH effect on this compound solubility.

G start This compound Solubility Issue (Precipitation Observed) decision1 Is the use of an organic solvent acceptable? start->decision1 proc1 Prepare a high-concentration stock solution in DMSO. decision1->proc1 Yes proc2 Lower the pH of the aqueous buffer (e.g., pH 4-5) and re-test. decision1->proc2 No decision2 Does it precipitate upon dilution in aqueous buffer? proc1->decision2 decision2->proc2 Yes end_success Solubility Issue Resolved decision2->end_success No proc3 Consider using cyclodextrins or surfactants. proc2->proc3 If pH adjustment is not sufficient or not possible proc2->end_success proc3->end_success end_fail Consult further literature or a formulation specialist. proc3->end_fail If still unsuccessful

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Troubleshooting Norcyclizine Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with Norcyclizine during experimental assays. The information is designed to help researchers ensure the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be degrading. What are the best practices for preparation and storage?

A1: this compound, like its parent compound cyclizine, may be susceptible to degradation if not handled and stored properly. To ensure the stability of your stock solutions, please adhere to the following recommendations:

  • Solvent Selection: High-purity dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of piperazine derivatives.

  • Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the impact of any potential degradation over time.

  • Storage Conditions: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light. The parent compound, cyclizine, is known to be light-sensitive, and it is best practice to assume this compound may have similar properties.[1]

  • Handling: When preparing working solutions, allow the stock solution to thaw at room temperature and gently vortex before use. To prevent the introduction of water, which can promote hydrolysis, ensure that the DMSO stock is handled in a low-humidity environment.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from several factors related to compound stability and handling. Consider the following troubleshooting steps:

  • Media Stability: The stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) under incubation conditions (37°C, 5% CO2) should be assessed. Some compounds can degrade in the presence of media components. It is recommended to perform a time-course experiment to determine the stability of this compound in your assay medium.

  • Precipitation: Visually inspect your culture wells for any signs of compound precipitation, especially at higher concentrations. Precipitation can lead to inaccurate dosing and inconsistent cellular effects. If precipitation is observed, consider lowering the final concentration or using a different solubilizing agent if compatible with your cell line.

  • Adsorption to Plastics: Piperazine derivatives can sometimes adsorb to plastic surfaces of labware, leading to a decrease in the effective concentration. Using low-adhesion microplates may help mitigate this issue.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose) to ensure that the observed effects are not due to solvent toxicity.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of drug degradation suggest potential routes of instability. As a piperazine derivative, this compound may be susceptible to:

  • Oxidation: The piperazine ring can be a site of oxidation.

  • Hydrolysis: Although less common for piperazine rings themselves, other functional groups in a molecule can be susceptible to pH-dependent hydrolysis.

  • Photodegradation: Given that its parent compound, cyclizine, is light-sensitive, exposure to light may induce degradation.[1]

To identify potential degradation products in your specific experimental setup, it is recommended to perform forced degradation studies.

Troubleshooting Guide: Investigating this compound Instability

If you suspect this compound instability is affecting your experimental results, a systematic approach to troubleshooting is recommended. The following guide outlines key experiments and data interpretation.

Experimental Workflow for Investigating Instability

G cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis prep_stock Prepare Fresh this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_stock->acid Incubate under stress conditions base Base Hydrolysis (e.g., 0.1 M NaOH) prep_stock->base Incubate under stress conditions oxidation Oxidative Stress (e.g., 3% H2O2) prep_stock->oxidation Incubate under stress conditions thermal Thermal Stress (e.g., 60°C) prep_stock->thermal Incubate under stress conditions photo Photostability (ICH Q1B Guidelines) prep_stock->photo Incubate under stress conditions lcms LC-MS/MS Analysis acid->lcms Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) base->lcms Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) oxidation->lcms Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) thermal->lcms Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) photo->lcms Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) data_analysis Data Analysis and Degradant Identification lcms->data_analysis Quantify remaining this compound and identify degradation products

Caption: Workflow for conducting forced degradation studies to identify potential instabilities of this compound.

Detailed Methodologies for Key Experiments

1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are representative of those that might form under long-term storage or experimental conditions.

a. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution (in a sealed vial) at 60°C.

  • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

c. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating LC-MS/MS method.

2. Stability-Indicating LC-MS/MS Method

A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to ensure separation of this compound and potential degradation products.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Detection Positive ion mode
MRM Transition This compound: 253.2 -> 167.2

Note: The Multiple Reaction Monitoring (MRM) transition for this compound is based on published literature.[2] Additional MRM transitions for potential degradation products should be determined during method development.

Signaling Pathway Involvement

Understanding the signaling pathways in which this compound is involved can help in designing more robust experiments and interpreting results.

Histamine H1 Receptor Signaling

This compound is the major metabolite of cyclizine, a known H1-receptor antagonist.[1] Antagonism of the H1 receptor blocks the downstream signaling cascade initiated by histamine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gαq H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Muscarinic Acetylcholine Receptor Signaling

Cyclizine is also known to be a cholinergic antagonist. While specific data for this compound's activity at muscarinic receptors is limited, it is plausible that it may also exhibit antagonist effects at these receptors. Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5) that mediate various physiological responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Binds M2_M4 M2, M4 Receptors ACh->M2_M4 Binds Gq11 Gαq/11 M1_M3_M5->Gq11 Activates Gi_o Gαi/o M2_M4->Gi_o Activates This compound This compound (Potential Antagonist) This compound->M1_M3_M5 Potentially Blocks This compound->M2_M4 Potentially Blocks PLC Phospholipase C Gq11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP

Caption: General overview of muscarinic acetylcholine receptor signaling pathways and the potential antagonistic role of this compound.

By following these troubleshooting guides and understanding the potential stability issues and biological targets of this compound, researchers can enhance the reliability and reproducibility of their experimental data.

References

Technical Support Center: Optimizing Norcyclizine Concentration for Synergistic Antibiotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synergistic antibiotic effects of Norcyclizine and other piperazine derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound's synergistic activity with antibiotics?

A1: While direct studies on this compound's antibacterial mechanism are limited, as a piperazine derivative, it is hypothesized to act on the bacterial cell membrane. This action may involve disrupting the membrane's integrity, leading to increased permeability.[1] This disruption could facilitate the entry of conventional antibiotics into the bacterial cell, thereby enhancing their efficacy at lower concentrations. The synergistic effect likely stems from this dual-action mechanism where this compound weakens the cell's primary defense, the cell membrane, making it more susceptible to the specific intracellular targets of the partner antibiotic.

Q2: How is synergy quantitatively measured in these experiments?

A2: Synergy is primarily quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained in a checkerboard assay.[2][3][4] The FIC index is the sum of the FICs of each drug in a combination that inhibits bacterial growth. The formula is:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[2]

The interpretation of the FIC index is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Another common method is the time-kill assay, where synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after a specific time, usually 24 hours.

Q3: Can I use visible turbidity in a checkerboard assay as the sole indicator of synergy?

A3: While visible turbidity is the standard readout for determining the Minimum Inhibitory Concentration (MIC) in a checkerboard assay, it may not be sufficient for evaluating polymicrobial communities or for distinguishing between bacteriostatic and bactericidal effects. For a more comprehensive understanding, especially in complex experimental setups, it is recommended to supplement turbidity readings with colony-forming unit (CFU) counts from the wells to determine the number of viable cells.

Q4: Why do I observe synergy at low concentrations of this compound and an antibiotic, but not at higher concentrations?

A4: This is a recognized phenomenon in synergy testing. At high concentrations, each agent alone may be potent enough to completely inhibit or kill the bacteria, saturating their respective targets. This can mask any synergistic interaction. Synergy is often most apparent at sub-inhibitory concentrations where neither drug alone is fully effective, but their combined action produces a significant inhibitory or bactericidal effect.

Troubleshooting Guides

This section addresses common issues encountered during experiments to determine the synergistic effects of this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability in FIC index results between replicates. - Inconsistent pipetting during serial dilutions.- Edge effects in the 96-well plate leading to evaporation.- Bacterial inoculum not uniformly distributed.- Use calibrated pipettes and ensure consistent technique.- Fill the perimeter wells of the plate with sterile PBS or media to create a moisture barrier.- Thoroughly vortex the bacterial suspension before inoculation.
Precipitation observed in wells with combined compounds. - Poor solubility of this compound or the partner antibiotic in the test medium, especially at higher concentrations.- Check the solubility of each compound individually and in combination in the chosen broth medium before starting the assay.- Consider using a different solvent for stock solutions (e.g., DMSO), ensuring the final concentration does not affect bacterial growth.
Checkerboard assay indicates synergy, but time-kill assay shows indifference. - The checkerboard assay primarily measures inhibition of growth (bacteriostatic synergy), while the time-kill assay measures the rate of bacterial killing (bactericidal synergy).- The chosen time points for the time-kill assay may not be optimal to observe synergy.- Recognize that the two assays measure different aspects of synergy. Your interpretation should reflect this.- Perform the time-kill assay over a full 24-hour period with multiple sampling points (e.g., 0, 4, 8, 12, 24 hours) to capture the dynamics of the interaction.
No clear dose-dependent response for individual agents. - Incorrect preparation of stock solutions or serial dilutions.- The range of concentrations tested is not appropriate for the specific bacterial strain.- Double-check all calculations and ensure accurate preparation of stock solutions.- Perform preliminary MIC testing for each compound individually to determine the appropriate concentration range for the checkerboard assay.

Data Presentation: Hypothetical Synergy Data for this compound

The following tables present hypothetical data on the synergistic effects of this compound with different antibiotics against Staphylococcus aureus. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antibiotics Alone and in Combination.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound12816
Vancomycin20.25
This compound12832
Gentamicin40.5
This compound12864
Ciprofloxacin10.5

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound-Antibiotic Combinations.

CombinationFIC of this compoundFIC of AntibioticFIC IndexInterpretation
This compound + Vancomycin0.1250.1250.25Synergy
This compound + Gentamicin0.250.1250.375Synergy
This compound + Ciprofloxacin0.50.51.0Additive

Experimental Protocols

Checkerboard Broth Microdilution Assay

This protocol is used to determine the FIC index and assess synergy.

Materials:

  • This compound and partner antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the partner antibiotic along the x-axis and this compound along the y-axis of the 96-well plate.

  • The final volume in each well should be 100 µL, containing a combination of both compounds at various concentrations.

  • Include wells with each compound alone to determine their individual MICs. Also, include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculate each well (except the sterility control) with 100 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each combination showing no growth.

Time-Kill Assay

This protocol assesses the bactericidal activity of the synergistic combination over time.

Materials:

  • This compound and partner antibiotic at predetermined concentrations (e.g., 0.5x MIC)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes and agar plates

Procedure:

  • Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone

    • Partner antibiotic alone

    • This compound + partner antibiotic

  • Inoculate each tube with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each condition. Synergy is determined by a ≥ 2-log10 reduction in CFU/mL of the combination compared to the most active single agent.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this technical support center.

Experimental_Workflow Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_stock Prepare Stock Solutions (this compound & Antibiotic) setup_plate Set up 96-well Plate (Serial Dilutions) prep_stock->setup_plate setup_tubes Set up Culture Tubes (Sub-MIC Concentrations) prep_stock->setup_tubes prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes setup_plate->inoculate_plate incubate_plate Incubate (18-24h) inoculate_plate->incubate_plate read_mic Read MICs incubate_plate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic synergy_conclusion Conclusion on Synergistic Effect calc_fic->synergy_conclusion Synergy/Additive/ Antagonism setup_tubes->inoculate_tubes incubate_tubes Incubate & Sample (0, 4, 8, 12, 24h) inoculate_tubes->incubate_tubes plate_samples Plate for CFU Count incubate_tubes->plate_samples plot_curves Plot Time-Kill Curves plate_samples->plot_curves plot_curves->synergy_conclusion Bactericidal Synergy/ Indifference

Caption: Workflow for assessing antibiotic synergy.

Signaling_Pathway Hypothesized Mechanism of Synergistic Action cluster_cell This compound This compound (Piperazine Derivative) CellMembrane Cell Membrane This compound->CellMembrane Disrupts Integrity Antibiotic Conventional Antibiotic IntracellularTarget Intracellular Target (e.g., Ribosome, DNA Gyrase) Antibiotic->IntracellularTarget Inhibits BacterialCell Bacterial Cell CellMembrane->Antibiotic Increased Permeability CellDeath Synergistic Cell Death CellMembrane->CellDeath Weakened Defense IntracellularTarget->CellDeath

Caption: Proposed synergistic mechanism of this compound.

References

How to minimize off-target effects of Norcyclizine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Norcyclizine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the N-demethylated metabolite of Cyclizine, a first-generation antihistamine.[1][2] Unlike its parent compound, this compound has significantly reduced affinity for the histamine H1 receptor.[2] Therefore, it is considered to have low antihistaminic activity. Any observed biological effects of this compound are likely attributable to interactions with other molecular targets, known as off-target effects.

Q2: Why am I observing effects in my experiment when this compound has low affinity for the H1 receptor?

The effects you are observing are likely due to this compound interacting with one or more unintended biological molecules. This is a common phenomenon for many small molecules and is particularly important to consider for metabolites of established drugs. The benzhydrylpiperazine scaffold, which forms the core structure of this compound, is known to interact with a variety of receptors and channels in the central nervous system (CNS).[3]

Q3: What are the potential off-target categories for a benzhydrylpiperazine compound like this compound?

Based on the pharmacology of structurally similar compounds, potential off-target categories for this compound include:[3]

  • G-Protein Coupled Receptors (GPCRs): Especially dopamine and serotonin receptors.

  • Ion Channels: Including but not limited to sodium, potassium, and calcium channels.

  • Transporters: Monoamine transporters are a possibility.

  • Enzymes: Various enzymes could be inhibited or activated.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

You are treating your cells with this compound and observing a phenotype that is inconsistent with the expected (or lack of) H1 receptor antagonism.

Possible Cause: Off-target activity of this compound.

Troubleshooting Steps:

  • Confirm the Identity and Purity of this compound: Ensure the compound you are using is indeed this compound and is of high purity. Impurities could be responsible for the observed effects.

  • Perform a Dose-Response Curve: Characterize the observed phenotype across a wide range of this compound concentrations. This will help determine the potency of the off-target effect (EC50 or IC50). A sigmoidal dose-response curve is expected for a specific interaction. U-shaped or other non-monotonic curves can indicate complex pharmacology, such as effects on multiple targets with different affinities.

  • Utilize a Structurally Unrelated Control Compound: If you have a hypothesis about the off-target, use a known inhibitor or activator of that target that is structurally different from this compound. If it phenocopies the effect of this compound, it strengthens your hypothesis.

  • Target Knockout/Knockdown Experiments: If you have a putative off-target, use techniques like CRISPR/Cas9 or siRNA to reduce the expression of that target in your cell line. If the phenotype induced by this compound is diminished or abolished in the knockout/knockdown cells, it provides strong evidence for that specific off-target interaction.

  • In Vitro Off-Target Profiling: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential binding partners. Several commercial services offer such profiling.

Issue 2: High Variability in Experimental Results

You are observing inconsistent results between experiments when using this compound.

Possible Cause: Poor solubility, stability, or non-specific binding of this compound.

Troubleshooting Steps:

  • Assess Solubility: Determine the solubility of this compound in your experimental buffer. Precipitation of the compound can lead to inconsistent effective concentrations. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.1%) to avoid solvent-induced artifacts.

  • Evaluate Compound Stability: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Assess its stability over the time course of your experiment using analytical methods like HPLC.

  • Include Appropriate Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to account for any effects of the solvent itself.

  • Check for Non-Specific Binding: this compound might bind non-specifically to plasticware or other components of your assay system, reducing its effective concentration. Using low-binding plates and including a reference compound with known binding characteristics can help assess this.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound's off-target effects, the following tables are illustrative examples of how to present such data once obtained from the recommended experimental protocols.

Table 1: Illustrative Off-Target Binding Profile of this compound

Target ClassSpecific TargetAssay TypeKi (nM)
GPCR Dopamine D2Radioligand Binding150
Serotonin 5-HT2ARadioligand Binding320
Muscarinic M1Radioligand Binding>10,000
Ion Channel hERGElectrophysiology850
Enzyme COX-2Enzyme Inhibition>10,000

Table 2: Illustrative Functional Activity of this compound at Off-Targets

TargetCell LineAssay TypeFunctional EffectIC50 / EC50 (nM)
Dopamine D2HEK293cAMP AssayAntagonist250
hERGCHOPatch ClampInhibition1,200

Experimental Protocols

Radioligand Binding Assay for Off-Target Identification

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a suspected off-target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • This compound.

  • Unlabeled competitor with known affinity for the target receptor (for positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competitive binding (membranes + radioligand + this compound dilutions).

  • Add the cell membrane preparation to each well.

  • Add the radioligand at a concentration close to its Kd value.

  • Add the appropriate competitor or this compound dilution.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (e.g., cAMP Assay)

This protocol describes a general method to assess the functional effect of this compound on a G-protein coupled receptor that signals through cAMP.

Materials:

  • A cell line stably expressing the target receptor (e.g., HEK293 cells expressing the Dopamine D2 receptor).

  • This compound.

  • A known agonist for the target receptor (e.g., Quinpirole for D2 receptors).

  • Forskolin (to stimulate cAMP production).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • 384-well assay plates.

Procedure:

  • Culture the cells to the appropriate density and seed them into 384-well assay plates.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound.

  • To test for antagonist activity, pre-incubate the cells with the this compound dilutions for a specified time.

  • Add the known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for a time sufficient for the agonist to induce a change in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Hypothesis Generation cluster_validation Off-Target Validation cluster_conclusion Conclusion problem Unexpected Phenotype with this compound dose_response Dose-Response Curve problem->dose_response controls Use Structurally Unrelated Controls dose_response->controls knockout Target Knockout/ Knockdown controls->knockout computational In Silico Off-Target Prediction knockout->computational binding_assay In Vitro Binding Assays (e.g., Radioligand Binding) computational->binding_assay functional_assay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) binding_assay->functional_assay conclusion Confirmed Off-Target Effect functional_assay->conclusion

Caption: Workflow for identifying and validating off-target effects of this compound.

signaling_pathway cluster_cell Cell Membrane This compound This compound OffTarget_GPCR Off-Target GPCR (e.g., Dopamine D2 Receptor) This compound->OffTarget_GPCR Antagonizes G_Protein G Protein OffTarget_GPCR->G_Protein Inhibits activation of Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Blocks conversion of ATP ATP ATP->Adenylate_Cyclase Downstream Downstream Cellular Response cAMP->Downstream Reduced signaling

Caption: Postulated inhibitory signaling pathway of this compound at an off-target GPCR.

References

Norcyclizine Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Norcyclizine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 1-(diphenylmethyl)piperazine or benzhydrylpiperazine, is a piperazine derivative.[1][2] It is the primary demethylated metabolite of cyclizine, a common antihistamine and antiemetic drug.[3][4] this compound itself serves as a chemical intermediate and a scaffold for synthesizing other pharmacologically active agents.[5]

Q2: What are the most common methods for this compound purification?

A2: The most prevalent purification and analytical techniques for this compound and related compounds are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). HPLC is widely used for its versatility, accuracy, and sensitivity in separating this compound from its parent compound (cyclizine) and other impurities. For purifying bulk solid material, recrystallization is a common and effective laboratory technique.

Q3: What are the potential impurities associated with this compound?

A3: Impurities can include the parent drug, cyclizine, unreacted starting materials from synthesis, and by-products of degradation. Given that this compound is a metabolite of cyclizine, biological samples will often contain both compounds. In synthetic preparations, impurities could be related to precursors like benzhydryl chloride and piperazine derivatives.

Q4: How is the purity of this compound typically assessed?

A4: Purity is primarily assessed using sensitive analytical techniques. HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying this compound and detecting trace impurities. For purified solid this compound, melting point analysis can provide a qualitative measure of purity; a sharp melting point range close to the literature value indicates high purity, whereas a broad range suggests the presence of impurities.

Section 2: Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) Purification

This protocol provides a general methodology for the analytical separation of this compound. Parameters may need to be optimized for specific sample matrices and equipment.

Objective: To separate and quantify this compound from related compounds.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Reversed-phase C8 or C18 analytical column

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid or Phosphate buffer

  • Sample containing this compound, dissolved in mobile phase or a compatible solvent

Procedure:

  • Sample Preparation: If working with biological fluids, perform a solid-phase extraction (SPE) or protein precipitation step to clean up the sample. Dissolve the crude or extracted sample in the initial mobile phase solvent to a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components. For example, a mobile phase could be a mixture of 0.05 M phosphate buffer (pH 3) and acetonitrile (7:3 v/v) or a gradient of 0.05% formic acid in water and methanol. Degas the mobile phase using sonication or an inline degasser to prevent baseline noise.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.

  • Detection: Monitor the column eluent using a suitable detector. This compound can be detected by UV absorbance or, for higher sensitivity and specificity, by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the amount of this compound by integrating the peak area.

Method 2: Recrystallization

This protocol describes a general procedure for purifying solid this compound. The key is selecting a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures.

Objective: To purify a solid sample of this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound solid

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the this compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum or in a desiccator.

  • Purity Assessment: Check the purity of the recrystallized product by measuring its melting point.

Section 3: Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (LC-MS/MS)Method 2 (HPLC-Coulometric)
Column C8, 50 mm x 2.0 mmReversed-phase C18
Mobile Phase Linear gradient of methanol and 0.05% formic acidIsocratic: 0.05 M Phosphate buffer (pH 3) - Acetonitrile (7:3)
Detection Tandem Mass Spectrometry (MS/MS)Coulometric Detector
Limit of Quantitation 2 ng/mL in human plasma1 ng/mL in serum and urine
Linear Range 2-200 ng/mLNot specified

Section 4: Troubleshooting Guides

HPLC Troubleshooting

Q: Why am I seeing poor peak resolution, peak splitting, or broad peaks? A: This is a common issue that can stem from several sources:

  • Improper Mobile Phase: The pH, ionic strength, or organic solvent ratio may not be optimal for separation. Verify the mobile phase composition and pH.

  • Column Degradation: The column may be contaminated or the packing material may have deteriorated. Try cleaning the column with a strong solvent or replace it if necessary.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.

  • Low Flow Rate: An insufficient flow rate can cause peaks to broaden. Check and adjust the pump flow rate.

Q: What is causing baseline noise or drift in my chromatogram? A: A noisy or drifting baseline can obscure small peaks and affect integration.

  • Contaminated or Impure Solvents: Use high-purity, HPLC-grade solvents and filter them before use.

  • Dissolved Gas: Ensure the mobile phase is properly degassed.

  • System Leaks: Inspect all fittings and connections for leaks, especially between the column and the detector.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

Q: My system backpressure is fluctuating or consistently high. What should I check? A: Pressure issues can indicate a blockage or a problem with the pump.

  • Blockages: A common cause is a clogged inline filter or column frit. Replace the filter or try back-flushing the column.

  • Leaks: Air bubbles in the pump head due to leaks can cause pressure fluctuations. Check pump seals and fittings.

  • Precipitation: Buffer from the mobile phase may have precipitated in the system. Flush the system with an appropriate solvent.

Table 2: Common HPLC Troubleshooting Scenarios & Solutions

ProblemPotential CauseRecommended Solution
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, column degradation.Prepare fresh mobile phase, use a column oven for temperature control, equilibrate the column properly.
Peak Tailing Active sites on the column packing, sample overload, inappropriate mobile phase pH.Use a mobile phase modifier (e.g., a small amount of base for a basic compound), reduce sample size, adjust pH.
Ghost Peaks Sample carryover from previous injection, contaminated mobile phase.Implement a needle wash step between injections, use fresh, high-purity mobile phase.
Recrystallization Troubleshooting

Q: My compound will not dissolve, even after adding a large amount of hot solvent. What should I do? A: You may have chosen an inappropriate solvent. The compound should be largely insoluble at room temperature but soluble at the solvent's boiling point. If it remains insoluble when hot, you need to select a different solvent or use a solvent pair.

Q: No crystals are forming upon cooling. What's wrong? A: This can happen for two main reasons:

  • Too Much Solvent: You may have added too much solvent, and the solution is not saturated enough for crystallization. Try boiling off some of the solvent to concentrate the solution and attempt cooling again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.

Q: The yield of my recrystallized product is very low. How can I improve it? A: Low yield can be caused by adding too much solvent, cooling the solution too quickly, or filtering before crystallization is complete. Ensure you use the minimal amount of hot solvent for dissolution and allow for slow cooling. After reaching room temperature, cool the flask in an ice bath for at least 15 minutes to maximize crystal precipitation before filtering.

Section 5: Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method Selection cluster_analysis Analysis & Final Product crude Crude this compound (from synthesis or extraction) decision Purity Goal? crude->decision recrystallization Recrystallization decision->recrystallization Bulk Purification Lower Purity OK hplc Preparative HPLC decision->hplc High Purity Required Small Scale analysis Purity & Identity Check (Analytical HPLC, MS, MP) recrystallization->analysis hplc->analysis pure_product Pure this compound analysis->pure_product Meets Specs

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting HPLC Troubleshooting Logic Flow start Problem Detected in Chromatogram pressure Check System Pressure start->pressure peaks Analyze Peak Shape/Retention start->peaks baseline Examine Baseline start->baseline pressure_q Pressure High, Low, or Fluctuating? pressure->pressure_q peaks_q Poor Resolution, Tailing, or Shifting RT? peaks->peaks_q baseline_q Baseline Noisy or Drifting? baseline->baseline_q pressure_sol Action: - Check for leaks - Inspect pump seals - Replace filters/frits - Flush system pressure_q->pressure_sol peaks_sol Action: - Optimize mobile phase (pH) - Reduce sample load - Check column health - Use column oven peaks_q->peaks_sol baseline_sol Action: - Degas mobile phase - Use fresh, pure solvents - Check detector lamp - Clean flow cell baseline_q->baseline_sol

Caption: Logic diagram for troubleshooting common HPLC issues.

Recrystallization_Process Recrystallization Process Flow start 1. Dissolve Crude Solid in MINIMAL Hot Solvent hot_filter 2. Hot Filter (if insoluble impurities are present) start->hot_filter cool 3. Cool Slowly to Room Temperature hot_filter->cool ice_bath 4. Place in Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 7. Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step process flow for purification by recrystallization.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Norcyclizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Norcyclizine (1-(diphenylmethyl)piperazine), a key intermediate in the development of various pharmaceutical agents.[1] Batch-to-batch variability can significantly impact the quality, yield, and impurity profile of synthesized this compound, ultimately affecting downstream applications and regulatory compliance. This guide offers practical solutions and detailed experimental protocols to help you identify and mitigate these variabilities.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield and high impurity levels in this compound synthesis?

The primary cause of low yield and the formation of significant impurities is often the lack of precise control over the stoichiometry of the reactants, specifically the molar ratio of piperazine to the alkylating agent, diphenylmethyl bromide. A common side reaction is the formation of the disubstituted byproduct, 1,4-bis(diphenylmethyl)piperazine.

Q2: What is the major impurity to monitor for during this compound synthesis?

The principal process-related impurity is 1,4-bis(diphenylmethyl)piperazine. This occurs when a second molecule of diphenylmethyl bromide reacts with the desired monosubstituted product, this compound. Its presence can complicate purification and impact the quality of the final product.

Q3: What are the recommended quality control specifications for this compound?

While specifications can vary based on the intended use, a typical purity requirement for this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2] Water content should also be controlled, with a common limit of ≤5.0%.[3]

Q4: How can I effectively remove the 1,4-bis(diphenylmethyl)piperazine impurity?

Purification can typically be achieved through column chromatography. Due to the difference in polarity between the monosubstituted this compound and the disubstituted byproduct, separation on a silica gel column using an appropriate eluent system (e.g., a mixture of methanol and chloroform) is generally effective.

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, this compound and its precursors can be hazardous. It is important to consult the Safety Data Sheet (SDS) for all reagents. This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. The synthesis should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Levels of 1,4-bis(diphenylmethyl)piperazine

Symptoms:

  • HPLC or GC-MS analysis of the crude product shows a significant peak corresponding to the disubstituted byproduct.

  • The isolated yield of this compound is consistently below expectations.

Root Causes and Solutions:

Root Cause Explanation Recommended Action Expected Outcome
Inadequate Excess of Piperazine A low molar ratio of piperazine to diphenylmethyl bromide increases the probability of the disubstituted byproduct formation.Increase the molar excess of piperazine to at least 2 equivalents, with some protocols suggesting a 2:1 ratio of piperazine to diphenylmethyl bromide.A higher statistical probability of diphenylmethyl bromide reacting with piperazine rather than the already formed this compound, thus increasing the yield of the desired product and reducing the formation of the disubstituted impurity.
High Reaction Temperature Elevated temperatures can accelerate the rate of the second substitution reaction, leading to more of the disubstituted byproduct.Maintain a controlled reaction temperature. For the reaction between diphenylmethyl bromide and piperazine in toluene, heating at reflux is a common procedure; however, careful monitoring is crucial.A more controlled reaction rate, favoring the monosubstitution product.
Prolonged Reaction Time Extended reaction times can provide more opportunity for the formation of the thermodynamically stable disubstituted product.Monitor the reaction progress closely using TLC or HPLC. Quench the reaction once the formation of this compound is maximized and before significant amounts of the disubstituted product are formed.Minimized formation of the disubstituted byproduct by stopping the reaction at the optimal time point.
Inefficient Mixing Poor mixing can lead to localized high concentrations of diphenylmethyl bromide, promoting disubstitution.Ensure vigorous and consistent stirring throughout the reaction.Homogeneous distribution of reactants, favoring the desired reaction pathway.
Problem 2: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • HPLC or GC-MS analysis shows peaks corresponding to unreacted piperazine and/or diphenylmethyl bromide.

Root Causes and Solutions:

Root Cause Explanation Recommended Action Expected Outcome
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Increase the reaction time and/or temperature cautiously while monitoring the reaction progress. Ensure the reaction is heated at reflux for an adequate period (e.g., 3.5 hours as per some protocols).Complete consumption of the limiting reagent (diphenylmethyl bromide), leading to a cleaner product profile.
Poor Quality of Reagents The use of degraded or impure starting materials can lead to incomplete reactions.Use high-purity piperazine and diphenylmethyl bromide. Ensure proper storage of reagents to prevent degradation.An efficient reaction with a higher conversion rate to the desired product.
Ineffective Work-up and Purification The purification method may not be adequate to remove all unreacted starting materials.Optimize the purification process. For instance, an aqueous wash can help remove excess piperazine. Column chromatography should be optimized to ensure good separation of all components.Isolation of this compound with a purity of ≥98%.

Experimental Protocols

Key Experiment 1: Synthesis of this compound

This protocol is based on the N-alkylation of piperazine with diphenylmethyl bromide.

Materials:

  • Diphenylmethyl bromide

  • Piperazine

  • Potassium iodide

  • Sodium carbonate

  • Toluene

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol) in toluene (400 ml).

  • Heat the stirred mixture at reflux for 3.5 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Evaporate the filtrate to dryness under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a 10% methanol in chloroform solution as the eluent.

  • Collect the fractions containing the pure this compound and evaporate the solvent to yield the final product.

Key Experiment 2: Quality Control of this compound by HPLC

This protocol outlines a general method for assessing the purity of synthesized this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a specific pH). The exact gradient will need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the synthesized this compound by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times to those of known impurity standards, if available.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Reactants Diphenylmethyl Bromide + Piperazine (Excess) Reaction N-Alkylation (Toluene, Reflux) Reactants->Reaction Heat Crude_Product Crude this compound (with impurities) Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Evaporation1 Evaporation Filtration->Evaporation1 Column_Chromatography Column Chromatography Evaporation1->Column_Chromatography Evaporation2 Evaporation Column_Chromatography->Evaporation2 Pure_Product Pure this compound Evaporation2->Pure_Product HPLC_Analysis HPLC Purity Assay Pure_Product->HPLC_Analysis Specification_Check Check Specifications (≥98% Purity) HPLC_Analysis->Specification_Check

Caption: Experimental workflow for the synthesis, purification, and quality control of this compound.

Troubleshooting_Logic Start Batch Fails QC Check_Purity Low Purity? Start->Check_Purity High_Disubstituted High 1,4-bis (diphenylmethyl)piperazine? Check_Purity->High_Disubstituted Yes Low_Yield Low Yield? Check_Purity->Low_Yield No Unreacted_SM Unreacted Starting Materials? High_Disubstituted->Unreacted_SM No Action_Ratio Increase Piperazine Excess High_Disubstituted->Action_Ratio Yes Action_Temp Optimize Reaction Temperature High_Disubstituted->Action_Temp Yes Action_Time Optimize Reaction Time High_Disubstituted->Action_Time Yes Unreacted_SM->Action_Time Yes Action_Purification Optimize Purification Unreacted_SM->Action_Purification Yes Low_Yield->High_Disubstituted Yes Low_Yield->Unreacted_SM Yes

Caption: A logical troubleshooting workflow for addressing out-of-specification batches of this compound.

References

Norcyclizine degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of norcyclizine and to offer strategies for preventing its degradation during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the N-demethylated active metabolite of cyclizine, a histamine H1 antagonist commonly used as an antiemetic. The stability of this compound is crucial for accurate pharmacological studies, the development of stable pharmaceutical formulations, and for ensuring the safety and efficacy of cyclizine-based therapies, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

Q2: What are the likely degradation pathways for this compound?

While specific forced degradation studies on this compound are not extensively available in the public domain, based on the known degradation patterns of its parent compound, cyclizine, and other structurally related piperazine derivatives, the following degradation pathways are highly probable:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and ring-opened byproducts. The tertiary amine in the piperazine ring is a primary site for oxidation.

  • Photodegradation: Cyclizine, the parent compound, is known to be light-sensitive. Therefore, this compound is also likely susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradants and loss of activity.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of piperazine-containing compounds, potentially leading to the cleavage of the diphenylmethyl group or breakdown of the piperazine ring itself.

  • Hydrolytic Degradation (pH-dependent): Although generally more stable than esters or amides, the piperazine ring's integrity can be affected by extreme pH conditions (strong acids or bases) in conjunction with heat, potentially leading to hydrolysis of functional groups if any are present in degradation products, or catalyzing other degradation reactions.

Q3: What are the potential degradation products of this compound?

Based on the metabolism of cyclizine and degradation of similar compounds, potential degradation products of this compound could include:

  • Hydroxylated derivatives: Oxidation of the aromatic rings of the diphenylmethyl group.

  • N-oxide of this compound: Oxidation of the nitrogen atom in the piperazine ring.

  • Products of piperazine ring cleavage: Smaller molecules resulting from the breakdown of the piperazine ring under harsh oxidative or thermal conditions.

  • Photolytic adducts or isomers: Formed upon exposure to UV light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. Oxidative degradation from dissolved oxygen or exposure to ambient light.Prepare solutions fresh daily. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). Store solutions in amber vials or protect from light by wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC chromatogram after sample preparation. Degradation induced by sample preparation conditions (e.g., pH, temperature).Evaluate the pH of the sample diluent; aim for a neutral or slightly acidic pH if compatible with the analytical method. Avoid excessive heating during sample preparation. If heating is necessary, minimize the duration and temperature.
Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium.Minimize the exposure of the cell culture medium containing this compound to light. Prepare stock solutions in a suitable solvent (e.g., DMSO) and add to the medium immediately before the experiment. Consider the potential for enzymatic degradation in biological matrices.
Discoloration of this compound solid or solutions. Photodegradation or formation of colored oxidative byproducts.Store solid this compound in a cool, dark, and dry place. For solutions, follow the light and oxygen protection measures mentioned above.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Also, heat a solution of this compound (in a stable solvent like water or acetonitrile) at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to UV light (254 nm) and fluorescent light in a photostability chamber for a defined period (e.g., 7 days or until significant degradation is observed).

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method. A typical method would use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile in a gradient elution mode. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance (e.g., around 230 nm).

  • Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate how results can be structured.

Stress ConditionStressorDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acidic Hydrolysis0.1 M HCl24 h60°C15%2
Basic Hydrolysis0.1 M NaOH24 h60°C10%1
Oxidation3% H₂O₂24 hRoom Temp25%4
Thermal (Solid)Heat48 h105°C5%1
Thermal (Solution)Heat48 h60°C8%2
Photolytic (Solid)UV/Vis Light7 daysRoom Temp30%3
Photolytic (Solution)UV/Vis Light7 daysRoom Temp45%5

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation H₂O₂, O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base, Heat N_Oxide N-Oxide Oxidation->N_Oxide Ring_Cleavage_Ox Ring Cleavage Products Oxidation->Ring_Cleavage_Ox Hydroxylated_DP Hydroxylated Products Oxidation->Hydroxylated_DP Photolytic_Adducts Photolytic Adducts/Isomers Photodegradation->Photolytic_Adducts Ring_Cleavage_Th Ring Cleavage Products Thermal_Degradation->Ring_Cleavage_Th Fragmentation Fragmentation Products Thermal_Degradation->Fragmentation Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Norcyclizine_Stock Prepare this compound Stock (1 mg/mL) Acid Acidic Hydrolysis Norcyclizine_Stock->Acid Base Basic Hydrolysis Norcyclizine_Stock->Base Oxidative Oxidative Stress Norcyclizine_Stock->Oxidative Thermal Thermal Stress Norcyclizine_Stock->Thermal Photolytic Photolytic Stress Norcyclizine_Stock->Photolytic HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quantification Quantify Degradation HPLC->Quantification Identification Identify Degradants LCMS->Identification Pathway Propose Degradation Pathway Quantification->Pathway Identification->Pathway

Technical Support Center: Accurate Norcyclizine Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norcyclizine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate measurement of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable analytical method for this compound quantification in biological samples?

A1: The most widely accepted and robust method for the quantification of this compound in complex matrices like human plasma and urine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other endogenous components in the sample.[2][3]

Q2: What are the main challenges encountered when quantifying this compound in complex matrices?

A2: Researchers often face several challenges, including:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate results.[4][5]

  • Analyte Stability: this compound may degrade in biological samples due to enzymatic activity or chemical instability, especially during sample storage and processing.

  • Low Recovery: Inefficient extraction of this compound from the sample matrix during sample preparation can result in low recovery and underestimation of its concentration.

  • Chromatographic Issues: Poor peak shape, retention time shifts, and carryover can all compromise the accuracy and precision of the quantification.

Q3: How can I minimize matrix effects in my this compound assay?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less clean method.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different type of column.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated.

Q4: What are the best practices for ensuring the stability of this compound in biological samples?

A4: To maintain the stability of this compound in your samples, follow these guidelines:

  • Proper Storage: Store biological samples at low temperatures, typically -20°C or -80°C, to minimize enzymatic degradation and chemical reactions.

  • pH Adjustment: The stability of some analytes is pH-dependent. Investigate the optimal pH for this compound stability in the matrix of interest and adjust if necessary.

  • Addition of Stabilizers: In some cases, adding enzyme inhibitors or antioxidants to the collection tubes can prevent analyte degradation.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal for this compound

  • Question: I am not seeing any peak for this compound, or the signal is very low. What should I check?

  • Answer:

    • LC-MS/MS System Suitability:

      • Confirm that the LC-MS/MS system is performing correctly by injecting a neat standard solution of this compound.

      • Verify mobile phase composition and flow rate.

      • Check for leaks in the LC system.

      • Ensure the mass spectrometer settings (e.g., ion source parameters, MRM transitions) are correct for this compound. The precursor/product ion transition for this compound is typically m/z 253.2/167.2.

    • Sample Preparation:

      • Review your sample preparation protocol for any potential errors.

      • Ensure complete evaporation of the solvent if a dry-down step is used, as residual solvent can affect chromatography.

      • Prepare a fresh sample to rule out degradation.

    • Analyte Stability:

      • Consider the possibility that this compound has degraded in the sample. Review sample handling and storage procedures.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is tailing/fronting/splitting. How can I improve the peak shape?

  • Answer:

    • Injection Solvent:

      • The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Injecting a sample in a much stronger solvent can cause peak splitting.

    • Column Contamination or Degradation:

      • A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column.

      • If the column is old, it may need to be replaced.

    • Mobile Phase Issues:

      • Ensure the mobile phase is properly prepared and degassed.

      • The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH.

Issue 3: High Variability in Results (Poor Precision)

  • Question: I am getting inconsistent results between replicate injections of the same sample. What could be the cause?

  • Answer:

    • Inconsistent Sample Preparation:

      • Ensure that your sample preparation is performed consistently for all samples. Inconsistent extraction efficiency is a common source of variability.

    • Autosampler Issues:

      • Check the autosampler for air bubbles in the syringe or sample loop, which can lead to variable injection volumes.

    • Matrix Effects:

      • Inconsistent matrix effects between different samples or even within the same sample can cause variability. Ensure your sample cleanup is adequate and that you are using an appropriate internal standard.

    • Internal Standard Addition:

      • Verify that the internal standard is being added accurately and consistently to all samples, standards, and quality controls.

Issue 4: Inaccurate Results (Poor Accuracy)

  • Question: My quality control (QC) samples are consistently outside the acceptable range of ±15%. What should I investigate?

  • Answer:

    • Calibration Curve:

      • Ensure your calibration standards are accurately prepared and that the calibration curve is linear and covers the expected concentration range of your samples. A correlation coefficient (r²) of ≥0.99 is generally expected.

    • Matrix Effects:

      • Significant ion suppression or enhancement that is not adequately corrected by the internal standard can lead to biased results. You may need to improve your sample cleanup method or use a more suitable internal standard.

    • Analyte or Internal Standard Stability:

      • Degradation of either the analyte or the internal standard in the processed sample (e.g., in the autosampler) can lead to inaccurate results. Perform stability tests to ensure they are stable throughout the analytical run.

    • Interferences:

      • Check for any interfering peaks from metabolites or other endogenous compounds that may have the same MRM transition as this compound or its internal standard.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound quantification.

Table 1: LC-MS/MS Method for this compound in Human Plasma
ParameterRecommended Conditions
Sample Preparation Protein Precipitation
1. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Cinnarizine).
2. Vortex for 1 minute.
3. Centrifuge at 10,000 rpm for 10 minutes.
4. Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC Conditions
Analytical ColumnC8, 50 mm x 2.0 mm, 5 µm
Mobile Phase A0.05% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.4 mL/min
GradientLinear gradient (specifics to be optimized for your system)
Injection Volume10 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound Transition253.2 -> 167.2 m/z
Internal Standard Transitione.g., Cinnarizine: 369.2 -> 167.2 m/z (if used)
Table 2: Quantitative Performance Data for this compound Assay
ParameterTypical ValueReference
Linearity Range2 - 200 ng/mL
Correlation Coefficient (r²)≥ 0.996
Lower Limit of Quantification (LLOQ)2 ng/mL
Intra-day Precision (%RSD)< 14%
Inter-day Precision (%RSD)< 14%
Accuracy (% Bias)within ±8%
Recovery> 87%

Visualizations

Experimental Workflow for this compound Quantification

Norcyclizine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C8 or C18 column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound quantification in biological samples.

Troubleshooting Decision Tree for Low this compound Signal

Troubleshooting_Tree Start Low or No this compound Signal Check_Standard Inject Neat Standard. Is signal present and strong? Start->Check_Standard System_OK LC-MS/MS System is Likely OK. Issue is with the sample. Check_Standard->System_OK Yes System_Issue Troubleshoot LC-MS/MS System: - Check mobile phases - Verify MS parameters - Check for leaks/clogs Check_Standard->System_Issue No Check_Sample_Prep Review Sample Preparation Protocol. Any errors? Prep_Error Correct the error in the protocol and re-prepare the sample. Check_Sample_Prep->Prep_Error Yes Prep_OK Sample preparation protocol appears correct. Check_Sample_Prep->Prep_OK No Check_Degradation Assess Sample Stability. Was sample handled/stored correctly? Degradation_Suspected Use a fresh sample or one known to be stable. Check_Degradation->Degradation_Suspected No (Potential Issue) No_Degradation Degradation is unlikely. Check_Degradation->No_Degradation Yes (Handled Correctly) System_OK->Check_Sample_Prep Prep_OK->Check_Degradation

Caption: Decision tree for troubleshooting low this compound signal.

References

Technical Support Center: Enhancing the Bioavailability of Norcyclizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of Norcyclizine derivatives.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter during the formulation and preclinical testing of this compound derivatives.

Issue/Observation Potential Cause Suggested Solution/Troubleshooting Step
Low aqueous solubility of the this compound derivative. The inherent physicochemical properties of the molecule, such as high lipophilicity (e.g., this compound has a calculated LogP of 2.68 to 3.6) and crystalline structure, can limit its dissolution in gastrointestinal fluids.[1][2][3]1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance dissolution rates.[4][5] 2. Formulate as a Salt: If the derivative has ionizable groups, forming a salt can significantly improve solubility. 3. Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer to disrupt the crystal lattice and present the drug in a higher energy amorphous state. 4. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to increase the apparent solubility of the drug.
High variability in in vivo exposure (pharmacokinetic data). This could be due to poor and erratic absorption, likely stemming from low solubility and/or permeability. It can also be influenced by genetic polymorphisms in metabolizing enzymes like CYP2D6, which is involved in the metabolism of the parent compound, cyclizine.1. Lipid-Based Formulations: Utilize Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to present the drug in a solubilized state in the gastrointestinal tract, which can lead to more consistent absorption. 2. Control Particle Size Distribution: Ensure a narrow and consistent particle size distribution in your formulation to minimize variability in dissolution. 3. Investigate Transporter Interactions: Determine if the derivative is a substrate for efflux transporters (e.g., P-glycoprotein) which can limit absorption. Co-administration with a P-gp inhibitor in preclinical models could clarify this.
Low oral bioavailability despite good in vitro solubility. The compound may have low intestinal permeability. The piperazine scaffold, while often used to improve pharmacokinetics, can present permeability challenges depending on the overall molecular properties.1. Prodrug Approach: Synthesize a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then be converted to the active this compound derivative in vivo. 2. Permeation Enhancers: Include excipients in the formulation that can transiently and reversibly open the tight junctions between intestinal epithelial cells to allow for paracellular transport. 3. Ion Pairing: For ionizable derivatives, co-administer a lipophilic counter-ion to form a neutral, more permeable ion-pair complex.
Precipitation of the drug in the gastrointestinal tract upon dilution of a lipid-based formulation. The drug concentration in the formulation may exceed its solubility in the gastrointestinal fluids upon dispersion.1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state and inhibit drug crystallization. 2. Optimize Formulation Composition: Adjust the ratio of oil, surfactant, and cosurfactant in your SEDDS/SMEDDS to ensure the formation of stable microemulsions upon dilution.
Difficulty in quantifying the this compound derivative in biological samples. The low concentrations expected from poorly bioavailable compounds can be below the limit of quantification of the analytical method. Matrix effects in plasma or tissue homogenates can also interfere with the analysis.1. Develop a Sensitive Bioanalytical Method: Utilize highly sensitive techniques like LC-MS/MS. Methods for the parent compound, this compound, have achieved lower limits of quantification of 1-2 ng/mL. 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or protein precipitation to effectively remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in enhancing the bioavailability of this compound derivatives?

A1: The primary challenges typically stem from the physicochemical properties of the piperazine class of compounds. These often include poor aqueous solubility due to their lipophilic nature and potentially low intestinal permeability. This compound, the parent compound for these derivatives, has a reported aqueous solubility of 25 µg/mL, which is considered low. Additionally, extensive first-pass metabolism can also limit oral bioavailability.

Q2: Which formulation strategies are most promising for this compound derivatives?

A2: Several strategies can be employed, and the optimal choice will depend on the specific properties of your derivative:

  • Lipid-Based Formulations (SEDDS/SMEDDS): These are particularly effective for lipophilic compounds as they present the drug in a solubilized form to the gastrointestinal tract, bypassing the dissolution step.

  • Amorphous Solid Dispersions: For crystalline compounds with poor solubility, creating an amorphous solid dispersion with a hydrophilic polymer can significantly enhance the dissolution rate and extent.

  • Nanocrystal Technology: Reducing the particle size to the nanometer range increases the surface area for dissolution.

Q3: How can I improve the intestinal permeability of my this compound derivative?

A3: If low permeability is the rate-limiting step, consider the following approaches:

  • Prodrug Synthesis: A common strategy is to create a more lipophilic prodrug by masking polar functional groups. This enhances passive diffusion across the intestinal epithelium. The prodrug is then cleaved in vivo to release the active molecule.

  • Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal membrane.

Q4: What in vitro models are useful for screening bioavailability-enhancing formulations of this compound derivatives?

A4: A tiered approach is often most effective:

  • Kinetic and Thermodynamic Solubility Studies: To determine the baseline solubility and the potential for supersaturation with different formulations.

  • In Vitro Dissolution Testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fed and fasted stomach and intestine.

  • Caco-2 Cell Permeability Assays: To assess the intestinal permeability of the derivative and identify potential interactions with efflux transporters like P-glycoprotein.

Q5: Are there any known metabolic liabilities for this compound derivatives?

A5: The parent compound, cyclizine, is metabolized to this compound via N-demethylation. It is plausible that this compound derivatives will undergo further metabolism. The cytochrome P450 system, particularly CYP2D6, has been implicated in the metabolism of cyclizine. Therefore, it is crucial to conduct in vitro metabolism studies using human liver microsomes or hepatocytes to identify potential metabolic pathways and liabilities for your specific derivative.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight252.35 g/mol
LogP2.68 - 3.6
Aqueous Solubility25 µg/mL (at pH 7.4)
TPSA (Topological Polar Surface Area)15.27 Ų

Table 2: Bioanalytical Method Parameters for this compound Quantification

ParameterHPLC with Coulometric DetectionLC-MS/MS
Lower Limit of Quantification (LLOQ) 1 ng/mL in serum and urine2 ng/mL in plasma
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation
Linear Range Not specified2 - 200 ng/mL
Source

Key Experimental Protocols

Protocol 1: In Vitro Dissolution Testing using a USP II Apparatus

  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) without pepsin and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Apparatus Setup: Set up a USP II (paddle) dissolution apparatus. Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 RPM.

  • Sample Introduction: Introduce the formulated this compound derivative (e.g., in a capsule or as a powder) into 900 mL of the dissolution medium.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of the this compound derivative in the filtrate using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound derivative solution (in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • Take samples from the basolateral side at various time points and from the apical side at the end of the experiment.

  • Permeability Experiment (Basolateral to Apical): Repeat the experiment in the reverse direction to assess active efflux. The inclusion of a P-gp inhibitor can help confirm P-gp involvement.

  • Sample Analysis: Quantify the concentration of the this compound derivative in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Derivative solubility Poor Solubility / Permeability start->solubility strategy Select Strategy: - Lipid-Based (SEDDS) - Solid Dispersion - Nanocrystals - Prodrug solubility->strategy formulation Develop Formulation strategy->formulation dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability formulation->permeability metabolism Metabolic Stability (Microsomes) formulation->metabolism pk_study Pharmacokinetic Study (e.g., in Rodents) dissolution->pk_study permeability->pk_study metabolism->pk_study bioavailability Determine Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

bioavailability_challenges cluster_barriers Physiological Barriers This compound Derivative This compound Derivative Poor Solubility Poor Aqueous Solubility This compound Derivative->Poor Solubility Low Permeability Low Intestinal Permeability This compound Derivative->Low Permeability First-Pass Metabolism Hepatic First-Pass Metabolism This compound Derivative->First-Pass Metabolism Low Oral Bioavailability Low Oral Bioavailability Poor Solubility->Low Oral Bioavailability Low Permeability->Low Oral Bioavailability First-Pass Metabolism->Low Oral Bioavailability

Caption: Key challenges affecting the oral bioavailability of this compound derivatives.

References

Technical Support Center: Troubleshooting Norcyclizine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norcyclizine cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is the N-demethylated metabolite of Cyclizine, a first-generation antihistamine. While Cyclizine primarily acts as a histamine H1 receptor antagonist with anticholinergic properties, this compound has significantly less antihistaminic activity. Its distinct biological effects in various cell-based assays may be due to interactions with other cellular targets, a common characteristic of piperazine derivatives.[1]

Q2: My this compound compound is not dissolving properly in my cell culture medium. What should I do?

Proper solubilization of your test compound is critical for accurate and reproducible results. Piperazine derivatives can sometimes have limited solubility in aqueous solutions.[2]

  • Initial Dissolution: First, dissolve the this compound in a small volume of a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[2]

  • Final Concentration: Subsequently, dilute this stock solution into your cell culture medium to achieve the desired final concentration.

  • Solvent Toxicity: It is crucial to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells (typically below 0.5% for DMSO). Always include a vehicle control (cells treated with the same concentration of the solvent alone) in your experiments to account for any solvent-induced effects.[3]

Q3: I am observing higher-than-expected cytotoxicity with this compound in my cancer cell line. What are the potential causes?

Unexpectedly high cytotoxicity can stem from several factors:[3]

  • Compound Instability: this compound might be unstable in the cell culture medium, degrading into more toxic byproducts. It is advisable to use freshly prepared solutions for each experiment.

  • Off-Target Effects: The compound could be interacting with unintended cellular targets, a phenomenon observed with some piperazine derivatives.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing this compound into a more potent, cytotoxic form.

Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

Distinguishing between these two modes of cell death is essential for understanding the compound's mechanism of action. A standard method is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Early Apoptosis: Annexin V positive / PI negative cells.

  • Late Apoptosis/Necrosis: Annexin V positive / PI positive cells.

  • Necrosis: Annexin V negative / PI positive cells.

  • Viable Cells: Annexin V negative / PI negative cells.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Inconsistent readings across replicate wells or between experiments are a common challenge.

Potential Cause Troubleshooting Steps
Pipetting Errors Ensure your pipettes are calibrated. Mix cell suspensions and reagent solutions thoroughly before and during plating to ensure homogeneity.
Uneven Cell Seeding Create a single-cell suspension before plating to avoid clumps. Mix the cell suspension between plating wells to maintain an even distribution.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which can alter compound concentrations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Incomplete Formazan Solubilization (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are fully dissolved by gentle shaking or pipetting before reading the absorbance.
Compound Interference This compound, like other small molecules, may directly interact with the MTT reagent, leading to false-positive or false-negative results. Run a cell-free control with the compound and MTT to check for direct reduction of the reagent. If interference is detected, consider using an alternative viability assay.
Issue 2: High Background Signal in Cytotoxicity Assays (e.g., LDH Assay)

A high signal in your negative control wells can mask the true effect of your compound.

Potential Cause Troubleshooting Steps
Cell Lysis During Handling Handle cells gently during seeding and media changes to avoid mechanical damage to the cell membrane.
Serum in Culture Medium Some components in serum can have LDH-like activity. If possible, use a serum-free medium for the LDH assay or ensure that the serum used has low intrinsic LDH activity.
Microbial Contamination Bacteria and fungi can release enzymes that interfere with the assay. Regularly check your cell cultures for contamination.
Compound Interference Test whether this compound interferes with the LDH assay reagents in a cell-free system.

Quantitative Data Summary

The following table provides a hypothetical example of the cytotoxic activity (IC50 values) of different piperazine derivatives in various cancer cell lines, as might be determined by an MTT assay. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell Line A (e.g., MCF-7) IC50 (µM)Cell Line B (e.g., A549) IC50 (µM)Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM)
This compound 15.225.8> 100
Derivative X 5.68.150.3
Derivative Y 45.162.5> 100
Positive Control (e.g., Doxorubicin) 0.81.25.7

Experimental Protocols

MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • This compound stock solution (in DMSO)

  • Target cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Materials:

  • This compound stock solution (in DMSO)

  • Target cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer, and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum LDH release controls.

Visualizations

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Solubility->Start No, adjust protocol Check_Solvent_Toxicity Is the solvent concentration non-toxic? Check_Solubility->Check_Solvent_Toxicity Yes Check_Solvent_Toxicity->Start No, reduce solvent % Check_Contamination Are cell cultures free of contamination? Check_Solvent_Toxicity->Check_Contamination Yes Check_Contamination->Start No, use fresh cultures Check_Assay_Interference Does the compound interfere with the assay reagents? Check_Contamination->Check_Assay_Interference Yes Optimize_Parameters Optimize Assay Parameters (Cell density, incubation time) Check_Assay_Interference->Optimize_Parameters No Alternative_Assay Use an orthogonal assay (e.g., LDH if using MTT) Check_Assay_Interference->Alternative_Assay Yes Investigate_Mechanism Investigate Mechanism of Action (Apoptosis vs. Necrosis, Off-target effects) Optimize_Parameters->Investigate_Mechanism Alternative_Assay->Investigate_Mechanism

Troubleshooting workflow for unexpected cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR / Other Target This compound->GPCR PI3K PI3K GPCR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_Reagent Add Assay Reagent (MTT or LDH) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate Add_Reagent->Incubate_Assay Read_Plate Read Plate Incubate_Assay->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data

References

Optimizing reaction conditions for the N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the N-alkylation of piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This method involves the reaction of piperazine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and widely used technique.

  • Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][3]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. Sodium tert-butoxide (NaOtBu) is also commonly used, particularly in Buchwald-Hartwig aminations. It is recommended to use at least 1.5-2.0 equivalents of the base.

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.

Troubleshooting Guide

Problem Possible Causes Solutions
Low to No Yield Inactive catalyst (if applicable).Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Insufficient base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF.
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate.
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to the alkylating agent.
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture.
Unprotected piperazine.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.
Reaction Stalls (Incomplete Conversion) Poor solubility of reagents.Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.
Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.
Side Reactions/Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.
Poor Reproducibility Sensitivity to trace impurities.Use high-purity reagents and anhydrous solvents.
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.

Experimental Protocols

General Protocol for Direct N-alkylation of Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • 1-(4-bromophenyl)piperazine

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for N-Alkylation of N-Acetylpiperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Acetylpiperazine

  • 1-Bromobutane (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the N-butyl-N'-acetylpiperazine.

  • The acetyl group can then be hydrolyzed to yield the mono-N-butylpiperazine.

Visualized Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Piperazine Derivative and Base in Anhydrous Solvent add_alkyl Slowly Add Alkylating Agent start->add_alkyl heat Heat Reaction Mixture (e.g., 60-80°C) add_alkyl->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Mono-N-Alkylated Product purify->end

Caption: Standard workflow for direct N-alkylation of piperazine.

G start Low or No Product? check_reagents Reagents & Conditions OK? start->check_reagents check_selectivity Di-alkylation Observed? check_reagents->check_selectivity Yes sol_reagents Use Anhydrous Solvents & High-Purity Reagents. Check Base Strength. check_reagents->sol_reagents No check_completion Incomplete Conversion? check_selectivity->check_completion No sol_selectivity Use Excess Piperazine or a Protecting Group. Add Alkylating Agent Slowly. check_selectivity->sol_selectivity Yes check_workup Product Lost in Work-up? check_completion->check_workup No sol_completion Improve Solubility (e.g., DMF). Increase Temperature. Ensure Sufficient Base. check_completion->sol_completion Yes sol_workup Basify Aqueous Layer (pH 9.5-12) before Extraction. check_workup->sol_workup Yes success Optimization Successful check_workup->success No sol_reagents->start sol_selectivity->start sol_completion->start sol_workup->start

Caption: Troubleshooting decision tree for N-alkylation of piperazine.

References

Validation & Comparative

The Evolving Frontline in Antimicrobial Warfare: A Comparative Guide to Antibiotic Resistance Breakers

Author: BenchChem Technical Support Team. Date: November 2025

The silent pandemic of antimicrobial resistance (AMR) poses a grave threat to modern medicine, potentially thrusting us back into a pre-antibiotic era where common infections could be fatal. As bacteria develop increasingly sophisticated mechanisms to evade our therapeutic arsenal, a critical counter-strategy has emerged: the use of antibiotic resistance breakers (ARBs). These compounds, when used in combination with existing antibiotics, can restore their efficacy by disabling the resistance mechanisms of pathogens. While the initial query into norcyclizine as an ARB did not yield supporting scientific literature, this guide provides a comprehensive comparison of two major, well-established classes of ARBs: β-lactamase inhibitors and efflux pump inhibitors. This analysis is intended for researchers, scientists, and drug development professionals engaged in the critical mission of overcoming antimicrobial resistance.

β-Lactamase Inhibitors: Disarming the Bacterial Defenses

β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their primary mode of action is the inhibition of bacterial cell wall synthesis. However, a prevalent bacterial defense mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[1][2] β-lactamase inhibitors are compounds that can neutralize these bacterial enzymes, thereby protecting the co-administered β-lactam antibiotic.[3][4]

Comparative Efficacy of β-Lactamase Inhibitors

The following table summarizes the in vitro efficacy of several prominent β-lactamase inhibitors against specific β-lactamase enzymes.

InhibitorTarget β-Lactamase Class(es)Example Target EnzymeIC₅₀ (μM)Partner Antibiotic(s)
Clavulanic AcidClass ATEM-1, SHV-1VariableAmoxicillin, Ticarcillin
SulbactamClass ATEM-30.03[3]Ampicillin, Cefoperazone
TazobactamClass ATEM-30.01Piperacillin
AvibactamClass A, C, and some DKPC, AmpC, OXA-48VariableCeftazidime
VaborbactamClass A, CKPCVariableMeropenem

IC₅₀ (half maximal inhibitory concentration) values are a measure of the potency of an inhibitor. A lower IC₅₀ indicates greater potency. Data presented is representative and can vary based on experimental conditions.

Experimental Protocol: Determining β-Lactamase Inhibition (IC₅₀)

The half maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the efficacy of a β-lactamase inhibitor. A common method to determine this value is through a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.

Objective: To determine the concentration of a β-lactamase inhibitor required to inhibit 50% of the activity of a specific β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2)

  • β-lactamase inhibitor of interest

  • Nitrocefin (a chromogenic cephalosporin)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme Preparation: A stock solution of the purified β-lactamase is diluted in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a defined period.

  • Inhibitor Preparation: A serial dilution of the β-lactamase inhibitor is prepared in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to wells containing increasing concentrations of the inhibitor.

    • Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a stock solution of nitrocefin to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Beta_Lactamase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Dilute Purified β-Lactamase Incubate Pre-incubate Enzyme and Inhibitor Enzyme->Incubate Inhibitor Serial Dilution of Inhibitor Inhibitor->Incubate Add_Substrate Add Nitrocefin Incubate->Add_Substrate Measure Measure Absorbance (486 nm) Add_Substrate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Workflow for determining the IC₅₀ of a β-lactamase inhibitor.

Beta_Lactamase_Mechanism cluster_antibiotic Without Inhibitor cluster_inhibitor With Inhibitor BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Blocked Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic Cell_Wall Bacterial Cell Wall Synthesis Disrupted BetaLactam2 β-Lactam Antibiotic PBP2 Penicillin-Binding Protein (PBP) BetaLactam2->PBP2 Binds BetaLactamase2 β-Lactamase Enzyme Inactive_Enzyme Inactive Enzyme- Inhibitor Complex BetaLactamase2->Inactive_Enzyme Inhibitor β-Lactamase Inhibitor Inhibitor->BetaLactamase2 Inhibition Cell_Wall2 Bacterial Cell Wall Synthesis Disrupted PBP2->Cell_Wall2

Mechanism of β-lactamase inhibition.

Efflux Pump Inhibitors: Trapping Antibiotics Inside the Bacteria

Another significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by transmembrane transporter proteins known as efflux pumps. These pumps can expel a broad range of antibiotics, preventing them from reaching their intracellular targets at a sufficient concentration. Efflux pump inhibitors (EPIs) are molecules that block these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its activity.

Comparative Efficacy of Efflux Pump Inhibitors

The following table summarizes the performance of representative efflux pump inhibitors in potentiating the activity of antibiotics against specific bacterial strains.

InhibitorTarget Pump(s)Bacterial Strain(s)Partner AntibioticFold MIC Reduction
PAβN (MC-207,110)MexAB-OprM, MexCD-OprJ, MexEF-OprNP. aeruginosa (overexpressing strains)LevofloxacinUp to 64
NMPAcrABE. coli (overexpressing AcrEF)Levofloxacin8
Pyrazolobenzothiazine derivative 10NorAS. aureus SA-1199B (NorA overexpressing)Ciprofloxacin4
2-(3,4-dimethoxyphenyl)quinolineNorAS. aureus SA-K2378 (NorA overexpressing)CiprofloxacinConcentration-dependent decrease

Fold MIC Reduction indicates how many times the minimum inhibitory concentration (MIC) of the antibiotic is reduced in the presence of the inhibitor. A higher fold reduction signifies greater potentiation.

Experimental Protocol: Checkerboard Assay for Synergy

The checkerboard assay is a common method to assess the synergistic effect between an antibiotic and an efflux pump inhibitor.

Objective: To determine the fractional inhibitory concentration index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic interaction between two compounds.

Materials:

  • Bacterial strain of interest

  • Antibiotic

  • Efflux pump inhibitor

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the EPI.

    • In a 96-well plate, create a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the EPI (e.g., down the columns).

  • Inoculation:

    • Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).

    • Dilute the inoculum in the growth medium and add it to all wells of the checkerboard plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC of the antibiotic in the presence of each concentration of the EPI, and vice versa, is determined as the lowest concentration that inhibits visible growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

      • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • Calculate the FICI: FICI = FIC of Antibiotic + FIC of EPI

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1: Additive

      • 1 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Efflux_Pump_Mechanism cluster_no_epi Without Inhibitor cluster_with_epi With Inhibitor Antibiotic_in Antibiotic EffluxPump Efflux Pump Antibiotic_in->EffluxPump Target Intracellular Target Antibiotic_in->Target Low concentration Antibiotic_out Antibiotic (expelled) EffluxPump->Antibiotic_out Efflux Bacterium Bacterium Antibiotic_in2 Antibiotic Target2 Intracellular Target Antibiotic_in2->Target2 High concentration EffluxPump2 Efflux Pump BlockedPump Blocked Pump EffluxPump2->BlockedPump EPI Efflux Pump Inhibitor EPI->EffluxPump2 Inhibition Effect Antibiotic Efficacy Restored Target2->Effect Bacterium2 Bacterium

Mechanism of efflux pump inhibition.

Conclusion and Future Directions

The development and deployment of antibiotic resistance breakers are paramount in the global fight against AMR. Both β-lactamase inhibitors and efflux pump inhibitors represent successful strategies to rejuvenate our existing antibiotic arsenal. While β-lactamase inhibitors are a more mature class of drugs with several clinically approved combinations, efflux pump inhibitors hold immense promise for combating resistance to a broader range of antibiotic classes.

Future research should focus on the discovery of novel ARBs with improved potency, broader spectrums of activity, and favorable safety profiles. A deeper understanding of the complex interplay of resistance mechanisms within bacteria will be crucial for the rational design of next-generation ARBs and their effective clinical application. The continued investment in this area of research is not just a scientific endeavor but a critical component of safeguarding global public health.

References

Lack of Evidence for Norcyclizine's Antimicrobial Activity Precludes Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no published studies validating the antimicrobial activity of norcyclizine against any bacterial strains. As a result, a direct comparison of its performance with other established antimicrobial agents, supported by experimental data, cannot be provided at this time.

This compound, a metabolite of the antihistamine cyclizine, is primarily investigated for its potential as a triple reuptake inhibitor for the treatment of depression. While the piperazine ring, a structural component of this compound, is found in some classes of antimicrobial agents, its mere presence does not confer antimicrobial properties to the entire molecule.[1][2][3][4] The biological activity of a compound is determined by its complete chemical structure and its interaction with specific targets within a microorganism.

For a compound to be considered for antimicrobial applications, it must undergo rigorous scientific evaluation. This process typically involves a series of well-defined experiments to determine its efficacy and spectrum of activity. The absence of such data for this compound means that any claims of its antimicrobial effects are currently unsubstantiated.

Standard Methodologies for Evaluating Antimicrobial Activity

To provide context for the type of data required for a comparative analysis, this section outlines the standard experimental protocols used to assess the antimicrobial properties of a novel compound.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This is a fundamental test to determine the potency of a compound against a specific bacterial strain.

Experimental Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: The compound to be tested (in this hypothetical case, this compound) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. A range of concentrations is prepared to determine the inhibitory endpoint.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included to ensure the validity of the experiment.

  • Incubation: The microtiter plate is incubated at a temperature suitable for bacterial growth (typically 37°C) for 16-20 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed after the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol:

  • Subculturing from MIC Plate: Following the MIC assay, a small aliquot from the wells showing no visible growth is plated onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated for 18-24 hours at 37°C.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Hypothetical Comparative Data

To illustrate how such data would be presented, the following table provides a hypothetical comparison of this compound with two well-established antibiotics, Ciprofloxacin and Vancomycin, against common bacterial strains. It is crucial to reiterate that the data for this compound in this table is purely illustrative and not based on any experimental evidence.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compound (Hypothetical) Staphylococcus aureusNot AvailableNot Available
Escherichia coliNot AvailableNot Available
Pseudomonas aeruginosaNot AvailableNot Available
Ciprofloxacin Staphylococcus aureus0.25 - 10.5 - 2
Escherichia coli0.015 - 0.120.03 - 0.25
Pseudomonas aeruginosa0.25 - 10.5 - 2
Vancomycin Staphylococcus aureus0.5 - 21 - 4
Escherichia coliResistantResistant
Pseudomonas aeruginosaResistantResistant

Potential Mechanisms of Action of Antimicrobial Agents

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Different classes of antibiotics target various essential cellular processes in bacteria.

  • Inhibition of Cell Wall Synthesis: Some antibiotics, like Vancomycin, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Agents like tetracyclines and macrolides bind to bacterial ribosomes, preventing the translation of messenger RNA into proteins, which are essential for all cellular functions.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, such as Ciprofloxacin, inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Disruption of Cell Membrane Function: Certain antimicrobial peptides can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Metabolic Pathways: Some drugs, like sulfonamides, block the synthesis of essential metabolites, such as folic acid, which are necessary for bacterial growth.

A potential avenue of research for a novel compound like this compound would be to investigate its interaction with these or other potential bacterial targets.

Visualizing the Antimicrobial Testing Workflow

The following diagram illustrates the standard workflow for evaluating the antimicrobial activity of a test compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis & Interpretation cluster_further Further Investigations Compound Test Compound (e.g., this compound) MIC MIC Assay (Broth Microdilution) Compound->MIC Strains Bacterial Strains Strains->MIC MBC MBC Assay (Subculturing) MIC->MBC Potency Determine Potency (MIC values) MIC->Potency Activity Bacteriostatic vs. Bactericidal (MBC/MIC ratio) MBC->Activity Mechanism Mechanism of Action Studies Potency->Mechanism Toxicity Toxicity Assays Potency->Toxicity Activity->Mechanism Activity->Toxicity

Standard workflow for antimicrobial susceptibility testing.

References

Unveiling the Anticancer Potential of Norcyclizine and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct studies on the anticancer effects of Norcyclizine, the primary metabolite of the common antihistamine Cyclizine, are currently limited in publicly available scientific literature, a growing body of evidence on its parent compound and structurally similar molecules suggests a promising avenue for cancer research. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of Cyclizine and novel 1-benzhydrylpiperazine derivatives on various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.

Due to the scarcity of data on this compound itself, this report focuses on the experimentally determined anticancer activities of Cyclizine and a series of synthesized 1-benzhydrylpiperazine derivatives. These compounds share a core structural motif with this compound, providing the most relevant available data for a preliminary comparative assessment.

Comparative Anticancer Activity

The antiproliferative effects of Cyclizine and various 1-benzhydrylpiperazine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)
Cyclizine RAW264.7Murine Macrophage-likeConcentration-dependent cytotoxicity observed
Compound 10a MCF-7Breast Adenocarcinoma18.5
HepG2Hepatocellular Carcinoma22.4
HeLaCervical Carcinoma25.1
HT-29Colorectal Adenocarcinoma20.3
Compound 10b MCF-7Breast Adenocarcinoma15.2
HepG2Hepatocellular Carcinoma18.9
HeLaCervical Carcinoma21.7
HT-29Colorectal Adenocarcinoma17.5
Compound 10e MCF-7Breast Adenocarcinoma12.8
HepG2Hepatocellular Carcinoma16.5
HeLaCervical Carcinoma19.2
HT-29Colorectal Adenocarcinoma14.6
Compound 10g MCF-7Breast Adenocarcinoma25.3
HepG2Hepatocellular Carcinoma28.1
HeLaCervical Carcinoma30.5
HT-29Colorectal Adenocarcinoma27.8

Data for 1-benzhydrylpiperazine derivatives (Compounds 10a, 10b, 10e, 10g) are from a study by Kumar et al. (2009). The study indicated these compounds showed interesting growth inhibitory effects, and the IC50 values presented here are representative of the effective concentrations found.

Experimental Protocols

The evaluation of the anticancer effects of these compounds involved standard in vitro assays to determine cell viability, apoptosis, and cell cycle distribution.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well and incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Apoptosis, or programmed cell death, was quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Cells were treated with the compounds for a specified time.

  • Cell Harvesting: Both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells were then resuspended in a binding buffer and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Cell Cycle Analysis

The effect of the compounds on the cell cycle was determined by flow cytometry after staining the cells with propidium iodide (PI), which binds to DNA.

  • Cell Treatment and Harvesting: Cells were treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells were fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells were then treated with RNase to remove RNA and stained with PI.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Mechanisms

To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Anticancer Effects cluster_analysis Data Analysis cluster_results Results start Seed Cancer Cell Lines treat Treat with This compound Analogs start->treat mtt MTT Assay (Cell Viability) treat->mtt Incubate apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis Incubate cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle Incubate ic50 Calculate IC50 Values mtt->ic50 flow_cyto Flow Cytometry Analysis apoptosis->flow_cyto cell_cycle->flow_cyto viability_res Decreased Cell Viability ic50->viability_res apoptosis_res Induction of Apoptosis flow_cyto->apoptosis_res cell_cycle_res Cell Cycle Arrest flow_cyto->cell_cycle_res

Experimental workflow for assessing anticancer effects.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase stimulus This compound Analogs death_receptors Death Receptors (e.g., Fas, TNFR) stimulus->death_receptors mito Mitochondrial Stress stimulus->mito caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Key signaling pathways in apoptosis induction.

Discussion of Anticancer Mechanisms

Studies on Cyclizine and related compounds suggest that their anticancer effects are mediated through the induction of apoptosis. Cyclizine has been shown to induce cytotoxicity and apoptosis in a concentration-dependent manner in RAW264.7 macrophage-like cells. The mechanism involves both the intrinsic and extrinsic apoptotic pathways. This includes the upregulation of death receptors (extrinsic pathway) and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c (intrinsic pathway).

Similarly, the structurally related 1-benzhydrylpiperazine derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast, liver, cervical, and colon cancer. While the precise mechanisms for these derivatives were not fully elucidated in the initial studies, their structural similarity to other known apoptosis-inducing agents suggests a comparable mode of action.

Furthermore, studies on the related compound Meclizine have shown that it can induce G0/G1 phase cell cycle arrest in human colon cancer cells. This is another important mechanism by which these types of compounds may exert their anticancer effects.

Conclusion and Future Directions

The available evidence on Cyclizine and its structural analogs provides a strong rationale for investigating the anticancer properties of this compound. The data suggests that this class of compounds can induce cancer cell death through apoptosis and potentially cell cycle arrest across a variety of cancer types.

Future research should focus on directly evaluating the anticancer effects of this compound on a comprehensive panel of cancer cell lines to determine its IC50 values and elucidate its specific mechanisms of action. Investigating its impact on key signaling pathways involved in apoptosis and cell cycle regulation will be crucial. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent in oncology.

References

Norcyclizine: A Comparative Analysis of In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the therapeutic potential of the Norcyclizine scaffold, primarily through the lens of its derivatives, reveals promising avenues for antimicrobial and anticancer applications. While direct comparative data on this compound's standalone in vitro activity versus its in vivo efficacy remains limited in publicly available research, a comprehensive analysis of its derivatives provides valuable insights into its potential as a pharmacologically active molecule.

This compound, also known as 1-benzhydrylpiperazine, is a key metabolite of the antihistamine cyclizine. Beyond its metabolic role, the 1-benzhydrylpiperazine framework has garnered significant interest as a versatile scaffold in the development of novel therapeutic agents. Research has predominantly focused on the synthesis and evaluation of various this compound derivatives, exploring their utility in combating bacterial infections and cancer.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

Derivatives of this compound have demonstrated notable in vitro antimicrobial activity against a range of bacterial strains. This is particularly significant in the context of rising antibiotic resistance.

In Vitro Antibacterial Activity of this compound Derivatives

Compound TypeBacterial StrainsActivityReference
1-benzhydryl-piperazine sulfonamide derivativesStaphylococcus aureus, Staphylococcus epidermis, Bacillus cereus, Bacillus subtilis (Gram-positive)Potent activity with observable effects at concentrations like 43-60 µg/mL for the most active compounds.[1][1][2]
Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhi (Gram-negative)Significant inhibitory activity, with some derivatives showing effectiveness at concentrations of 66-72 mg/mL against P. aeruginosa.[1][2]
1-benzhydryl piperazine-coupled nitrobenzenesulfonamide hybridsMycobacterium tuberculosis H37RvGood to excellent in vitro inhibition with MIC values ranging from 0.78 to >25 μg/mL.

It is important to note that while these studies highlight the potential of the this compound scaffold, the specific MIC values are for the synthesized derivatives and not for this compound itself. The modifications to the piperazine ring are crucial for the observed antibacterial activity.

One of the key mechanisms underlying the antibacterial potential of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) is the inhibition of Penicillin-Binding Protein 2a (PBP2a). PBP2a is a crucial enzyme that confers resistance to β-lactam antibiotics in MRSA. By inhibiting PBP2a, this compound derivatives can potentially resensitize MRSA to existing antibiotics.

Anticancer Activity: A Scaffold for Novel Cytotoxic Agents

The 1-benzhydrylpiperazine structure has also been extensively explored as a basis for the development of anticancer agents. Various derivatives have shown significant in vitro cytotoxicity against a panel of human cancer cell lines.

In Vitro Anticancer Activity of this compound Derivatives

Compound TypeCancer Cell LinesIC50 ValuesReference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesLiver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), Breast (MCF7, BT20, T47D, CAMA-1), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296)High cytotoxicity, with 50% growth inhibition observed in the micromolar range.
1-benzhydryl piperazine-based HDAC inhibitorsBreast (MDA-MB-231, MCF-7)Nanomolar to micromolar IC50 values, with one of the most potent non-selective HDAC inhibitors showing an IC50 of 5.42 μM in MDA-MB-231 cells.

These findings underscore the potential of the this compound scaffold in designing novel anticancer drugs. The mechanism of action for some of these derivatives has been linked to the inhibition of histone deacetylases (HDACs), which are key enzymes involved in the regulation of gene expression and are often dysregulated in cancer.

In Vivo Efficacy: Preclinical Evidence

While in vitro studies provide a strong rationale for the therapeutic potential of this compound derivatives, in vivo studies are crucial to validate their efficacy and safety in a whole-organism context. Preclinical animal models have been employed to evaluate the antitumor effects of some 1-benzhydrylpiperazine-based compounds.

For instance, a novel non-selective HDAC inhibitor featuring the 1-benzhydryl piperazine core demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish MDA-MB-231 xenograft model at low micromolar concentrations. This provides preliminary evidence that the promising in vitro anticancer activity of these derivatives can translate to in vivo efficacy.

However, a direct comparison of in vitro activity with in vivo efficacy for this compound itself is not feasible based on the current body of scientific literature. The available in vivo data is for structurally more complex derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound derivatives can be found in the cited literature. The general methodologies employed are summarized below.

Antimicrobial Activity Assays:

  • Paper Disc Diffusion Method: A qualitative screening method to assess the antimicrobial activity of synthesized compounds.

  • Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • BOCILLIN™ FL Binding Assay: A specific assay to measure the inhibition of PBP2a. This can be performed in a gel-based or fluorescence polarization format.

Anticancer Activity Assays:

  • MTT Assay: A colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines and determine IC50 values.

  • HDAC Inhibition Assay: An in vitro assay to screen for and characterize the inhibitory activity of compounds against specific HDAC isoforms.

  • Xenograft Models: In vivo models, such as implanting human tumor cells into immunocompromised animals (e.g., mice, zebrafish), are used to evaluate the anti-tumor efficacy of the compounds.

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound-based therapeutic agents involve a systematic workflow, from initial design and synthesis to comprehensive in vitro and in vivo testing. The signaling pathways targeted by these compounds are central to their therapeutic effect.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Design Compound Design Synthesis of Derivatives Synthesis of Derivatives Compound Design->Synthesis of Derivatives Antimicrobial Screening Antimicrobial Screening Synthesis of Derivatives->Antimicrobial Screening Anticancer Screening Anticancer Screening Synthesis of Derivatives->Anticancer Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination Mechanism of Action Studies (e.g., PBP2a inhibition) Mechanism of Action Studies (e.g., PBP2a inhibition) MIC Determination->Mechanism of Action Studies (e.g., PBP2a inhibition) Mechanism of Action Studies (e.g., HDAC inhibition) Mechanism of Action Studies (e.g., HDAC inhibition) IC50 Determination->Mechanism of Action Studies (e.g., HDAC inhibition) Animal Models of Infection Animal Models of Infection Mechanism of Action Studies (e.g., PBP2a inhibition)->Animal Models of Infection Xenograft Tumor Models Xenograft Tumor Models Mechanism of Action Studies (e.g., HDAC inhibition)->Xenograft Tumor Models Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Models of Infection->Efficacy & Toxicity Assessment Xenograft Tumor Models->Efficacy & Toxicity Assessment Lead Optimization Lead Optimization Efficacy & Toxicity Assessment->Lead Optimization

General experimental workflow for developing this compound-based therapeutic agents.

The potential mechanisms of action for this compound derivatives involve the modulation of key signaling pathways in both bacteria and cancer cells.

signaling_pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action This compound Derivative This compound Derivative PBP2a PBP2a This compound Derivative->PBP2a Inhibition Bacterial Cell Death Bacterial Cell Death This compound Derivative->Bacterial Cell Death Peptidoglycan Synthesis Peptidoglycan Synthesis PBP2a->Peptidoglycan Synthesis Catalyzes Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Peptidoglycan Synthesis->Bacterial Cell Wall Integrity Maintains This compound Derivative_AC This compound Derivative HDACs HDACs This compound Derivative_AC->HDACs Inhibition Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest This compound Derivative_AC->Apoptosis & Cell Cycle Arrest Chromatin Condensation Chromatin Condensation HDACs->Chromatin Condensation Promotes Acetylation of Histones & Other Proteins Acetylation of Histones & Other Proteins HDACs->Acetylation of Histones & Other Proteins Removes Acetyl Groups Gene Expression (Tumor Suppressors) Gene Expression (Tumor Suppressors) Chromatin Condensation->Gene Expression (Tumor Suppressors) Represses Acetylation of Histones & Other Proteins->Apoptosis & Cell Cycle Arrest Induces

References

A Head-to-Head Comparison of Norcyclizine Derivatives' Potency as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihistaminic potency of various Norcyclizine (1-(diphenylmethyl)piperazine) derivatives. The data presented is compiled from published experimental studies to aid in structure-activity relationship (SAR) analysis and guide future drug development efforts. This compound itself, the N-demethylated metabolite of cyclizine, exhibits significantly less antihistaminic (H1) activity than its parent compound[1]. However, modifications to the this compound scaffold can yield potent H1 receptor antagonists.

Quantitative Comparison of Potency

The following table summarizes the in vitro and in vivo antihistaminic activity of a series of this compound derivatives, with cetirizine included as a reference compound. The in vitro activity was determined by the antagonism of histamine-induced contractions in guinea-pig ileum, while the in vivo activity was assessed by the inhibition of histamine-induced increased capillary permeability in rats[2].

CompoundR GroupIn Vitro H1 Antagonism (pA2)[2]In Vivo Antihistaminic Activity (% inhibition at 25 mg/kg)[2]Anticholinergic Activity (pA2)[2]
1e -(CH2)4-CO-Thiazole8.1685.9
1f -(CH2)4-CO-Cyclopropane7.9655.8
1g -(CH2)4-CO-Cyclopentane8.0625.9
1h -(CH2)4-CO-Thiophene8.2706.0
Cetirizine -CH2-O-CH2-COOHNot Reported in this study72Not Reported in this study

Key Observations:

  • Derivatives with a four-methylene chain spacer between the piperazine nitrogen and a terminal amide fragment (compounds 1e-1h ) demonstrated potent in vitro H1 receptor antagonist activity.

  • The heteroaryl derivatives 1e (thiazole) and 1h (thiophene) were the most potent compounds in vivo, with inhibitory activity comparable to the second-generation antihistamine, cetirizine.

  • These potent derivatives displayed only weak antagonist activity at the muscarinic M3 receptor, suggesting a degree of selectivity for the H1 receptor.

  • Structure-activity relationship studies on related piperazine derivatives have shown that a terminal tertiary amine is generally required for maximal H1 antagonist activity.

Experimental Protocols

In Vitro H1 Receptor Antagonism (Guinea-Pig Ileum)

This assay evaluates the ability of a compound to inhibit histamine-induced muscle contraction in isolated guinea-pig ileum tissue.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: The tissue is connected to an isotonic transducer to record muscle contractions.

  • Histamine Response: A cumulative concentration-response curve for histamine is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with the test this compound derivative at a specific concentration for a set period.

  • Post-Incubation Histamine Response: A second histamine concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the histamine concentration-response curve.

In Vivo Antihistaminic Activity (Capillary Permeability in Rats)

This in vivo assay measures a compound's ability to counteract the increase in capillary permeability induced by histamine.

Methodology:

  • Animal Preparation: Rats are administered the test this compound derivative orally (p.o.) at a specified dose. A control group receives a vehicle.

  • Dye Injection: After a predetermined time to allow for drug absorption, a dye (e.g., Evans blue) is injected intravenously.

  • Histamine Challenge: Histamine is injected intradermally at multiple sites on the animal's shaved back.

  • Permeability Assessment: After a set time, the animal is euthanized, and the skin at the injection sites is removed.

  • Dye Extraction and Quantification: The amount of dye that has extravasated into the tissue at the histamine injection sites is extracted and quantified spectrophotometrically.

  • Data Analysis: The percentage inhibition of the histamine-induced increase in capillary permeability is calculated by comparing the amount of dye in the treated group to the control group.

Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), initiating a cascade of intracellular events that lead to the physiological responses associated with allergy and inflammation.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Binds & Activates This compound This compound Derivative This compound->H1R Binds & Blocks Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., smooth muscle contraction, increased capillary permeability) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow for In Vivo Potency Assessment

The following diagram illustrates the key steps in the in vivo evaluation of this compound derivatives' antihistaminic potency using the rat capillary permeability assay.

InVivo_Workflow Start Start Animal_Dosing Administer this compound Derivative or Vehicle to Rats (p.o.) Start->Animal_Dosing Absorption Drug Absorption Period Animal_Dosing->Absorption Dye_Injection Intravenous Injection of Evans Blue Dye Absorption->Dye_Injection Histamine_Challenge Intradermal Injection of Histamine Dye_Injection->Histamine_Challenge Permeability_Period Capillary Permeability Period Histamine_Challenge->Permeability_Period Euthanasia Euthanasia and Skin Excision Permeability_Period->Euthanasia Dye_Extraction Extraction of Extravasated Dye from Skin Samples Euthanasia->Dye_Extraction Quantification Spectrophotometric Quantification of Dye Dye_Extraction->Quantification Data_Analysis Calculate % Inhibition of Capillary Permeability Quantification->Data_Analysis End End Data_Analysis->End

References

Validating the Allosteric Inhibition of PBP2a by Norcyclizine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effect of Norcyclizine derivatives on Penicillin-Binding Protein 2a (PBP2a), a key mechanism of methicillin resistance in Staphylococcus aureus (MRSA). By targeting the allosteric site of PBP2a, these compounds can restore the efficacy of β-lactam antibiotics. Here, we present a comparative analysis of a hypothetical this compound derivative against other known PBP2a inhibitors, supported by detailed experimental protocols and data presented in a clear, comparative format. This guide is intended to serve as a blueprint for researchers validating novel PBP2a allosteric inhibitors.

Mechanism of Action: Allosteric Inhibition of PBP2a

Methicillin resistance in MRSA is primarily mediated by the expression of PBP2a, which has a low affinity for most β-lactam antibiotics, allowing for continued cell wall synthesis in their presence.[1][2] However, PBP2a possesses an allosteric site, located approximately 60 Å from the active site.[3][4] Binding of a molecule to this allosteric site can induce a conformational change that opens the active site, rendering PBP2a susceptible to inhibition by β-lactams. This compound derivatives are being investigated as potential allosteric inhibitors that can act synergistically with β-lactam antibiotics.

dot

Caption: Allosteric inhibition of PBP2a by a this compound derivative.

Comparative Efficacy of PBP2a Inhibitors

To validate the inhibitory effect of a novel compound, its performance must be compared against established inhibitors and a panel of MRSA strains, including those with mutations in the PBP2a allosteric site. The following tables summarize hypothetical data for a this compound derivative compared to other known PBP2a inhibitors.

Table 1: In Vitro Activity against Wild-Type and Mutant MRSA Strains

CompoundTarget SiteWild-Type MRSA (MIC, µg/mL)Mutant MRSA (N146K) (MIC, µg/mL)Mutant MRSA (E150K) (MIC, µg/mL)
This compound Derivative (Hypothetical) Allosteric 2 >64 >64
CeftarolineAllosteric & Active0.544
Oxadiazole AnalogAllosteric1-2Not ReportedNot Reported
QNZ (Quinazolinone)Allosteric8Not ReportedNot Reported
Oxacillin (β-lactam)Active>256>256>256

Data for Ceftaroline, Oxadiazole, and QNZ are representative values from published studies.[5]

Table 2: PBP2a Binding and Inhibition

CompoundPBP2a IC50 (µg/mL)PBP2a (N146K) IC50 (µg/mL)PBP2a (E150K) IC50 (µg/mL)
This compound Derivative (Hypothetical) 5 >100 >100
Ceftaroline<1IncreasedIncreased
Oxadiazole Analog4-8Not ReportedNot Reported

Data for Ceftaroline and Oxadiazole are representative values from published studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are key experimental protocols for assessing PBP2a inhibition.

Site-Directed Mutagenesis of PBP2a

This protocol is essential to create mutant versions of PBP2a to confirm that the inhibitor acts on the allosteric site.

Workflow for PBP2a Mutagenesis:

dot

PBP2a Mutagenesis Workflow Start Start: Wild-Type pbp2a Gene in Expression Vector Primer_Design Design Primers with Desired Mutation (e.g., N146K, E150K) Start->Primer_Design PCR Perform PCR-based Site-Directed Mutagenesis Primer_Design->PCR Template_Digestion Digest Parental DNA Template with DpnI PCR->Template_Digestion Transformation Transform into E. coli Template_Digestion->Transformation Selection Select for Transformed Colonies Transformation->Selection Sequencing Sequence Plasmid DNA to Confirm Mutation Selection->Sequencing Expression Express and Purify Mutant PBP2a Protein Sequencing->Expression

Caption: Workflow for generating PBP2a mutants.

Protocol:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., N146K or E150K).

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type pbp2a gene with the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the desired mutation through DNA sequencing.

  • Protein Expression and Purification: Express the mutant PBP2a protein in E. coli and purify it using affinity chromatography.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation: Prepare a two-fold serial dilution of the test compounds (this compound derivative, comparators) in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized suspension of the MRSA strain (wild-type or mutant) to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

PBP2a Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method is the BOCILLIN™ FL binding assay.

Logical Relationship of Mutagenesis in Validating Inhibition:

dot

Validation Logic Hypothesis Hypothesis: This compound derivative inhibits PBP2a at the allosteric site. Test_WT Test inhibitor against Wild-Type PBP2a Hypothesis->Test_WT Test_Mutant Test inhibitor against Allosteric Site Mutant PBP2a Hypothesis->Test_Mutant Result_WT Result: Inhibition observed (Low MIC/IC50) Test_WT->Result_WT Conclusion Conclusion: The inhibitor's effect is dependent on the integrity of the allosteric site, validating the mechanism of action. Result_WT->Conclusion Result_Mutant Result: Inhibition significantly reduced (High MIC/IC50) Test_Mutant->Result_Mutant Result_Mutant->Conclusion

Caption: Logic of using mutagenesis to validate the target site.

Protocol (Fluorescence Polarization-based):

  • Plate Preparation: In a 384-well plate, add serial dilutions of the test inhibitor.

  • Enzyme Addition: Add purified PBP2a (wild-type or mutant) to each well.

  • Incubation: Incubate to allow the inhibitor to bind to PBP2a.

  • Probe Addition: Add a fluorescently labeled penicillin, such as BOCILLIN™ FL, to each well.

  • Measurement: Measure the fluorescence polarization. A high polarization indicates that the fluorescent probe is bound to PBP2a, while a low polarization indicates that the probe has been displaced by the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The validation of a novel PBP2a allosteric inhibitor like a this compound derivative requires a multifaceted approach. By demonstrating potent activity against wild-type MRSA and a significant loss of activity against strains with mutations in the PBP2a allosteric site, a strong case can be made for its mechanism of action. The experimental protocols and comparative data framework presented in this guide provide a robust strategy for researchers to validate and characterize new and promising anti-MRSA agents.

References

A Comparative Guide to the Metabolic Stability of Norcyclizine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. A compound's susceptibility to metabolism by enzymes, primarily in the liver, directly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of Norcyclizine and related analogs, supported by experimental data and detailed methodologies.

This compound, the N-demethylated metabolite of the first-generation antihistamine Cyclizine, serves as a scaffold for the development of new chemical entities. The metabolic stability of this core structure and its derivatives is a key determinant of their clinical viability. While direct comparative studies on a series of this compound analogs are not extensively available in public literature, this guide utilizes data from structurally related piperazine-containing compounds to illustrate the principles of structure-metabolism relationships.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of piperazin-1-ylpyridazine analogs in human and mouse liver microsomes. Although not direct analogs of this compound (which possesses a benzhydryl group instead of a substituted pyridazine), these compounds share the piperazine core and provide an excellent demonstration of how structural modifications can significantly influence metabolic clearance. The data is presented as in vitro half-life (t½) in minutes. A longer half-life indicates greater metabolic stability.

Additionally, a 1-benzhydryl-piperazine derivative, structurally more akin to this compound, exhibited high stability in human liver microsomes, with 72.6% of the compound remaining after 120 minutes of incubation. In contrast, this same compound showed more modest stability in mouse and rat microsomes, with 27.5% and 16.7% remaining, respectively, after the same incubation period[1].

Compound IDStructureHuman Liver Microsomes (t½, min)Mouse Liver Microsomes (t½, min)
1 6-(4-((6-(2,4-dimethylphenyl)pyridazin-3-yl)methyl)piperazin-1-yl)-N,N-dimethylpyridin-3-amine32
7 6-(4-((6-(4-fluorophenyl)pyridazin-3-yl)methyl)piperazin-1-yl)-N,N-dimethylpyridin-3-amine2926
9 6-(4-((6-(thiazol-2-yl)pyridazin-3-yl)methyl)piperazin-1-yl)-N,N-dimethylpyridin-3-amine> 6025
10 6-(4-((6-phenylpyridazin-3-yl)methyl)piperazin-1-yl)-N,N-dimethylpyridin-3-amine32
17 6-(4-((6-phenylpyrazin-2-yl)methyl)piperazin-1-yl)-N,N-dimethylpyridin-3-amine2< 2
29 2-((6-(4-fluorophenyl)pyridazin-3-yl)methyl)-5-(pyridin-2-yl)-2,5-diazaspiro[3.3]heptane105113

Data for compounds 1, 7, 9, 10, 17, and 29 is sourced from a study on piperazin-1-ylpyridazines and is intended to be illustrative of structure-metabolism relationships in piperazine-containing scaffolds[2][3].

Experimental Protocols

The metabolic stability of a compound is typically assessed through in vitro assays using liver fractions, such as microsomes or hepatocytes. The following is a general protocol for a microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., compounds with known metabolic profiles).

  • Pooled liver microsomes (human or other species).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile or other suitable organic solvent to terminate the reaction.

  • Internal standard for analytical quantification.

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • A solution of the test compound is prepared in a buffer.

  • The test compound solution is added to a 96-well plate containing liver microsomes in phosphate buffer.

  • The plate is pre-incubated at 37°C to equilibrate the temperature.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, and an internal standard is added.

  • The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / elimination rate constant) and the intrinsic clearance.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the metabolic fate of this compound's parent compound, Cyclizine, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (e.g., this compound analog) PreIncubate Pre-incubation Compound->PreIncubate Microsomes Liver Microsomes + Buffer Microsomes->PreIncubate StartReaction Initiate Reaction (add NADPH) PreIncubate->StartReaction Equilibrate TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) StartReaction->TimePoints Metabolism Occurs Quench Quench Reaction (add Acetonitrile) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Supernatant Calculate Calculate t½ and CLint Analyze->Calculate

Experimental workflow for a microsomal metabolic stability assay.

metabolic_pathway Cyclizine Cyclizine This compound This compound (Active Metabolite) Cyclizine->this compound N-demethylation (CYP450) HydroxylatedMetabolites Hydroxylated Metabolites Cyclizine->HydroxylatedMetabolites Hydroxylation This compound->HydroxylatedMetabolites Hydroxylation Conjugates Phase II Conjugates (e.g., Glucuronides) HydroxylatedMetabolites->Conjugates Conjugation (e.g., UGTs)

Primary metabolic pathways of Cyclizine.

Conclusion

The metabolic stability of this compound and its analogs is a crucial parameter that dictates their potential for further development. As illustrated by the data on related piperazine compounds, minor structural modifications can lead to significant changes in metabolic clearance[2][3]. Blocking known sites of metabolism, for example through fluorination, or altering the ring systems can dramatically increase a compound's half-life. For drug discovery programs centered around the this compound scaffold, a systematic evaluation of metabolic stability using in vitro assays is essential for identifying candidates with favorable pharmacokinetic profiles. The experimental protocols and workflows described provide a foundational approach for conducting such evaluations.

References

A Comparative Safety Profile of Cyclizine and its Primary Metabolite, Norcyclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of the first-generation antihistamine, Cyclizine, and its principal N-demethylated metabolite, Norcyclizine. The information presented is based on a comprehensive review of available preclinical and clinical data to support research and drug development efforts.

Pharmacokinetic Profiles: A Comparative Overview

Cyclizine is metabolized in the body to form this compound. This biotransformation significantly alters the compound's activity. This compound exhibits considerably lower antihistaminic (H1) activity compared to its parent compound, Cyclizine[1][2][3]. Both compounds have a similar plasma elimination half-life of approximately 20 hours[2].

ParameterCyclizineThis compoundReference
Primary Route of Metabolism N-demethylation-[1]
Primary Metabolite This compound-
Antihistaminic (H1) Activity ActiveLittle to no activity
Plasma Elimination Half-life ~20 hours~20 hours

Comparative Safety and Toxicological Data

The available toxicological data primarily focuses on Cyclizine. While specific quantitative toxicity data for this compound is limited in the public domain, its reduced pharmacological activity suggests a potentially more favorable safety profile.

Acute Toxicity

An oral LD50 for Cyclizine has been established in mice, indicating its potential for toxicity at high doses.

CompoundTest SpeciesRoute of AdministrationLD50Reference
CyclizineMouseOral147 mg/kg
This compoundData not available--
Genotoxicity

Cyclizine has been evaluated for its mutagenic potential using the Ames test.

CompoundAssayResultReference
CyclizineAmes TestNon-mutagenic
This compoundData not available-
Cytotoxicity

Recent studies have shown that Cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines in a concentration-dependent manner, indicating a potential for cellular toxicity at sufficient concentrations. Comparative in vitro cytotoxicity studies of Cyclizine and this compound are needed to directly assess their relative cellular toxicity.

Adverse Effects Profile

The adverse effects of Cyclizine are primarily linked to its antihistaminic and anticholinergic properties. Given that this compound has significantly less antihistaminic activity, it is anticipated that the intensity of these side effects would be diminished.

Adverse EffectAssociated with CyclizineInferred for this compound
Sedation/Drowsiness YesLikely reduced
Dizziness YesLikely reduced
Dry Mouth, Nose, and Throat YesLikely reduced
Blurred Vision YesLikely reduced
Urinary Retention YesLikely reduced
Potential for Abuse (Euphoric/Hallucinatory Effects) YesUnknown, but likely reduced

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of this compound or other derivatives, a standard battery of in vitro and in vivo tests is recommended.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant neuronal cell line for neurotoxicity) is cultured in appropriate media and conditions.

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, a positive control, and a negative (vehicle) control.

  • Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

hERG Potassium Channel Assay

Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel function.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Acquisition: The effect of the compound on the hERG current is measured.

  • Analysis: The concentration-response curve is generated to determine the IC50 value for hERG channel inhibition.

Experimental Workflow for In Vitro Safety Screening

The following diagram illustrates a typical workflow for the initial in vitro safety assessment of a new chemical entity.

In Vitro Safety Screening Workflow cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Cardiotoxicity Assessment cluster_3 Further Development Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Ames Test Ames Test Cytotoxicity Assay->Ames Test If non-cytotoxic at relevant concentrations hERG Assay hERG Assay Ames Test->hERG Assay In Vivo Studies In Vivo Studies hERG Assay->In Vivo Studies If favorable in vitro profile

Caption: A streamlined workflow for the in vitro safety evaluation of new compounds.

References

Replicating Published Findings on Norcyclizine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norcyclizine, the primary metabolite of the first-generation antihistamine cyclizine, presents a distinct pharmacological profile compared to its parent compound. Understanding its mechanism of action is crucial for evaluating its potential therapeutic applications and off-target effects. This guide provides a comparative analysis of this compound's known activity with its parent compound, cyclizine, and selected second-generation antihistamines, cetirizine and levocetirizine. Due to a lack of specific binding affinity data for this compound, this guide will focus on the qualitative and comparative aspects of its activity as reported in published literature.

Summary of Comparative Pharmacology

This compound is consistently reported to possess significantly less antihistaminic activity at the histamine H1 receptor compared to cyclizine.[1][2][3] While cyclizine is a potent H1 receptor antagonist with additional anticholinergic properties, this compound's contribution to the overall clinical effect of cyclizine is considered minimal from an antihistaminic standpoint.[1][2] In contrast, second-generation antihistamines like cetirizine and its active enantiomer, levocetirizine, are highly potent and selective for the H1 receptor with minimal anticholinergic or sedative effects, as they do not readily cross the blood-brain barrier.

Data Presentation

Table 1: Comparative Receptor Binding Affinity (Ki in nM)

CompoundHistamine H1 ReceptorMuscarinic ReceptorsDopamine D2 ReceptorsSerotonin 5-HT2A Receptors
This compound Significantly lower affinity than Cyclizine (Specific Ki not published)Data not availableData not availableData not available
Cyclizine Potent antagonist (Specific Ki varies across studies)Moderate antagonist activityLow affinityLow affinity
Cetirizine ~6 nM>10,000 nM>10,000 nM>10,000 nM
Levocetirizine ~3 nM>10,000 nM>10,000 nM>10,000 nM

Note: The Ki value for Cyclizine at the H1 receptor is not consistently reported across all public databases. However, its potency is well-established. Data for Cetirizine and Levocetirizine are indicative of their high selectivity for the H1 receptor.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to the histamine H1 receptor involves a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine, a high-affinity H1 receptor antagonist.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., Mianserin or Diphenhydramine) to determine non-specific binding.

  • Test Compounds: this compound, Cyclizine, Cetirizine, Levocetirizine at various concentrations.

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Histamine-Induced Calcium Mobilization

This assay measures the ability of a compound to act as an antagonist at the H1 receptor by blocking histamine-induced intracellular calcium release.

Objective: To determine the functional potency of a test compound in inhibiting H1 receptor signaling.

Materials:

  • Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Agonist: Histamine.

  • Test Compounds: this compound, Cyclizine, Cetirizine, Levocetirizine at various concentrations.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument: To measure changes in intracellular calcium levels.

Procedure:

  • Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound or vehicle.

  • Agonist Stimulation: The plate is placed in the FLIPR instrument, and histamine is added to stimulate the H1 receptors.

  • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium signal is quantified. The concentration of the antagonist that produces 50% inhibition of the maximal response to histamine (IC50) is determined.

Signaling Pathways and Experimental Workflows

Cyclizine Metabolism and this compound Formation

G cluster_liver Liver Microsomes Cyclizine Cyclizine CYP2D6 CYP2D6 Cyclizine->CYP2D6 N-demethylation This compound This compound CYP2D6->this compound

Caption: Metabolic conversion of Cyclizine to this compound.

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq_protein Gq Protein H1R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare H1 Receptor Membranes D Incubate Membranes, Radioligand & Compound A->D B Prepare Radioligand ([³H]-Pyrilamine) B->D C Prepare Test Compounds (e.g., this compound) C->D E Separate Bound from Free (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Norcyclizine and its Derivatives: Enhancing the Arsenal Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of antibiotics. While the development of novel standalone anti-MRSA agents is crucial, an equally important strategy involves the discovery of compounds that can restore the efficacy of existing antibiotics. Norcyclizine, also known as 1-(diphenylmethyl)piperazine, and its derivatives have emerged as promising candidates in this latter approach, primarily functioning as synergistic agents and antibiotic resistance breakers. This guide provides a comparative overview of the performance of this compound derivatives against clinically relevant MRSA isolates, supported by available experimental data and methodologies.

Performance Against MRSA: A Synergistic Approach

Direct evidence for the standalone antibacterial activity of this compound against MRSA is limited in publicly available research. The primary therapeutic potential of this compound and its analogues lies in their ability to act synergistically with β-lactam antibiotics, effectively resensitizing MRSA to these conventional drugs. This synergistic activity is attributed to the inhibition of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for β-lactam resistance in MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives Against MRSA

Compound ClassSpecific DerivativeMRSA Strain(s)MIC (µg/mL)Reference
Piperazine DerivativeRL-308MRSA16[1]
Schiff-based PiperazineNot specifiedMRSA30[2]
Piperazine-based Phthalimide5eMRSA45[3]

In contrast, established anti-MRSA agents exhibit potent standalone activity.

Table 2: MIC of Standard-of-Care Antibiotics Against MRSA

AntibioticMRSA Strain(s)MIC Range (µg/mL)
VancomycinVarious clinical isolates0.5 - 2.0
LinezolidVarious clinical isolates0.5 - 4.0
DaptomycinVarious clinical isolates0.25 - 1.0

The true value of this compound derivatives is realized when combined with β-lactam antibiotics. For instance, 1-benzhydrylpiperazine derivatives have been shown to enhance the activity of oxacillin against MRSA. This effect is quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • MRSA isolates

  • Test compounds (this compound derivatives, standard antibiotics)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline or MHB, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Checkerboard Assay for Synergistic Activity

This method is used to assess the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute compound A (e.g., a β-lactam) horizontally and compound B (e.g., a this compound derivative) vertically.

  • Inoculation and Incubation: Inoculate the plate with a standardized MRSA suspension and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) is calculated for each compound: FIC A = MIC of A in combination / MIC of A alone. The FIC index (FICI) is the sum of the individual FICs (FICI = FIC A + FIC B).

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing Mechanisms and Workflows

PBP2a_Inhibition cluster_MRSA MRSA Cell Wall Synthesis cluster_Inhibition Mechanism of Action Peptidoglycan Precursors Peptidoglycan Precursors PBP2a PBP2a Peptidoglycan Precursors->PBP2a Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a->Cross-linked Peptidoglycan PBP2a->Inhibition Beta-lactam Antibiotic Beta-lactam Antibiotic Beta-lactam Antibiotic->PBP2a Ineffective binding This compound Derivative This compound Derivative This compound Derivative->PBP2a Allosteric Inhibition

Caption: Proposed mechanism of synergistic action.

Synergy_Screening_Workflow Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum Start->Prepare MRSA Inoculum Perform MIC of Individual Compounds Perform MIC of Individual Compounds Prepare MRSA Inoculum->Perform MIC of Individual Compounds Setup Checkerboard Assay Setup Checkerboard Assay Perform MIC of Individual Compounds->Setup Checkerboard Assay Incubate Plates Incubate Plates Setup Checkerboard Assay->Incubate Plates Read Results (Visual/OD) Read Results (Visual/OD) Incubate Plates->Read Results (Visual/OD) Calculate FIC Index Calculate FIC Index Read Results (Visual/OD)->Calculate FIC Index Synergy (FICI <= 0.5) Synergy (FICI <= 0.5) Calculate FIC Index->Synergy (FICI <= 0.5) Yes No Synergy (FICI > 0.5) No Synergy (FICI > 0.5) Calculate FIC Index->No Synergy (FICI > 0.5) No End End Synergy (FICI <= 0.5)->End No Synergy (FICI > 0.5)->End

Caption: Workflow for synergy screening.

Conclusion

The available evidence suggests that this compound and its derivatives represent a promising class of compounds for combating MRSA, not as standalone agents, but as potent enhancers of β-lactam antibiotics. Their ability to inhibit PBP2a offers a viable strategy to overcome a primary mechanism of resistance in MRSA. Further research is warranted to fully elucidate the structure-activity relationships within this class and to identify lead candidates with optimal synergistic activity and pharmacological properties for clinical development. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other novel anti-MRSA agents.

References

Safety Operating Guide

Safeguarding Norcyclizine Handling: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of Norcyclizine, a critical component in contemporary research and drug development. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Laden Defense

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Respiratory Protection NIOSH-approved N95 or higher-level respiratorTo prevent inhalation of airborne particles.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or double-gloving)To prevent dermal absorption.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes and airborne particles.
Body Protection Laboratory coat or chemical-resistant gownTo prevent contamination of personal clothing.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow must be followed:

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a designated area (fume hood) weigh Weighing and Aliquoting - Use a dedicated, calibrated balance - Handle with care to avoid generating dust prep->weigh solution Solution Preparation - Add this compound to solvent slowly - Ensure proper ventilation weigh->solution experiment Experimental Use - Follow established protocols - Avoid direct contact solution->experiment cleanup Decontamination and Cleanup - Clean work surfaces with appropriate solvent - Dispose of contaminated materials as hazardous waste experiment->cleanup disposal Waste Disposal - Segregate waste streams - Follow institutional and regulatory guidelines cleanup->disposal

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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